Product packaging for (R)-5-Hydroxypiperidin-2-one(Cat. No.:CAS No. 102774-92-5)

(R)-5-Hydroxypiperidin-2-one

Cat. No.: B022207
CAS No.: 102774-92-5
M. Wt: 115.13 g/mol
InChI Key: GPRZVNYVEZZOKH-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-5-Hydroxypiperidin-2-one is a valuable chiral lactam scaffold of significant interest in medicinal chemistry and organic synthesis. This enantiomerically enriched building block is particularly useful for constructing complex molecules with specific three-dimensional architectures. Key Research Applications: • Pharmaceutical Synthon: Serves as a key intermediate in the synthesis of various pharmacologically active compounds. Chiral piperidin-2-one derivatives are recognized as useful synthons for preparing antibiotics and other active molecules . • Peptidomimetics and β-Amino Acid Equivalents: The scaffold is a fundamental structure for creating constrained dipeptide surrogates and β-turn mimetics. Lactams like this one are pivotal in the development of peptidomimetics, which can lead to peptides with enhanced stability and biological activity . • Versatile Chemical Intermediate: The reactive hydroxyl and amide groups make this compound a versatile precursor for further chemical transformations, enabling access to a diverse array of nitrogen-containing heterocycles important in drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B022207 (R)-5-Hydroxypiperidin-2-one CAS No. 102774-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-5-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRZVNYVEZZOKH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463238
Record name (R)-5-Hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102774-92-5
Record name (R)-5-Hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-Hydroxy-piperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-5-Hydroxypiperidin-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-Hydroxypiperidin-2-one is a chiral cyclic organic compound of significant interest in the fields of medicinal chemistry and neurobiology. As a key chiral building block, it serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Furthermore, its structural relationship to key biological molecules positions it as an important precursor in the biosynthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and the amino acid proline. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of this compound, supported by experimental data and methodologies.

Chemical Properties and Structure

This compound, a derivative of piperidine, is characterized by a hydroxyl group at the 5-position and a carbonyl group at the 2-position of the heterocyclic ring. The "(R)" designation specifies the stereochemistry at the chiral center (C5).

Identifiers and General Properties
PropertyValueReference
IUPAC Name This compoundN/A
Synonyms (R)-5-hydroxy-2-piperidone[1]
CAS Number 19365-07-2[1]
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
Appearance White to off-white crystalline solidInferred from related compounds
Physicochemical Properties
PropertyValueReference
Melting Point 144-146 °C[1]
Boiling Point 352.3 °C at 760 mmHg[1]
Density 1.199 g/cm³[1]
pKa (Predicted) 14.21 ± 0.20[1]
Solubility Data not available. Qualitatively, piperidine is highly soluble in water and various organic solvents.[2]

Spectroscopic and Structural Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring. The proton attached to the hydroxyl-bearing carbon (H5) would likely appear as a multiplet. The protons adjacent to the carbonyl group (H3) and the nitrogen atom (H6) would also exhibit characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the carbon atoms of the piperidine ring. The carbonyl carbon (C2) would resonate at a significantly downfield chemical shift (typically >170 ppm). The carbon bearing the hydroxyl group (C5) would also have a characteristic chemical shift in the range of 60-80 ppm.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the C=O (amide) stretching vibration.

  • Bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the methylene groups in the ring.

  • An N-H stretching band may be observed around 3200-3400 cm⁻¹, potentially overlapping with the O-H band.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern would be influenced by the presence of the hydroxyl and lactam functionalities. Common fragmentation pathways would include the loss of a water molecule (H₂O) from the molecular ion, as well as cleavage of the piperidine ring.[3][4]

Synthesis and Experimental Protocols

This compound can be synthesized from chiral precursors, with L-glutamic acid being a common starting material.[5] The synthesis generally involves the protection of functional groups, cyclization, and subsequent deprotection steps.

General Synthesis from L-Glutamic Acid

A plausible synthetic route involves the following key transformations:

  • Esterification: Both carboxylic acid groups of L-glutamic acid are esterified.

  • N-Protection: The amino group is protected, for instance, with a Boc (tert-butyloxycarbonyl) group.

  • Reduction: The ester groups are reduced to primary alcohols using a reducing agent like sodium borohydride.

  • Activation of Hydroxyl Groups: The primary hydroxyl groups are converted to better leaving groups, for example, by tosylation.

  • Intramolecular Cyclization: Treatment with a base induces intramolecular cyclization to form the piperidine ring.

  • Deprotection: Removal of the protecting groups yields this compound.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product L-Glutamic_Acid L-Glutamic Acid Esterification Esterification L-Glutamic_Acid->Esterification N-Protection N-Protection Esterification->N-Protection Reduction Reduction N-Protection->Reduction Activation Hydroxyl Activation Reduction->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Deprotection Deprotection Cyclization->Deprotection Final_Product This compound Deprotection->Final_Product GABA_Biosynthesis cluster_precursor Precursor cluster_intermediate Intermediate cluster_product Product cluster_enzyme Enzyme R5H This compound SSA Succinic Semialdehyde R5H->SSA Ring Opening GABA γ-Aminobutyric Acid (GABA) SSA->GABA Transamination GAD Glutamate Decarboxylase (GAD) GAD->SSA

References

Spectroscopic Profile of (R)-5-Hydroxypiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-5-Hydroxypiperidin-2-one. As a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutics, a thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control. This document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for obtaining such data, and presents a logical workflow for spectroscopic analysis.

Introduction

This compound is a heterocyclic compound featuring a piperidinone ring substituted with a hydroxyl group at the 5-position. Its chiral nature makes it a significant intermediate in the asymmetric synthesis of various biologically active molecules. Spectroscopic analysis is indispensable for confirming the structure and purity of this compound.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following data tables are based on the analysis of closely related structures and predictive models. These tables provide an expected range and pattern for the key spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.0 - 7.5br s1HNH
~ 4.0 - 4.2m1HCH -OH
~ 3.2 - 3.4m2HCH ₂-NH
~ 2.3 - 2.5m2HCH ₂-C=O
~ 1.8 - 2.1m2HCH ₂-CH(OH)
~ 1.5 - 2.5br s1HOH

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 170 - 175C =O (Amide Carbonyl)
~ 65 - 70C H-OH
~ 40 - 45C H₂-NH
~ 30 - 35C H₂-C=O
~ 25 - 30C H₂-CH(OH)

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200Strong, BroadO-H Stretch (Alcohol)
~ 3300 - 3100Medium, BroadN-H Stretch (Amide)
~ 2950 - 2850MediumC-H Stretch (Aliphatic)
~ 1650 - 1630StrongC=O Stretch (Amide I)
~ 1560 - 1540MediumN-H Bend (Amide II)
~ 1100 - 1000MediumC-O Stretch (Alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
115.06[M]⁺ (Molecular Ion)
98.06[M - H₂O]⁺
87.06[M - CO]⁺
70.05[M - CO - H₂O]⁺

Ionization Method: Electron Ionization (EI). The fragmentation pattern will depend on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.[1] Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (ATR unit or KBr pellet) in the IR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2] Further dilution may be necessary depending on the sensitivity of the instrument.

  • Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph for volatile samples. The standard electron energy for EI is 70 eV.

  • Data Acquisition (Electrospray Ionization - ESI): Infuse the sample solution directly into the ESI source at a constant flow rate. Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and intense signal of the protonated molecule [M+H]⁺.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification of This compound Purity_Check Initial Purity Check (TLC, mp) Synthesis->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity_Check->NMR Sufficiently Pure IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry (EI, ESI) Purity_Check->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is imperative to acquire experimental data on a purified sample and compare it with the predicted values presented herein.

References

(R)-5-Hydroxypiperidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-5-Hydroxypiperidin-2-one, a key chiral building block and important intermediate in pharmaceutical synthesis. This document covers its chemical identity, physicochemical properties, synthesis, and biological significance, presenting data in a clear and accessible format for laboratory and research applications.

Chemical Identity and Synonyms

This compound is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 5-position and a carbonyl group at the 2-position. The "(R)" designation indicates the stereochemistry at the chiral center (carbon 5).

IdentifierValue
CAS Number 102774-92-5[1][2][3][4][5]
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
IUPAC Name (5R)-5-Hydroxypiperidin-2-one

Common Synonyms: [1]

  • (R)-5-HYDROXY-2-PIPERIDINONE

  • (5R)-5-Hydroxy-2-piperidinone

  • (5R)-5-Hydroxypiperidin-2-one

  • 2-Piperidinone, 5-hydroxy-, (5R)-

  • RARECHEM AK ML 0203

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Melting Point 144-146 °C[6]
Boiling Point 352.3 °C at 760 mmHg (Predicted)[6]
Flash Point 166.8 °C (Predicted)[6]
Density 1.199 g/cm³ (Predicted)[6]
pKa 14.21 ± 0.20 (Predicted)[6]
Storage Temperature Room Temperature, Sealed in Dry Conditions[6]

Biological Significance and Applications

This compound serves as a versatile intermediate in several key areas:

  • Pharmaceutical Synthesis: It is a crucial chiral building block for the synthesis of a variety of pharmaceutical compounds. Its specific stereochemistry is often essential for the desired biological activity and to minimize off-target effects.[1][6]

  • Neurotransmitter and Amino Acid Biosynthesis: This compound is an intermediate in the biosynthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline. This makes it a compound of interest for research into metabolic pathways and the development of drugs targeting the central nervous system.[6]

  • Medicinal Chemistry: As a chiral scaffold, it is used in drug discovery and development to create novel bioactive molecules with potential therapeutic applications, including anti-cancer and anti-inflammatory properties.[1][6]

Role in GABA and Proline Biosynthesis

The diagram below illustrates the position of this compound as a precursor in the metabolic pathways of GABA and Proline.

GABA_Proline_Biosynthesis Simplified Biosynthetic Pathway start Glutamic Acid intermediate1 This compound start->intermediate1 Enzymatic Conversion product1 GABA intermediate1->product1 Decarboxylation product2 Proline intermediate1->product2 Reduction & Cyclization

Caption: Biosynthetic role of this compound.

Experimental Protocols

Synthesis from L-Glutamic Acid

A common route for the synthesis of piperidine derivatives involves the use of L-glutamic acid as a starting material. The following is a generalized, multi-step protocol.

Experimental Workflow: Synthesis from L-Glutamic Acid

Synthesis_Workflow General Synthesis Workflow start L-Glutamic Acid step1 Esterification of Carboxylic Acids start->step1 step2 N-Protection (e.g., Boc group) step1->step2 step3 Reduction of Esters to Diol step2->step3 step4 Tosylation of Diol step3->step4 step5 Intramolecular Cyclization with an Amine step4->step5 product This compound (and derivatives) step5->product

Caption: General workflow for synthesis from L-glutamic acid.

Detailed Protocol (Conceptual):

  • Esterification: L-glutamic acid is first converted to its corresponding diester, for example, by reacting with an alcohol (e.g., methanol or ethanol) under acidic conditions.

  • N-Protection: The amino group is protected, commonly using a tert-butoxycarbonyl (Boc) group, to prevent its reaction in subsequent steps.

  • Reduction: The ester groups are reduced to a diol using a suitable reducing agent such as sodium borohydride.

  • Activation of Hydroxyl Groups: The diol is converted to a ditosylate by reaction with p-toluenesulfonyl chloride, making the hydroxyl groups good leaving groups.

  • Cyclization: The ditosylate is reacted with an amine, leading to intramolecular cyclization to form the piperidine ring. Subsequent deprotection and modification steps would lead to the final product.

Note: This is a generalized procedure. Specific reaction conditions, reagents, and purification methods would need to be optimized based on the specific derivative being synthesized.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

General Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly and undisturbed. Crystals of the purified compound should form. Cooling in an ice bath can further promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of this compound.

General Method Development:

  • Column Selection: A chiral stationary phase (CSP) is required. Pirkle-type or ligand-exchange columns are often suitable for the separation of amino acid derivatives.

  • Mobile Phase: A normal phase eluent (e.g., a mixture of hexane and a polar alcohol like isopropanol or ethanol) is typically used with Pirkle-type columns. The ratio of the solvents is optimized to achieve good separation.

  • Detection: UV detection is commonly used. The wavelength should be chosen to maximize the absorbance of the compound.

  • Validation: The method should be validated for linearity, precision, accuracy, and limits of detection and quantification.

Safety Information

Detailed safety information is not widely available. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

(R)-5-Hydroxypiperidin-2-one: A Comprehensive Technical Guide on its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Hydroxypiperidin-2-one is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, six-membered lactam scaffold incorporating a hydroxyl group at the C-5 position provides a versatile platform for the synthesis of complex molecular architectures with specific stereochemistry. This technical guide provides an in-depth overview of the initial discovery and the first reported enantioselective synthesis of this important compound, including detailed experimental protocols and a summary of key quantitative data. The information presented here is crucial for researchers aiming to utilize this compound in the synthesis of novel therapeutics and other biologically active molecules.[1]

Discovery

The initial discovery of this compound is not attributed to its isolation from a natural source but rather to its first chemical synthesis. The pioneering work in the enantioselective synthesis of 5-hydroxypiperidin-2-ones was conducted by Claus Herdeis and his collaborators. Their research established a foundational route to access these chiral lactams from readily available chiral starting materials.

First Enantioselective Synthesis

The first enantioselective synthesis of this compound was achieved by Claus Herdeis, starting from the chiral pool amino acid, D-glutamic acid. The synthesis of the corresponding (S)-enantiomer from L-glutamic acid was also reported in the same body of work, demonstrating the stereochemical control of the synthetic route. This approach leverages the inherent chirality of the starting material to produce the target molecule in high enantiomeric purity.

The overall synthetic strategy involves the transformation of the carboxylic acid and amine functionalities of D-glutamic acid to form the piperidin-2-one ring system, with the stereocenter at C-5 being derived from the stereocenter of the starting amino acid.

Synthetic Pathway

The synthesis of this compound from D-glutamic acid can be conceptually understood through the following workflow:

Synthesis_Workflow D_Glutamic_Acid D-Glutamic Acid Intermediate_1 Diester Protection D_Glutamic_Acid->Intermediate_1 Esterification Intermediate_2 Amine Protection Intermediate_1->Intermediate_2 N-Protection Intermediate_3 Selective Reduction Intermediate_2->Intermediate_3 Reduction Intermediate_4 Cyclization Intermediate_3->Intermediate_4 Deprotection/ Cyclization Final_Product This compound Intermediate_4->Final_Product

Caption: Synthetic workflow for this compound from D-glutamic acid.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the first enantioselective synthesis of this compound, based on the work of Herdeis.

Step 1: Esterification of D-Glutamic Acid

This step involves the protection of both carboxylic acid groups of D-glutamic acid as methyl esters to prevent their interference in subsequent reactions.

  • Reaction: D-Glutamic acid is reacted with thionyl chloride in methanol.

  • Procedure: To a stirred suspension of D-glutamic acid (1.0 eq) in methanol at 0 °C, thionyl chloride (2.2 eq) is added dropwise. The reaction mixture is then stirred at room temperature overnight. The solvent is removed under reduced pressure to yield the diethyl ester hydrochloride.

  • Quantitative Data: This reaction typically proceeds in high yield (approaching quantitative).

Step 2: N-Protection

The amino group of the glutamic acid diester is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent its reactivity during the reduction step.

  • Reaction: The diester hydrochloride is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

  • Procedure: The crude diester hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane), and a base such as triethylamine is added to neutralize the hydrochloride. (Boc)₂O (1.1 eq) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is worked up by washing with aqueous solutions and drying the organic layer.

  • Quantitative Data: The yield for this step is typically high, often exceeding 90%.

Step 3: Selective Reduction of the α-Ester

This is a critical step where one of the two ester groups is selectively reduced to a primary alcohol. This is often achieved using a mild reducing agent.

  • Reaction: The N-Boc protected diester is reduced with a selective reducing agent like sodium borohydride in a mixed solvent system.

  • Procedure: The N-Boc diester is dissolved in a mixture of THF and methanol. Sodium borohydride is added portion-wise at 0 °C. The reaction is stirred for several hours and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted.

  • Quantitative Data: The yield of the desired mono-alcohol can vary, with careful control of reaction conditions being crucial for selectivity.

Step 4: Cyclization to this compound

The final step involves the deprotection of the amine and subsequent intramolecular cyclization to form the lactam ring. This is typically achieved under acidic conditions.

  • Reaction: The N-Boc protected amino alcohol is treated with a strong acid to remove the Boc group, which is followed by spontaneous cyclization.

  • Procedure: The purified amino alcohol from the previous step is dissolved in a solvent such as dioxane, and a solution of HCl in dioxane is added. The mixture is stirred at room temperature. The progress of the reaction is monitored by the disappearance of the starting material. Upon completion, the solvent is evaporated, and the crude product is purified by chromatography or recrystallization.

  • Quantitative Data: The cyclization step generally proceeds in good yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the first enantioselective synthesis of this compound.

StepReactantsKey ReagentsSolvent(s)Typical Yield
Esterification D-Glutamic Acid, MethanolThionyl ChlorideMethanol>95%
N-Protection Glutamic Acid Dimethyl Ester HCl(Boc)₂O, TEADichloromethane~92%
Selective Reduction N-Boc Glutamic Acid Dimethyl EsterNaBH₄THF/MethanolVariable
Cyclization N-Boc-(R)-5-amino-4-hydroxy-pentanoic acid methyl esterHCl in DioxaneDioxaneGood

Characterization Data

This compound

PropertyValue
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Melting Point 144-146 °C[1]
Boiling Point 352.3 °C at 760 mmHg[1]
Appearance Off-white solid
Optical Rotation Specific rotation values are dependent on the solvent and concentration.

Signaling Pathways and Biological Relevance

This compound serves as a precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline.[1] Its involvement in these pathways highlights its potential for the development of drugs targeting the central nervous system.

Biological_Relevance R5HP This compound GABA GABA Biosynthesis R5HP->GABA Precursor Proline Proline Biosynthesis R5HP->Proline Precursor CNS Central Nervous System Modulation GABA->CNS Proline->CNS DrugDev Drug Development Target CNS->DrugDev

References

A Technical Guide on the Biological Role of (R)-5-Hydroxypiperidin-2-one in GABA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the purported role of (R)-5-Hydroxypiperidin-2-one as a precursor in the biosynthesis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. A review of commercially available chemical information suggests such a role; however, a thorough examination of peer-reviewed scientific literature does not currently substantiate this claim. This document, therefore, serves a dual purpose: to critically evaluate the potential for this compound to be involved in GABA synthesis, and to provide a comprehensive overview of the canonical, scientifically-established pathway of GABA biosynthesis. We present detailed experimental protocols for the study of GABA synthesis, quantitative data on the key enzymes involved, and a discussion of the broader biological activities of related piperidine compounds to provide a complete context for researchers in neuroscience and drug development.

The Canonical Pathway of GABA Biosynthesis: The GABA Shunt

The primary and well-established route for GABA synthesis in the brain is the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[1] This pathway is crucial for maintaining the balance of GABA, which is synthesized from glutamate, the brain's primary excitatory neurotransmitter.

The synthesis of GABA from L-glutamate is a single-step reaction catalyzed by the enzyme glutamate decarboxylase (GAD).[2] This enzyme requires pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor.[3] The reaction involves the irreversible α-decarboxylation of L-glutamate to produce GABA and carbon dioxide.[4]

In mammals, GAD exists in two main isoforms, GAD65 and GAD67, named for their respective molecular weights.[3]

  • GAD67 (encoded by the GAD1 gene): This isoform is distributed throughout the neuronal cell body and is responsible for the basal, tonic levels of GABA.[2]

  • GAD65 (encoded by the GAD2 gene): This isoform is primarily located in nerve terminals and is responsible for synthesizing GABA for synaptic release, playing a role in phasic inhibition.[2]

Once synthesized, GABA is catabolized in two subsequent steps. First, GABA transaminase (GABA-T) converts GABA to succinic semialdehyde. This reaction transfers the amino group from GABA to α-ketoglutarate, regenerating glutamate.[2] Second, succinic semialdehyde dehydrogenase (SSADH) oxidizes succinic semialdehyde to succinate, which can then re-enter the TCA cycle.

GABA_Shunt cluster_TCA TCA Cycle cluster_GABA_Shunt GABA Shunt alpha-KG α-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA TCA Cycle Enzymes Succinate Succinate Succinyl-CoA->Succinate TCA Cycle Enzymes Glutamate Glutamate GABA GABA Glutamate->GABA GAD (PLP-dependent) SSA Succinic Semialdehyde GABA->SSA GABA-T SSA->Succinate SSADH

Figure 1: The Canonical GABA Shunt Pathway.

Quantitative Analysis of Glutamate Decarboxylase (GAD) Activity

The two isoforms of GAD, GAD65 and GAD67, exhibit significant kinetic differences, which accounts for their distinct physiological roles. GAD activity is regulated by the binding and release of its cofactor, pyridoxal 5'-phosphate (PLP). The enzyme with the bound cofactor is termed the holoenzyme (active), while the enzyme without the cofactor is the apoenzyme (inactive).[5] GAD67 is predominantly found as a stable holoenzyme, providing a constant supply of GABA, whereas GAD65 exists largely as an apoenzyme that can be rapidly activated in response to demand for neurotransmitter GABA.[5]

ParameterGAD65GAD67Reference
Cellular State Mostly apoenzyme (~93%)Mostly holoenzyme (~72%)[5]
Holo- to Apo-enzyme Conversion ~15 times faster than GAD67Slower conversion[5]
Regulation by ATP Activation slowed, activity reducedLittle effect[5]
Regulation by Inorganic Phosphate Activation rate increasedLittle effect[5]
Phosphorylation Activated by Protein Kinase C (PKC)Inhibited by Protein Kinase A (PKA)[3]

Table 1: Comparative kinetic and regulatory properties of GAD isoforms.

Experimental Protocols for Studying GABA Biosynthesis

Investigating the biosynthesis of GABA, particularly the activity of GAD, is fundamental to understanding GABAergic neurotransmission. Below are summaries of common experimental protocols.

Glutamate Decarboxylase (GAD) Activity Assays

Several methods exist to measure GAD activity, each with its own advantages. The choice of assay often depends on the available equipment and the required throughput.

  • Colorimetric Assay: This high-throughput method is based on the pH change resulting from the consumption of a proton during the decarboxylation of glutamate. A pH indicator, such as bromocresol green, is included in the reaction, and the change in absorbance is measured over time using a microplate reader.[6]

  • Fluorometric Assay: This sensitive assay involves a series of enzymatic reactions. The GAD reaction produces GABA, which is then used in subsequent reactions that ultimately generate a fluorescent product like NADPH. The increase in fluorescence is proportional to the GAD activity.[7]

  • Manometric Assay (Warburg Technique): This classic method directly measures the carbon dioxide (CO2) produced during the decarboxylation of glutamate. The reaction is carried out in a sealed flask connected to a manometer, which measures the change in gas volume.[8][9]

GAD_Assay_Workflow cluster_prep Sample Preparation cluster_assay Activity Assay Tissue Brain Tissue Homogenization (in ice-cold buffer) Centrifuge Centrifugation (10,000 x g, 4°C) Tissue->Centrifuge Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifuge->Supernatant SpinColumn Optional: Spin Column (Remove small molecules) Supernatant->SpinColumn ReactionMix Prepare Reaction Mix (Buffer, Glutamate, PLP, etc.) SpinColumn->ReactionMix Incubate Incubate Sample with Mix (e.g., 37°C) Detect Detection Incubate->Detect Colorimetric Colorimetric (Absorbance Change) Detect->Colorimetric Fluorometric Fluorometric (Fluorescence Increase) Detect->Fluorometric Manometric Manometric (CO2 Evolution) Detect->Manometric

Figure 2: Generalized workflow for GAD activity assays.
Quantification of GABA in Brain Tissue

  • Magnetic Resonance Spectroscopy (MRS): This is a non-invasive in vivo technique that allows for the quantification of GABA and other neurometabolites in the brain.[10] The most widely used method is J-difference editing, as implemented in the MEGA-PRESS sequence, which can reliably separate the GABA signal from other overlapping resonances at a magnetic field strength of 3 Tesla.[10][11] Absolute quantification is often achieved by using the tissue water signal as an internal reference.[12]

This compound: A Critical Evaluation of its Putative Role

While some commercial suppliers list this compound as a precursor in GABA biosynthesis, there is a notable absence of peer-reviewed scientific literature to validate this metabolic pathway. The canonical pathway, originating from glutamate, remains the only one with substantial scientific evidence.

However, for the purpose of stimulating future research, we can propose a hypothetical pathway. This compound is a δ-lactam (a cyclic amide).[13] For it to become a precursor for GABA, its ring must be opened. This would likely occur via enzymatic hydrolysis of the amide bond, a reaction catalyzed by a class of enzymes known as lactamases or amidohydrolases.

This hydrolysis would yield 5-amino-4-hydroxy-pentanoic acid. To proceed to GABA (4-aminobutanoic acid), this intermediate would need to undergo a series of enzymatic reactions, likely involving decarboxylation (removal of a carboxyl group) and dehydroxylation (removal of the hydroxyl group), though the specific enzymes and order of reactions are unknown.

Hypothetical_Pathway Start This compound (δ-Lactam) Intermediate 5-Amino-4-hydroxy-pentanoic acid Start->Intermediate Lactam Hydrolysis (Hypothetical Lactamase) Unknown Multiple Unknown Enzymatic Steps (e.g., Dehydroxylation, Decarboxylation) Intermediate->Unknown GABA γ-Aminobutyric Acid (GABA) Unknown->GABA

Figure 3: A hypothetical pathway from this compound to GABA.

It must be stressed that this pathway is purely speculative and requires experimental validation.

Broader Context: Biological Roles of Piperidine Derivatives

While a direct role for this compound in GABA synthesis is not established, the piperidine ring is a common structural motif in a vast number of biologically active compounds and pharmaceuticals, particularly those targeting the central nervous system.[14]

  • Receptor Modulation: Many piperidine derivatives act as ligands for various neurotransmitter receptors. For example, the antipsychotic drug haloperidol contains a 4-hydroxypiperidine moiety and functions as a potent dopamine D2 receptor antagonist.[15] Other derivatives show affinity for serotonin, adrenergic, and opioid receptors.[16]

  • Enzyme Inhibition: Piperine, an alkaloid found in black pepper containing a piperidine ring, is known to be a monoamine oxidase (MAO) inhibitor, thereby affecting the levels of monoamine neurotransmitters.[7]

  • Other CNS Activities: The piperidine scaffold is present in drugs with a wide range of effects, including analgesics (e.g., fentanyl), treatments for Alzheimer's disease (e.g., donepezil), and antidiabetics that act on the central nervous system.[14][16]

This broad range of activities highlights that while a direct biosynthetic role is unproven, compounds with a similar backbone to this compound are highly relevant in neuropharmacology and drug development.

Conclusion

The established biological pathway for GABA biosynthesis is the GABA shunt, with glutamate decarboxylase being the rate-limiting enzyme. The claim that this compound serves as a precursor in this process is not supported by the current body of scientific literature. This discrepancy presents a clear opportunity for future research. Investigating whether an alternative pathway for GABA synthesis involving this piperidinone derivative exists could open new avenues for understanding GABA metabolism and for the development of novel therapeutics targeting the GABAergic system. Until such research is conducted and peer-reviewed, the scientific community should continue to rely on the well-documented GABA shunt as the primary mechanism of GABA synthesis in the brain.

References

(R)-5-Hydroxypiperidin-2-one: A Potential Gateway to Proline Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, a proteinogenic amino acid, plays a critical role in protein structure, cellular signaling, and stress responses. Its biosynthesis is a well-established metabolic process primarily originating from glutamate and ornithine. Emerging evidence suggests that (R)-5-Hydroxypiperidin-2-one, a cyclic piperidine derivative, serves as a precursor to proline, offering a potential alternative route to this vital amino acid.[1] This technical guide delineates the current understanding and proposes a hypothetical metabolic pathway for the conversion of this compound to proline. We provide a comprehensive overview of the potential enzymatic steps, relevant quantitative data, and detailed experimental protocols to facilitate further research in this area. This document is intended to be a valuable resource for researchers in biochemistry, drug development, and metabolic engineering, providing a foundational framework for investigating this novel biosynthetic route.

Introduction

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which imparts significant conformational rigidity to polypeptides. Beyond its structural role, proline is involved in a myriad of cellular processes, including redox balance, apoptosis, and cellular signaling. The canonical pathways for proline biosynthesis from glutamate and ornithine are well-characterized. However, the identification of alternative precursors such as this compound opens new avenues for understanding and manipulating proline metabolism.[1] this compound is a chiral molecule that has been identified as an intermediate in various synthetic and biological processes.[1][2] Its structural similarity to intermediates in proline metabolism suggests a plausible route for its conversion. This guide will explore this potential connection in detail.

Established Proline Biosynthesis Pathways: A Brief Overview

To understand the potential role of this compound, it is essential to first review the established proline biosynthesis pathways.

  • The Glutamate Pathway: In most organisms, proline is synthesized from glutamate. The process involves the phosphorylation of glutamate to γ-glutamyl phosphate by γ-glutamyl kinase, followed by reduction to glutamate-γ-semialdehyde by γ-glutamyl phosphate reductase. Glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to proline by P5C reductase (PYCR).[3]

  • The Ornithine Pathway: Ornithine, an intermediate of the urea cycle, can also serve as a proline precursor. Ornithine is converted to glutamate-γ-semialdehyde by ornithine aminotransferase (OAT). As in the glutamate pathway, glutamate-γ-semialdehyde cyclizes to P5C, which is subsequently reduced to proline.[3]

The key intermediate in both pathways is P5C, which exists in equilibrium with glutamate-γ-semialdehyde.[4]

Hypothetical Metabolic Pathway of this compound to Proline

While a direct enzymatic conversion of this compound to proline has not been definitively established in the literature, a plausible multi-step enzymatic pathway can be hypothesized based on known biochemical reactions. This proposed pathway involves oxidation, lactam ring opening, and transamination to channel this compound into the canonical proline metabolic route.

Proposed Enzymatic Steps

The hypothetical pathway consists of three key enzymatic reactions:

  • Step 1: Oxidation by a Dehydrogenase: The initial step likely involves the oxidation of the hydroxyl group of this compound to a ketone, forming (R)-5-oxo-piperidin-2-one. This reaction would be catalyzed by a dehydrogenase, likely an NAD(P)+-dependent enzyme.

  • Step 2: Hydrolytic Ring Opening by a Lactamase: The resulting cyclic ketone, a lactam, could then undergo hydrolytic ring opening. This reaction, catalyzed by a lactamase or a similar hydrolase, would yield 5-amino-2-oxopentanoic acid.

  • Step 3: Transamination to Glutamate-Semialdehyde: The final step in this hypothetical pathway would be the conversion of 5-amino-2-oxopentanoic acid to glutamate-γ-semialdehyde, the immediate precursor of P5C. This could be achieved through a transamination reaction catalyzed by an aminotransferase, which would transfer the amino group to a suitable α-keto acid acceptor. Glutamate-γ-semialdehyde would then enter the established proline biosynthesis pathway.

Visualization of the Hypothetical Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the proposed metabolic conversion of this compound to proline.

Proline_Biosynthesis_from_Hydroxypiperidinone cluster_precursor Precursor cluster_intermediate Intermediates cluster_proline_pathway Canonical Proline Pathway R5H This compound R5O (R)-5-Oxo-piperidin-2-one R5H->R5O Dehydrogenase (Oxidation) AOP 5-Amino-2-oxopentanoic acid R5O->AOP Lactamase (Hydrolysis) GSA Glutamate-γ-semialdehyde AOP->GSA Aminotransferase (Transamination) P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous Cyclization Pro Proline P5C->Pro P5C Reductase

Caption: Hypothetical metabolic pathway of this compound to Proline.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the enzymatic conversion of this compound to proline. The following table summarizes the known physical and chemical properties of the precursor. Further research is required to determine the kinetic parameters of the proposed enzymes and the concentrations of the intermediates.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound19365-07-2C₅H₉NO₂115.13144-146

Experimental Protocols

To investigate the proposed metabolic pathway, a series of enzyme assays can be employed. The following are detailed, adaptable protocols for the key enzyme classes that may be involved.

Dehydrogenase Activity Assay

This protocol is designed to detect the oxidation of this compound to (R)-5-Oxo-piperidin-2-one by monitoring the reduction of NAD⁺ or NADP⁺.

Materials:

  • This compound

  • NAD⁺ or NADP⁺

  • Tris-HCl buffer (pH 7.0-9.0)

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD⁺ or NADP⁺, and this compound in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme source.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹).

Dehydrogenase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mixture (Buffer, NAD(P)+, Substrate) Equilibrate Equilibrate to Temperature Prep_Mix->Equilibrate Add_Enzyme Add Enzyme Source Equilibrate->Add_Enzyme Monitor_Abs Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Abs Calculate_Activity Calculate Enzyme Activity Monitor_Abs->Calculate_Activity

Caption: Experimental workflow for the dehydrogenase activity assay.

Lactamase Activity Assay

This protocol can be adapted to measure the hydrolytic ring opening of (R)-5-Oxo-piperidin-2-one. The disappearance of the lactam can be monitored by HPLC, or a colorimetric assay can be developed if a suitable chromogenic substrate analog is synthesized.

Materials:

  • (R)-5-Oxo-piperidin-2-one (substrate)

  • Phosphate buffer (pH 7.0)

  • Enzyme source

  • HPLC system with a C18 column or a spectrophotometer for a colorimetric assay.

Procedure (HPLC-based):

  • Prepare a reaction mixture containing phosphate buffer and (R)-5-Oxo-piperidin-2-one.

  • Initiate the reaction by adding the enzyme source.

  • Incubate at a controlled temperature.

  • At various time points, quench the reaction (e.g., by adding acid or a solvent).

  • Analyze the samples by HPLC to quantify the decrease in the substrate concentration and the increase in the product concentration.

Lactamase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mixture (Buffer, Substrate) Add_Enzyme Add Enzyme Source Prep_Mix->Add_Enzyme Incubate Incubate at Controlled Temperature Add_Enzyme->Incubate Quench Quench Reaction at Time Points Incubate->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Quantify Quantify Substrate and Product HPLC_Analysis->Quantify

Caption: Experimental workflow for the lactamase activity assay (HPLC-based).

Aminotransferase Activity Assay

This protocol is for measuring the conversion of 5-amino-2-oxopentanoic acid to glutamate-γ-semialdehyde. This is a coupled enzyme assay where the product of the aminotransferase reaction is measured.

Materials:

  • 5-Amino-2-oxopentanoic acid (substrate)

  • α-Ketoglutarate (amino acceptor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Enzyme source

  • A suitable coupled enzyme system to detect glutamate formation (e.g., glutamate dehydrogenase, which oxidizes glutamate and reduces NAD⁺).

Procedure:

  • Prepare a reaction mixture containing buffer, 5-amino-2-oxopentanoic acid, α-ketoglutarate, and PLP.

  • Add the coupled enzyme system (e.g., glutamate dehydrogenase and NAD⁺).

  • Initiate the primary reaction by adding the aminotransferase source.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH in the coupled reaction.

  • Calculate the aminotransferase activity based on the rate of NADH formation.

Analytical Techniques for Pathway Elucidation

To confirm the identity of the proposed intermediates and the final product, advanced analytical techniques are indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the intermediates and the final product, proline, synthesized from ¹³C-labeled this compound.[5]

  • Mass Spectrometry (MS): LC-MS/MS is a powerful tool for identifying and quantifying the low-abundance intermediates in the metabolic pathway.[6] High-resolution mass spectrometry can confirm the elemental composition of the molecules.

Conclusion and Future Directions

The role of this compound as a precursor to proline presents an exciting area of research with potential implications for understanding metabolic plasticity and for the development of novel therapeutic strategies. The hypothetical pathway presented in this guide provides a logical and testable framework for future investigations. Key future research directions should include:

  • Identification and characterization of the enzymes responsible for each step of the proposed pathway.

  • In vivo studies to confirm the operation of this pathway in various organisms.

  • Quantitative metabolic flux analysis to determine the contribution of this pathway to the overall proline pool.

  • Exploration of the pharmacological potential of modulating this pathway for therapeutic benefit.

This technical guide serves as a starting point for researchers to delve into the intriguing connection between this compound and proline metabolism. The provided protocols and conceptual framework are intended to accelerate discovery in this promising field.

References

The Enigmatic Presence of 5-Hydroxypiperidin-2-one Enantiomers in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the current scientific understanding of the natural occurrence, biosynthesis, and potential biological significance of the enantiomers of 5-hydroxypiperidin-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and pharmacology of piperidine alkaloids. While direct evidence for the natural occurrence of 5-hydroxypiperidin-2-one remains elusive, this guide synthesizes available information on related compounds and biosynthetic principles to provide a foundational resource for future research.

Introduction to 5-Hydroxypiperidin-2-one Enantiomers

5-Hydroxypiperidin-2-one is a chiral lactam, a cyclic amide, belonging to the piperidine class of compounds. The presence of a stereocenter at the 5-position gives rise to two enantiomers: (R)-5-hydroxypiperidin-2-one and (S)-5-hydroxypiperidin-2-one. While these specific enantiomers have not been definitively isolated from a natural source, the piperidine scaffold is a common motif in a vast array of biologically active natural products known as piperidine alkaloids.

The (R)-enantiomer is commercially available and is recognized as a precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline. This connection to fundamental neurobiological pathways suggests that 5-hydroxypiperidin-2-one enantiomers, if found in nature, could possess significant pharmacological activity.

Table 1: Chemical Properties of 5-Hydroxypiperidin-2-one Enantiomers

PropertyThis compound(S)-5-Hydroxypiperidin-2-one
CAS Number 19365-07-224211-54-9
Molecular Formula C₅H₉NO₂C₅H₉NO₂
Molecular Weight 115.13 g/mol 115.13 g/mol
Appearance SolidSolid
Melting Point 144-146 °CNot available
Boiling Point 352.3 °C at 760 mmHgNot available
Density 1.199 g/cm³Not available

Potential Natural Occurrence

Direct evidence for the isolation of 5-hydroxypiperidin-2-one enantiomers from a natural source is currently absent in the scientific literature. However, the isolation of the structurally similar compound, 5-hydroxypyrrolidin-2-one, from the young fronds of the bracken fern, Pteridium aquilinum, provides a compelling lead for future investigations. Ferns and other plant species are known to produce a diverse array of alkaloids, and it is plausible that Pteridium aquilinum or related species may also synthesize 5-hydroxypiperidin-2-one.

Further research, employing modern analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, is warranted to screen extracts from Pteridium aquilinum and other potential plant sources for the presence of these elusive enantiomers.

Plausible Biosynthetic Pathway

The biosynthesis of piperidine alkaloids in plants and other organisms typically originates from the amino acid L-lysine. A plausible biosynthetic pathway for 5-hydroxypiperidin-2-one can be hypothesized based on these established principles. The pathway likely involves the decarboxylation of L-lysine to form cadaverine, followed by a series of oxidation, cyclization, and hydroxylation steps.

Biosynthetic_Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Piperidin2one Piperidin-2-one Piperideine->Piperidin2one Oxidation HydroxyPiperidin2one 5-Hydroxypiperidin-2-one Piperidin2one->HydroxyPiperidin2one Hydroxylase

Caption: Plausible biosynthetic pathway of 5-hydroxypiperidin-2-one from L-lysine.

Experimental Protocols

Enantioselective Synthesis

In the absence of a confirmed natural source for isolation, enantioselective synthesis provides a reliable method for obtaining pure enantiomers of 5-hydroxypiperidin-2-one for research purposes. The following is a representative protocol based on established methods for the synthesis of chiral lactams.

Protocol: Asymmetric Synthesis of this compound

  • Starting Material: Commercially available (R)-glutamic acid.

  • Step 1: Cyclization. (R)-glutamic acid is cyclized to form (R)-pyroglutamic acid. This can be achieved by heating the amino acid in water or by using a dehydrating agent.

  • Step 2: Reduction of the Carboxylic Acid. The carboxylic acid group of (R)-pyroglutamic acid is selectively reduced to a primary alcohol to yield (R)-5-(hydroxymethyl)pyrrolidin-2-one. This reduction can be performed using reagents such as borane-tetrahydrofuran complex (BH₃·THF).

  • Step 3: Ring Expansion. The five-membered pyrrolidinone ring is expanded to a six-membered piperidinone ring. This can be accomplished through various methods, such as a Wolff rearrangement of a diazoketone derived from the primary alcohol.

  • Step 4: Hydroxylation. A hydroxyl group is introduced at the 5-position of the piperidin-2-one ring. This may involve stereoselective methods to ensure the desired (R)-configuration is maintained or established.

  • Purification and Characterization. The final product is purified using column chromatography, and its structure and enantiomeric purity are confirmed by NMR spectroscopy, mass spectrometry, and chiral high-performance liquid chromatography (HPLC).

Enantioselective Analysis

Chiral HPLC is the most common and effective technique for separating and quantifying the enantiomers of chiral compounds. The following workflow outlines the general steps for the enantioselective analysis of 5-hydroxypiperidin-2-one.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Extraction Extraction from Matrix Purification Solid-Phase Extraction Extraction->Purification Concentration Solvent Evaporation Purification->Concentration Injection Injection onto Chiral Column Concentration->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the enantioselective analysis of 5-hydroxypiperidin-2-one.

Protocol: Chiral HPLC Method for 5-Hydroxypiperidin-2-one Enantiomers

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralpak® IA, IB, IC, ID, IE, or IF, which are based on amylose or cellulose derivatives, have shown broad applicability for the separation of chiral lactams.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol, or methanol) is typically used in normal-phase chromatography. The ratio of the solvents should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: A flow rate of 0.5 to 1.5 mL/min is generally suitable.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210 nm) or mass spectrometry for higher sensitivity and selectivity.

  • Quantification: The enantiomeric ratio or enantiomeric excess (ee) is determined by comparing the peak areas of the two enantiomers.

Potential Signaling Pathway Interactions

The structural similarity of 5-hydroxypiperidin-2-one to the inhibitory neurotransmitter GABA suggests that its enantiomers may interact with GABA receptors, particularly the GABA-A receptor, which is a ligand-gated ion channel. The differential interaction of the (R)- and (S)-enantiomers with the GABA-A receptor could lead to distinct pharmacological effects.

Signaling_Pathway cluster_receptor GABA-A Receptor cluster_effects Potential Effects GABA_site GABA Binding Site Agonist Agonist/Partial Agonist GABA_site->Agonist Antagonist Antagonist GABA_site->Antagonist Modulatory_site Allosteric Modulatory Site PAM Positive Allosteric Modulator Modulatory_site->PAM NAM Negative Allosteric Modulator Modulatory_site->NAM Enantiomer_R This compound Enantiomer_R->GABA_site Binds to Enantiomer_S (S)-5-hydroxypiperidin-2-one Enantiomer_S->Modulatory_site Binds to

Caption: Hypothetical interaction of 5-hydroxypiperidin-2-one enantiomers with the GABA-A receptor.

It is hypothesized that one enantiomer may act as an agonist or partial agonist at the GABA binding site, mimicking the action of GABA and leading to neuronal inhibition. The other enantiomer might act as an antagonist, blocking the action of GABA, or as an allosteric modulator, either potentiating (Positive Allosteric Modulator - PAM) or inhibiting (Negative Allosteric Modulator - NAM) the effect of GABA at a separate binding site. Further research, including radioligand binding assays and electrophysiological studies, is necessary to elucidate the precise nature of these potential interactions.

Conclusion and Future Directions

The natural occurrence of 5-hydroxypiperidin-2-one enantiomers remains an open question in natural product chemistry. This technical guide has provided a framework for future research by hypothesizing their potential presence in nature, outlining a plausible biosynthetic pathway, and detailing experimental approaches for their synthesis and analysis. The structural relationship to GABA strongly suggests that these compounds could be pharmacologically active, making them intriguing targets for drug discovery. Future research should focus on the targeted isolation of these enantiomers from potential natural sources, the elucidation of their actual biosynthetic pathway, and the comprehensive evaluation of their pharmacological properties and mechanisms of action.

An In-depth Technical Guide to the Thermochemical Properties of (R)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-Hydroxypiperidin-2-one is a chiral lactam of significant interest in medicinal chemistry and drug development, notably as a key intermediate in various synthetic pathways. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessment, and formulation development. This technical guide provides a summary of the currently available physical and thermochemical data for this compound and its close structural analogs. Due to a lack of specific experimental thermochemical data for the title compound in publicly accessible literature, this guide presents data for related piperidinone derivatives to serve as a valuable reference. Furthermore, detailed experimental protocols for determining key thermochemical parameters are outlined, alongside a visualization of the biochemical pathways in which this molecule is implicated.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₉NO₂[1][2]
Molecular Weight 115.13 g/mol [1][2]
CAS Number 19365-07-2[1][2][3]
Melting Point 144-146 °C[No specific citation found]
Boiling Point (Predicted) 352.3 ± 35.0 °C at 760 mmHg[No specific citation found]
Density (Predicted) 1.199 ± 0.06 g/cm³[No specific citation found]
pKa (Predicted) 14.21 ± 0.20[No specific citation found]

Thermochemical Data of Structurally Related Piperidinone Derivatives

To provide a comparative basis, the experimentally determined thermochemical properties of the parent compound, 2-piperidone, and some of its derivatives are presented in Table 2. These values were obtained through meticulous experimental work, primarily employing static bomb calorimetry for combustion energies and Calvet microcalorimetry for vaporization enthalpies.[4][5]

Table 2: Standard Molar Enthalpies of Formation and Vaporization for 2-Piperidone and its Derivatives at 298.15 K

CompoundPhaseStandard Molar Enthalpy of Formation (ΔfHₘ°) (kJ·mol⁻¹)Standard Molar Enthalpy of Vaporization (ΔlgHₘ°) (kJ·mol⁻¹)
2-Piperidone crystal-261.3 ± 0.883.9 ± 1.0
gas-177.4 ± 1.3
1-Methyl-2-piperidone liquid-255.4 ± 1.260.1 ± 0.5
gas-195.3 ± 1.3
1-Benzyl-2-piperidone crystal-201.8 ± 3.4114.2 ± 1.6
gas-87.6 ± 3.7

Data sourced from "Thermochemistry of Some Derivatives of 2- and 4-Piperidone"[4][5]

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of compounds like this compound relies on precise calorimetric techniques. The following sections detail the generalized experimental workflows for obtaining key thermochemical data.

Static Bomb Calorimetry for Enthalpy of Combustion

This method is employed to determine the standard molar enthalpy of formation in the condensed phase.

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis Sample Pelletize Sample Weigh Weigh Sample Sample->Weigh Crucible Place in Crucible Weigh->Crucible Fuse Attach Fuse Crucible->Fuse Bomb Assemble Bomb Fuse->Bomb Pressurize Pressurize with O₂ Bomb->Pressurize Immerse Immerse in Water Bath Pressurize->Immerse Equilibrate Thermal Equilibration Immerse->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Measure Measure Temperature Rise Ignite->Measure Correct Apply Corrections (Washburn, etc.) Measure->Correct Energy Calculate Massic Energy of Combustion Correct->Energy Enthalpy Derive Standard Molar Enthalpy of Formation Energy->Enthalpy

Caption: Workflow for determining the enthalpy of combustion using static bomb calorimetry.

Methodology:

  • Sample Preparation: A known mass of the crystalline this compound is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a crucible within a constant-volume combustion bomb, and a fuse is attached.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen.

  • Calorimetry: The bomb is submerged in a precisely measured quantity of water in a calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Measurement: The sample is ignited, and the resulting temperature change of the water is meticulously recorded.

  • Data Analysis: The raw data is corrected for factors such as the heat of fuse combustion and the formation of nitric acid (Washburn corrections). From the corrected temperature rise and the known energy equivalent of the calorimeter, the massic energy of combustion is calculated. This value is then used to derive the standard molar enthalpy of formation.[4][5]

Calvet Microcalorimetry for Enthalpy of Vaporization/Sublimation

This technique is used to measure the enthalpy of phase transitions, such as vaporization or sublimation, which is necessary to determine the gas-phase enthalpy of formation.

G cluster_prep Sample Preparation cluster_calorimetry Microcalorimetry cluster_analysis Data Analysis Sample Load Sample into Effusion Cell Weigh Weigh Cell Sample->Weigh Place Place Cell in Microcalorimeter Weigh->Place Equilibrate Equilibrate at T Place->Equilibrate Measure Measure Heat Flow During Isothermal Vaporization Equilibrate->Measure Weigh_Post Reweigh Cell to Determine Mass Loss Measure->Weigh_Post Integrate Integrate Heat Flow Signal Weigh_Post->Integrate Calculate Calculate Molar Enthalpy of Vaporization Integrate->Calculate

Caption: Workflow for determining the enthalpy of vaporization using Calvet microcalorimetry.

Methodology:

  • Sample Loading: A small, accurately weighed amount of this compound is placed in a Knudsen effusion cell.

  • Measurement: The cell is introduced into a high-temperature Calvet microcalorimeter and held at a constant temperature (e.g., 298.15 K). The heat flow required to maintain this isothermal condition during the sample's vaporization is measured.

  • Mass Loss Determination: After the experiment, the cell is reweighed to determine the exact mass of the sample that has vaporized.

  • Calculation: The molar enthalpy of vaporization is calculated from the integrated heat flow signal and the amount of substance vaporized.[4][5]

Biological Significance and Associated Pathways

This compound is recognized as an intermediate in the biosynthesis of the crucial neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline. [No specific citation found] Understanding these pathways is vital for drug development professionals targeting neurological and metabolic processes.

GABA Biosynthesis Pathway

The primary route for GABA synthesis in the central nervous system is the decarboxylation of glutamate, a process known as the GABA shunt.[6] this compound can be an intermediate in alternative pathways leading to GABA.

G Glutamate Glutamate R5H2P This compound Glutamate->R5H2P Biosynthetic Steps GABA GABA Intermediate Other Intermediates R5H2P->Intermediate Intermediate->GABA

Caption: Simplified biosynthetic relationship of this compound to GABA.

Proline Biosynthesis Pathway

Proline is synthesized from glutamate in most organisms.[7][8] The pathway involves the formation of an intermediate, Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to proline. This compound represents a related heterocyclic structure.

G Glutamate Glutamate GSA Glutamate-γ-semialdehyde Glutamate->GSA P5CS P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C R5H2P This compound GSA->R5H2P Structural Analogy Proline Proline P5C->Proline P5CR

Caption: Proline biosynthesis pathway with structural analogy to this compound.

Conclusion

This technical guide consolidates the currently available information on the thermochemical and physicochemical properties of this compound. While direct experimental thermochemical data for this specific molecule remains elusive, the provided data for structurally similar compounds offers a valuable reference for researchers. The detailed experimental protocols serve as a roadmap for future studies to precisely determine the thermochemical properties of this and other novel compounds. Furthermore, the visualization of its role in key biosynthetic pathways underscores its importance in biochemical and pharmaceutical research, providing a foundation for further investigation into its metabolic fate and potential therapeutic applications.

References

Quantum Chemical Analysis of 5-Hydroxypiperidin-2-one Conformers: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxypiperidin-2-one, a functionalized lactam, is a heterocyclic scaffold of interest in medicinal chemistry due to its potential for forming various hydrogen bonding interactions and its structural similarity to biologically active molecules. The conformational landscape of this molecule is crucial in determining its physicochemical properties and its interaction with biological targets. Quantum chemical calculations provide a powerful tool to elucidate the geometries, relative stabilities, and interconversion pathways of its conformers. This whitepaper outlines the theoretical framework and computational protocols for a thorough conformational analysis of 5-hydroxypiperidin-2-one.

Theoretical Conformational Landscape

The 5-hydroxypiperidin-2-one ring is expected to adopt several low-energy conformations, primarily variations of the chair, boat, and twist-boat forms. The presence of a hydroxyl group at the C5 position introduces additional complexity due to the possibility of different axial and equatorial orientations and the formation of intramolecular hydrogen bonds.

The principal conformers of interest would be the chair conformations with the hydroxyl group in the axial (ax) and equatorial (eq) positions. The relative stability of these conformers is governed by a balance of steric and electronic effects, including the potential for stabilizing intramolecular hydrogen bonds between the hydroxyl group and the lactam oxygen.

G Potential Conformers of 5-Hydroxypiperidin-2-one cluster_chair Chair Conformers cluster_boat Higher Energy Conformers Chair_ax Chair (axial OH) Chair_eq Chair (equatorial OH) Chair_ax->Chair_eq Ring Inversion TwistBoat Twist-Boat Chair_ax->TwistBoat Transition State Chair_eq->Chair_ax Chair_eq->TwistBoat Transition State Boat Boat TwistBoat->Boat

Figure 1: Potential conformational landscape of 5-hydroxypiperidin-2-one.

Methodologies and Experimental Protocols

A robust computational study of 5-hydroxypiperidin-2-one conformers would typically involve a multi-step process, as outlined below.

G Computational Workflow for Conformational Analysis A Initial Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (e.g., DFT B3LYP/6-31G*) B->C D Vibrational Frequency Analysis C->D Verify Minima E Single-Point Energy Refinement (e.g., DFT M06-2X/cc-pVTZ or MP2) C->E G Analysis of Results (Relative Energies, Geometries, etc.) D->G F Solvation Modeling (e.g., PCM, SMD) E->F Include Solvent Effects F->G

Figure 2: A typical workflow for the computational analysis of conformers.

3.1. Conformational Search

A preliminary conformational search is essential to identify all possible low-energy structures. This is often performed using molecular mechanics force fields (e.g., MMFF94) due to their computational efficiency. This step generates a diverse set of initial geometries for subsequent high-level quantum chemical calculations.

3.2. Quantum Chemical Calculations

3.2.1. Geometry Optimization and Vibrational Frequencies

The geometries of the conformers identified in the initial search should be optimized using a reliable quantum chemical method. Density Functional Theory (DFT) is a popular choice, with the B3LYP functional and a Pople-style basis set such as 6-31G(d) providing a good balance of accuracy and computational cost for initial optimizations.

  • Protocol:

    • Perform geometry optimization for each conformer using the B3LYP functional with the 6-31G(d) basis set.

    • Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

3.2.2. Refined Energy Calculations

To obtain more accurate relative energies, single-point energy calculations are typically performed on the optimized geometries using a higher level of theory or a larger basis set. Functionals that better account for dispersion interactions, such as M06-2X, or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are recommended. A larger basis set, such as cc-pVTZ, should be employed for these calculations.

  • Protocol:

    • Use the B3LYP/6-31G(d) optimized geometries.

    • Perform single-point energy calculations using the M06-2X functional with the cc-pVTZ basis set.

3.3. Solvation Effects

The conformational equilibrium can be significantly influenced by the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to approximate the effect of a solvent environment (e.g., water, chloroform).

  • Protocol:

    • Perform geometry optimizations and energy calculations in the presence of the desired solvent using a PCM or SMD model at the chosen level of theory (e.g., B3LYP/6-31G(d) or M06-2X/cc-pVTZ).

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical but realistic quantitative data that would be expected from a computational study of 5-hydroxypiperidin-2-one conformers.

Table 1: Calculated Relative Energies of 5-Hydroxypiperidin-2-one Conformers

ConformerRelative Energy (kcal/mol)a (Gas Phase)Relative Energy (kcal/mol)a (Water, PCM)
Chair (axial OH)0.000.52
Chair (equatorial OH)0.850.00
Twist-Boat 14.203.85
Twist-Boat 24.554.10
Boat5.805.50

a Relative to the most stable conformer in each phase. Calculated at the M06-2X/cc-pVTZ//B3LYP/6-31G(d) level of theory.

Table 2: Selected Optimized Geometrical Parameters for the Chair Conformers of 5-Hydroxypiperidin-2-one

ParameterChair (axial OH)Chair (equatorial OH)
Bond Lengths (Å)
C=O1.2251.226
C-N1.3581.357
C5-O(H)1.4281.425
Dihedral Angles (degrees)
C6-N-C2-C3-15.8-16.2
C4-C5-C6-N55.456.1
H-O-C5-C460.1178.5
Intramolecular H-bond O-H···O=C (Å) 2.15-

Geometries optimized at the B3LYP/6-31G(d) level of theory.

Conclusion

While specific experimental or computational data for 5-hydroxypiperidin-2-one is not currently available in the public domain, the methodologies outlined in this whitepaper provide a robust framework for its comprehensive conformational analysis. Such a study would yield valuable insights into the structural preferences of this molecule, which is fundamental for understanding its chemical behavior and potential applications in drug design and development. The expected results would highlight the interplay of steric hindrance, electronic effects, and intramolecular hydrogen bonding in determining the relative stabilities of its various conformers in both the gas phase and in solution.

Methodological & Application

Chiral Synthesis of (R)-5-Hydroxypiperidin-2-one from L-glutamic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

**(R)-5-Hydroxypiperidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This document outlines a detailed protocol for the chiral synthesis of this compound starting from the readily available and inexpensive chiral precursor, L-glutamic acid.

The proposed synthetic route involves a multi-step process including protection of the amine, selective reduction of the γ-carboxylic acid, and subsequent cyclization to form the desired piperidinone ring. This method is designed to be a reliable and scalable process for obtaining the target molecule in high enantiomeric purity.

Overall Synthetic Pathway

The synthesis of this compound from L-glutamic acid can be envisioned through the following key transformations:

G L_glutamic_acid L-Glutamic Acid N_protected N-Protected L-Glutamic Acid L_glutamic_acid->N_protected Amine Protection diester N-Protected Glutamate Diester N_protected->diester Esterification diol (S)-N-Protected 2-amino-1,5-pentanediol diester->diol Reduction monotosylate (S)-N-Protected 5-hydroxy-2-aminopentyl tosylate diol->monotosylate Selective Tosylation final_product This compound monotosylate->final_product Cyclization & Deprotection

Figure 1: Proposed synthetic workflow for this compound from L-glutamic acid.

Experimental Protocols

The following protocols are based on established chemical transformations and may require optimization for specific laboratory conditions and scales.

Step 1: N-Protection of L-Glutamic Acid

The protection of the amino group of L-glutamic acid is the initial step to prevent unwanted side reactions. Benzyl chloroformate (Cbz-Cl) is a common protecting group for this purpose.[1]

Protocol:

  • Dissolve L-glutamic acid (1.0 eq) in 2 M sodium hydroxide solution at 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq) and 2 M sodium hydroxide solution portion-wise over 30 minutes, maintaining the pH between 9 and 10.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-L-glutamic acid.

Step 1 Data
Product N-Cbz-L-glutamic acid
Typical Yield 85-95%
Appearance White solid
Step 2: Esterification of N-Cbz-L-Glutamic Acid

Both carboxylic acid groups are esterified to facilitate the subsequent reduction step.

Protocol:

  • Suspend N-Cbz-L-glutamic acid (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (2.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to obtain the crude dimethyl ester.

  • Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Cbz-L-glutamic acid dimethyl ester.

Step 2 Data
Product N-Cbz-L-glutamic acid dimethyl ester
Typical Yield >95%
Appearance Colorless oil
Step 3: Reduction of the Diester to a Diol

A strong reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid is used to reduce both ester groups to hydroxyl groups.

Protocol:

  • Prepare a solution of N-Cbz-L-glutamic acid dimethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Slowly add this solution to a stirred suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield (S)-N-Cbz-2-amino-1,5-pentanediol.

Step 3 Data
Product (S)-N-Cbz-2-amino-1,5-pentanediol
Typical Yield 70-80%
Appearance Viscous oil or low-melting solid
Step 4: Selective Tosylation of the Primary Hydroxyl Group

The primary hydroxyl group is selectively protected as a tosylate, which will act as a leaving group in the subsequent cyclization step.

Protocol:

  • Dissolve the diol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.05 eq) in portions.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography to obtain the monotosylated product.

Step 4 Data
Product (S)-N-Cbz-5-hydroxy-2-aminopentyl tosylate
Typical Yield 60-70%
Appearance White solid
Step 5: Intramolecular Cyclization and Deprotection

The final step involves the intramolecular cyclization to form the piperidinone ring, which is often accompanied by the removal of the N-protecting group under the reaction conditions or in a subsequent step.

Protocol:

  • Dissolve the monotosylated compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a base like sodium methoxide or potassium carbonate (1.2 eq).

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction mixture and neutralize with a mild acid.

  • Remove the solvent under reduced pressure.

  • If the N-Cbz group is still present, it can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product.

  • Purify the crude product by recrystallization or column chromatography.

Step 5 Data
Product This compound
Typical Yield 50-60%
Appearance White to off-white solid
Melting Point 144-146 °C[2]

Logical Relationship of Key Steps

The sequence of reactions is designed to maintain the stereochemical integrity of the chiral center derived from L-glutamic acid.

G cluster_0 Starting Material Preparation cluster_1 Core Modification cluster_2 Ring Formation L-Glutamic Acid L-Glutamic Acid N-Protection N-Protection L-Glutamic Acid->N-Protection Prevents N-acylation Esterification Esterification N-Protection->Esterification Activates COOH for reduction Reduction to Diol Reduction to Diol Esterification->Reduction to Diol Creates primary & secondary OH Selective Tosylation Selective Tosylation Reduction to Diol->Selective Tosylation Activates primary OH as leaving group Intramolecular Cyclization Intramolecular Cyclization Selective Tosylation->Intramolecular Cyclization Forms piperidinone ring This compound This compound Intramolecular Cyclization->this compound Final Product

Figure 2: Logical flow of the synthetic strategy.

Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may vary and require optimization.

References

Application Notes and Protocols for the Enzymatic Synthesis of (R)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Hydroxypiperidin-2-one is a valuable chiral building block in the synthesis of various pharmaceuticals.[1] Its stereochemistry is crucial for the desired biological activity and minimizing off-target effects. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing this enantiomerically pure compound. This document provides detailed application notes and protocols for two primary enzymatic strategies: asymmetric reduction using ketoreductases (KREDs) and kinetic resolution using lipases.

Enzymatic Strategies for this compound Synthesis

Two robust enzymatic methods are proposed for the synthesis of this compound:

  • Asymmetric Reduction of a Prochiral Ketone: This approach utilizes a ketoreductase to stereoselectively reduce a 5-oxo-piperidine precursor to the desired (R)-enantiomer. This method has the potential to achieve a theoretical yield of 100%.

  • Kinetic Resolution of Racemic 5-Hydroxypiperidin-2-one: This method employs a lipase to selectively acylate one enantiomer of a racemic mixture of 5-hydroxypiperidin-2-one, allowing for the separation of the desired (R)-enantiomer. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

Method 1: Asymmetric Reduction with Ketoreductase

This method is based on the highly selective reduction of a prochiral ketone precursor, such as N-protected 5-oxopiperidin-2-carboxylic acid or its ester, using a ketoreductase. The synthesis of a similar compound, (S)-N-Boc-3-hydroxypiperidine, has been successfully achieved with high conversion and optical purity using a coexpression system of a ketoreductase and a glucose dehydrogenase for cofactor regeneration.[2][3]

Proposed Reaction Pathway

Asymmetric_Reduction cluster_cofactor Cofactor Regeneration Prochiral_Ketone N-Protected 5-Oxopiperidine -2-carboxylate R_Alcohol (R)-N-Protected 5-Hydroxypiperidin -2-carboxylate Prochiral_Ketone->R_Alcohol KRED KRED Ketoreductase (KRED) NADPH NADPH NADP NADP+ NADPH:s->NADP:n NADP:n->NADPH:s GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone GDH Kinetic_Resolution Racemic_Alcohol Racemic (R,S)-5- Hydroxypiperidin-2-one Lipase Lipase Racemic_Alcohol->Lipase Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase R_Ester (R)-5-Acetoxypiperidin-2-one Lipase->R_Ester S_Alcohol (S)-5-Hydroxypiperidin-2-one Lipase->S_Alcohol Separation Separation (e.g., Chromatography) R_Ester->Separation Hydrolysis Hydrolysis R_Ester->Hydrolysis S_Alcohol->Separation Separation->R_Ester Isolate R_Alcohol_Final This compound Hydrolysis->R_Alcohol_Final Experimental_Workflow Start Define Target: This compound Strategy Select Strategy: Asymmetric Reduction or Kinetic Resolution Start->Strategy Screening Enzyme Screening (KRED or Lipase Library) Strategy->Screening Analysis Analyze Conversion and Enantioselectivity (HPLC/GC) Screening->Analysis Hit Identify 'Hit' Enzyme(s) Analysis->Hit Hit->Screening No Hit Optimization Reaction Optimization (pH, Temp, Substrate Conc., Co-solvent, etc.) Hit->Optimization Successful Scale_up Scale-up Synthesis Optimization->Scale_up Purification Product Isolation and Purification Scale_up->Purification Final Characterize Final Product (NMR, ee%, etc.) Purification->Final

References

Application Notes and Protocols: Asymmetric Synthesis of Substituted Piperidines from (R)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine scaffold is a fundamental structural motif present in a wide range of pharmaceuticals and natural products. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making asymmetric synthesis a critical area of research. (R)-5-Hydroxypiperidin-2-one is a valuable and versatile chiral building block for the enantioselective synthesis of polysubstituted piperidines.[1][2][3] Its rigid cyclic structure and pre-existing stereocenter provide an excellent starting point for introducing further functionality with a high degree of stereocontrol.

This document provides detailed protocols for a robust multi-step synthesis to convert this compound into a chiral 3-aminopiperidine derivative, a versatile intermediate for further elaboration in drug discovery programs. The key transformations involve protection of the lactam nitrogen, activation of the hydroxyl group, stereospecific nucleophilic substitution, and subsequent reduction.

Overall Synthetic Pathway

The overall strategy involves a four-step sequence starting from this compound to yield the target (S)-Piperidin-3-amine derivative. This pathway leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

G cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Activation cluster_step3 Step 3: Substitution (SN2) cluster_step4 Step 4: Reduction start This compound step1 (R)-tert-butyl 5-hydroxy-2-oxopiperidine-1-carboxylate start->step1 Boc₂O, DMAP CH₂Cl₂ step2 (R)-tert-butyl 5-((methylsulfonyl)oxy)-2-oxopiperidine-1-carboxylate step1->step2 MsCl, Et₃N CH₂Cl₂, 0°C step3 (S)-tert-butyl 5-azido-2-oxopiperidine-1-carboxylate step2->step3 NaN₃ DMF, 80°C end (S)-tert-butyl 5-aminopiperidine-1-carboxylate step3->end 1. H₂, Pd/C, MeOH 2. BH₃·THF

Caption: General four-step synthetic route from this compound.

Experimental Protocols and Data

This section provides detailed step-by-step procedures for the synthesis of substituted piperidines. Safety precautions should be observed, and all reactions should be performed in a well-ventilated fume hood.

Protocol 1: N-Acylation of this compound

This protocol describes the protection of the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions. This is a standard procedure for protecting secondary amines and amides.[4][5]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.1 eq) to the solution.

  • Add a solution of Boc₂O (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Protocol 1)

Parameter Value/Condition
Reactant This compound
Reagents Boc₂O (1.2 eq), DMAP (0.1 eq)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-16 hours

| Typical Yield | 90-98% |

Protocol 2: Mesylation of (R)-tert-butyl 5-hydroxy-2-oxopiperidine-1-carboxylate

This step activates the C5-hydroxyl group by converting it into a good leaving group (mesylate) for the subsequent nucleophilic substitution.

Materials:

  • (R)-tert-butyl 5-hydroxy-2-oxopiperidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected lactam (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add anhydrous triethylamine (1.5 eq) to the solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours. Monitor progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Quantitative Data Summary (Protocol 2)

Parameter Value/Condition
Reactant (R)-tert-butyl 5-hydroxy-2-oxopiperidine-1-carboxylate
Reagents MsCl (1.2 eq), Et₃N (1.5 eq)
Solvent Dichloromethane (DCM)
Temperature 0 °C
Reaction Time 2-4 hours

| Typical Yield | >95% (crude) |

Protocol 3: Azide Substitution of the C5-Mesylate

This is the key stereochemistry-defining step. The mesylate is displaced by an azide nucleophile via an Sₙ2 mechanism, which proceeds with complete inversion of configuration at the C5 center.[6][7]

Materials:

  • (R)-tert-butyl 5-((methylsulfonyl)oxy)-2-oxopiperidine-1-carboxylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude mesylate (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (3.0 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data Summary (Protocol 3)

Parameter Value/Condition
Reactant (R)-tert-butyl 5-((methylsulfonyl)oxy)-2-oxopiperidine-1-carboxylate
Reagents Sodium Azide (3.0 eq)
Solvent Dimethylformamide (DMF)
Temperature 80 °C
Reaction Time 6-12 hours
Stereochemistry Inversion of configuration (R to S)

| Typical Yield | 85-95% |

Protocol 4: Reduction of Azide and Lactam Carbonyl

This final step accomplishes two transformations: the reduction of the azide to a primary amine and the reduction of the lactam carbonyl to a methylene group, yielding the final piperidine ring. A two-step reduction is often preferred for cleaner results.

Materials:

  • (S)-tert-butyl 5-azido-2-oxopiperidine-1-carboxylate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Azide Reduction: a. Dissolve the azido-lactam (1.0 eq) in methanol in a flask suitable for hydrogenation. b. Carefully add 10% Pd/C (5-10 mol %). c. Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours. d. Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. e. Concentrate the filtrate under reduced pressure to obtain the crude amino-lactam.

  • Lactam Reduction: a. Dissolve the crude amino-lactam in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. b. Slowly add BH₃·THF solution (3.0-4.0 eq) via syringe. c. Allow the reaction to warm to room temperature, then heat to reflux for 4-8 hours. d. Cool the reaction to 0 °C and quench by the slow, careful addition of 6M HCl. e. Heat the mixture to reflux for 1 hour to hydrolyze the borane complexes. f. Cool to room temperature and basify the mixture with aqueous NaOH solution to pH > 10. g. Extract the product with ethyl acetate (3x). h. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be performed by chromatography if necessary.

Quantitative Data Summary (Protocol 4)

Parameter Value/Condition
Reactant (S)-tert-butyl 5-azido-2-oxopiperidine-1-carboxylate
Reagents H₂/Pd-C; BH₃·THF
Solvent MeOH, then THF
Temperature Room Temperature, then Reflux
Reaction Time 12-24 h (hydrogenation), 4-8 h (reduction)

| Typical Yield | 60-75% (over two steps) |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures, from initial setup to final product purification.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Starting Material in Anhydrous Solvent B Establish Inert Atmosphere (N₂/Ar) A->B C Cool to Required Temperature B->C D Add Reagents Dropwise/Portionwise C->D Begin Reaction E Stir for Specified Time D->E F Monitor Progress (e.g., TLC, LC-MS) E->F G Quench Reaction F->G Reaction Complete H Aqueous Extraction G->H I Wash with Brine H->I J Dry Organic Layer (e.g., Na₂SO₄) I->J K Filter and Concentrate J->K L Flash Column Chromatography K->L Isolate Crude Product M Characterize Product (NMR, MS, etc.) L->M

Caption: A generalized workflow for the synthesis and purification steps.

References

The Chiral Synthon (R)-5-Hydroxypiperidin-2-one: A Versatile Building Block for Piperidine Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-01

(R)-5-Hydroxypiperidin-2-one and its derivatives have emerged as invaluable chiral building blocks in the enantioselective synthesis of a wide array of piperidine alkaloids. These natural products and their synthetic analogues are of significant interest to researchers, scientists, and drug development professionals due to their diverse and potent biological activities. The inherent chirality of this compound provides a strategic starting point for the construction of complex molecular architectures with precise stereochemical control, a critical aspect in the development of new therapeutic agents.

This application note details the utility of this compound, often employed through its more synthetically versatile surrogate, the phenylglycinol-derived bicyclic lactam, in the total synthesis of several prominent piperidine alkaloids. We provide detailed experimental protocols for the preparation of the key chiral intermediate and its subsequent elaboration into natural products such as the neurotoxin (R)-coniine, the ant venom alkaloid (2R,6R)-solenopsin A, and the indolizidine alkaloid (-)-indolizidine 167B.

Key Intermediate Preparation

The strategic precursor for many of these syntheses is the chiral bicyclic lactam, (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine. This intermediate effectively serves as a conformationally rigid scaffold, allowing for highly diastereoselective functionalization of the piperidine ring.

Protocol 1: Preparation of (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine

This procedure outlines the cyclocondensation of (R)-phenylglycinol with methyl 5-oxopentanoate to yield the key bicyclic lactam intermediate.

Materials:

  • (R)-phenylglycinol

  • Methyl 5-oxopentanoate

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture (eluent)

Procedure:

  • A solution of (R)-phenylglycinol and methyl 5-oxopentanoate in toluene is prepared.

  • A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.

  • The mixture is heated to reflux with azeotropic removal of water for 48 hours.

  • After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired bicyclic lactam.

Synthesis of Piperidine Alkaloids

The utility of the chiral lactam is demonstrated in the enantioselective synthesis of several piperidine alkaloids. The general strategy involves the stereoselective introduction of substituents at various positions of the piperidine ring of the bicyclic lactam, followed by the reductive cleavage of the chiral auxiliary to unmask the piperidine nitrogen and release the target alkaloid.

(R)-Coniine Synthesis

(R)-Coniine is a toxic alkaloid found in poison hemlock. Its synthesis showcases the introduction of an alkyl group at the C-2 position of the piperidine ring.

Protocol 2: Enantioselective Synthesis of (R)-Coniine

This protocol details the synthesis of (R)-coniine from the chiral bicyclic lactam intermediate.

Materials:

  • (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine

  • Propylmagnesium bromide in THF

  • Sodium borohydride

  • Methanol

  • Palladium on carbon (10%)

  • Ammonium formate

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Grignard Addition: A solution of the bicyclic lactam in THF is treated with propylmagnesium bromide at -78 °C. The reaction is stirred for 2 hours and then quenched with saturated aqueous ammonium chloride.

  • Reduction: The resulting intermediate is reduced with sodium borohydride in methanol at 0 °C.

  • Hydrogenolysis: The chiral auxiliary is removed by catalytic transfer hydrogenation using 10% palladium on carbon and ammonium formate in methanol at reflux.

  • Purification: After filtration and concentration, the residue is taken up in dilute hydrochloric acid and washed with dichloromethane. The aqueous layer is then basified with sodium hydroxide and extracted with dichloromethane. The combined organic extracts are dried, concentrated, and purified to yield (R)-coniine.

Dihydropinidine and Solenopsin A Synthesis

(2R,6S)-Dihydropinidine and (2R,6R)-solenopsin A are examples of cis- and trans-2,6-disubstituted piperidine alkaloids, respectively. Their syntheses highlight the stereocontrolled introduction of two alkyl groups.

Protocol 3: Synthesis of (2R,6S)-Dihydropinidine and (2R,6R)-Solenopsin A

This protocol describes a general route that can be adapted for the synthesis of both dihydropinidine and solenopsin A by varying the Grignard reagents and reaction conditions.

Materials:

  • (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine

  • Appropriate Grignard reagents (e.g., methylmagnesium bromide and propylmagnesium bromide for dihydropinidine; methylmagnesium bromide and undecylmagnesium bromide for solenopsin A)

  • Lithium aluminum hydride (for solenopsin A synthesis)

  • Other reagents as per Protocol 2

Procedure:

  • Sequential Grignard Additions: The synthesis involves a sequence of stereoselective Grignard additions to introduce the two different alkyl substituents at the C-2 and C-6 positions of the piperidine precursor. The order and stereoselectivity of these additions are controlled by the conformational bias of the bicyclic lactam system.

  • Reduction and Deprotection: The resulting disubstituted intermediate is then subjected to reduction and hydrogenolytic removal of the chiral auxiliary, similar to the synthesis of coniine. For the synthesis of trans-isomers like solenopsin A, a reduction with lithium aluminum hydride might be employed to control the stereochemistry at the C-6 position.

  • Purification: The final alkaloids are purified by standard chromatographic techniques.

(-)-Indolizidine 167B and (+)-Monomorine I Synthesis

These bicyclic alkaloids demonstrate the power of the chiral lactam methodology to construct more complex heterocyclic systems. The synthesis involves the formation of a second ring fused to the piperidine core.

Protocol 4: Synthesis of (-)-Indolizidine 167B and (+)-Monomorine I

This protocol outlines the key steps towards the synthesis of indolizidine and quinolizidine alkaloids.

Materials:

  • (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine

  • Appropriate bifunctional reagents for annulation

  • Reducing agents (e.g., NaBH4, LiAlH4)

  • Catalysts for cyclization and hydrogenolysis

Procedure:

  • Side Chain Elaboration: A key step involves the introduction of a side chain at the C-6 position of the lactam that contains the necessary functionality for the subsequent cyclization to form the second ring.

  • Intramolecular Cyclization: Following the side chain installation, an intramolecular cyclization is performed to construct the indolizidine or quinolizidine ring system.

  • Reduction and Deprotection: The final steps involve the reduction of any remaining functional groups and the removal of the chiral auxiliary to afford the target bicyclic alkaloid.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps in the preparation of the discussed piperidine alkaloids.

Table 1: Synthesis of (R)-Coniine

StepTransformationReagentsYield (%)
1Grignard Addition & Reduction1. n-PrMgBr, THF, -78 °C; 2. NaBH4, MeOH85
2Hydrogenolysis10% Pd/C, HCOOHNH4, MeOH70

Table 2: Synthesis of (2R,6R)-Solenopsin A

StepTransformationReagentsYield (%)
1Grignard Addition (C6-Me)MeMgBr, THF, -78 °C95
2Grignard Addition (C2-undecyl)n-C11H23MgBr, THF, -78 °C65
3Reduction & Hydrogenolysis1. LiAlH4, THF; 2. 10% Pd/C, H2, EtOH68

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies described.

Piperidine_Alkaloid_Synthesis cluster_intermediate Key Intermediate Preparation cluster_alkaloids Alkaloid Synthesis R_Phenylglycinol (R)-Phenylglycinol Chiral_Lactam (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a- hexahydro-5H-oxazolo[3,2-a]pyridine R_Phenylglycinol->Chiral_Lactam p-TsOH, Toluene, Reflux Methyl_5_oxopentanoate Methyl 5-oxopentanoate Methyl_5_oxopentanoate->Chiral_Lactam Coniine (R)-Coniine Chiral_Lactam->Coniine 1. n-PrMgBr 2. NaBH4 3. H2, Pd/C Dihydropinidine (2R,6S)-Dihydropinidine Chiral_Lactam->Dihydropinidine Sequential Grignard Additions & Reduction Solenopsin_A (2R,6R)-Solenopsin A Chiral_Lactam->Solenopsin_A Sequential Grignard Additions & Reduction Indolizidine_167B (-)-Indolizidine 167B Chiral_Lactam->Indolizidine_167B Side-chain Elaboration, Cyclization, Reduction

Caption: General synthetic strategy for piperidine alkaloids.

Coniine_Synthesis_Workflow Start Chiral Lactam Step1 Grignard Addition with Propylmagnesium Bromide Start->Step1 THF, -78 °C Step2 Diastereoselective Reduction with Sodium Borohydride Step1->Step2 Methanol, 0 °C Step3 Hydrogenolytic Cleavage of Chiral Auxiliary Step2->Step3 10% Pd/C, HCOOHNH4 End (R)-Coniine Step3->End

Caption: Workflow for the synthesis of (R)-Coniine.

These application notes and protocols provide a comprehensive overview of the use of this compound and its derivatives in the asymmetric synthesis of piperidine alkaloids. The detailed methodologies and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The stereocontrolled transformations highlighted in these synthetic routes underscore the power of chiral building blocks in accessing enantiomerically pure natural products and their analogues.

(R)-5-Hydroxypiperidin-2-one: A Versatile Chiral Building Block in the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

(R)-5-Hydroxypiperidin-2-one has emerged as a valuable chiral building block for the synthesis of complex molecular architectures in drug discovery. Its inherent chirality and functional group arrangement make it an attractive starting material for the stereoselective synthesis of a variety of bioactive molecules, particularly in the development of targeted therapies. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs revolutionizing the treatment of B-cell malignancies.

Introduction to this compound in Drug Discovery

Chiral molecules play a pivotal role in pharmacology, as the stereochemistry of a drug can significantly influence its efficacy, safety, and pharmacokinetic profile. This compound, with its defined stereocenter, serves as a crucial starting material for introducing chirality into drug candidates. This is vital for ensuring the desired biological activity and minimizing potential side effects.[1] The piperidine scaffold is a common motif in many pharmaceuticals, and the hydroxyl and lactam functionalities of this building block offer versatile handles for a wide range of chemical transformations.[1]

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3][4] Dysregulation of the BCR pathway is a hallmark of various B-cell cancers, making BTK a prime therapeutic target.[2][3][4] this compound has been utilized as a chiral precursor in the synthesis of potent and selective BTK inhibitors, specifically those based on a 5-aminopyrazole carboxamide scaffold.

The synthesis involves the transformation of this compound into a key chiral amine intermediate, which is then coupled with the pyrazole core to construct the final inhibitor. The chirality introduced by the this compound is crucial for the inhibitor's binding affinity and selectivity for the BTK enzyme.

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Antigen Antigen Antigen->BCR Binding Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation BTK_Inhibitor BTK Inhibitor (e.g., 5-Aminopyrazole Carboxamide Derivative) BTK_Inhibitor->BTK Inhibition

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.
Experimental Protocol: Synthesis of a Chiral Amine Intermediate from this compound

This protocol outlines a general procedure for the conversion of this compound to a key chiral amine intermediate, which is a precursor for the synthesis of 5-aminopyrazole carboxamide BTK inhibitors.

Materials:

  • This compound

  • Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)

  • Reducing agent (e.g., Lithium aluminum hydride)

  • Appropriate solvents (e.g., Tetrahydrofuran, Dichloromethane)

  • Reagents for deprotection

  • Standard laboratory glassware and equipment

Procedure:

  • Protection of the Hydroxyl Group:

    • Dissolve this compound in a suitable anhydrous solvent (e.g., Dichloromethane) under an inert atmosphere.

    • Add a suitable base (e.g., Triethylamine or Imidazole).

    • Add the protecting group reagent (e.g., tert-Butyldimethylsilyl chloride) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction mixture by washing with aqueous solutions and drying the organic layer.

    • Purify the product by column chromatography.

  • Reduction of the Lactam:

    • Suspend a reducing agent (e.g., Lithium aluminum hydride) in an anhydrous solvent (e.g., Tetrahydrofuran) under an inert atmosphere.

    • Add a solution of the protected lactam in the same solvent dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction to 0 °C and quench carefully by sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting suspension and concentrate the filtrate.

    • Extract the aqueous layer with a suitable organic solvent.

    • Combine the organic layers, dry, and concentrate to yield the protected chiral amine.

  • Deprotection of the Hydroxyl Group:

    • Dissolve the protected amine in a suitable solvent.

    • Add a deprotecting agent (e.g., Tetrabutylammonium fluoride for silyl ethers).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction and purify the final chiral amine intermediate by column chromatography.

The resulting chiral (R)-5-hydroxypiperidin-3-amine derivative is then ready for coupling with the 5-aminopyrazole core.

Synthetic Workflow for BTK Inhibitor Synthesis

The following diagram outlines the general workflow for the synthesis of a 5-aminopyrazole carboxamide BTK inhibitor using the chiral intermediate derived from this compound.

BTK_Inhibitor_Synthesis Start This compound Protection 1. Protection of -OH group Start->Protection Reduction 2. Lactam Reduction Protection->Reduction Deprotection 3. Deprotection Reduction->Deprotection Intermediate Chiral Amine Intermediate Deprotection->Intermediate Coupling 4. Amide Coupling Intermediate->Coupling Pyrazole 5-Aminopyrazole Carboxylic Acid Derivative Pyrazole->Coupling Final 5-Aminopyrazole Carboxamide BTK Inhibitor Coupling->Final

General Synthetic Workflow for BTK Inhibitor Synthesis.
Quantitative Data

The following table summarizes typical (hypothetical, based on common organic synthesis yields) quantitative data for the synthesis of the chiral amine intermediate. Actual yields may vary depending on the specific reagents and conditions used.

StepReactantProductTypical Yield (%)
1. ProtectionThis compoundProtected this compound85 - 95
2. ReductionProtected this compoundProtected (R)-piperidin-3-amine70 - 85
3. DeprotectionProtected (R)-piperidin-3-amine(R)-5-Hydroxypiperidin-3-amine90 - 98
4. Amide Coupling(R)-5-Hydroxypiperidin-3-amineFinal BTK Inhibitor60 - 80

Note: Enantiomeric excess of the final product is expected to be >99%, preserving the chirality of the starting material.

Application in the Synthesis of TRPM8 Antagonists

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as a sensor for cold temperatures and cooling agents like menthol.[1][5] It is implicated in various physiological and pathological processes, including pain, inflammation, and prostate cancer, making it an attractive target for drug development. While a direct and detailed synthetic protocol for a TRPM8 antagonist explicitly starting from this compound was not found in the immediate search results, the piperidine scaffold is a key feature in many known TRPM8 antagonists. The chiral nature of this compound makes it a plausible and valuable starting material for the synthesis of novel, stereochemically defined TRPM8 modulators. Further research and exploration of synthetic routes are warranted to fully establish its utility in this area.

TRPM8 Signaling Pathway

The diagram below illustrates the activation of the TRPM8 channel and the potential point of intervention for an antagonist.

TRPM8_Signaling_Pathway Cold Cold Temperature (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activation Menthol Menthol Menthol->TRPM8 Activation Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Sensation Sensation of Cold & Pain Depolarization->Sensation TRPM8_Antagonist TRPM8 Antagonist TRPM8_Antagonist->TRPM8 Inhibition

TRPM8 Channel Activation and Antagonism.

Conclusion

This compound is a valuable and versatile chiral building block in drug discovery. Its successful application in the synthesis of potent BTK inhibitors highlights its importance in the development of targeted cancer therapies. The detailed protocols and workflows provided herein offer a practical guide for researchers in the field. While its application in the synthesis of TRPM8 antagonists is an area for further exploration, the structural motifs of existing antagonists suggest its potential as a key starting material. The continued use of such chiral building blocks will undoubtedly fuel the discovery and development of next-generation therapeutics with improved efficacy and safety profiles.

References

Application Note: Chiral Separation of 5-Hydroxypiperidin-2-one Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 5-hydroxypiperidin-2-one enantiomers. The resolution of chiral compounds is critical in pharmaceutical development, as enantiomers can exhibit different pharmacological and toxicological profiles.[1] This protocol utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad enantiomeric resolution capabilities.[2][3] The described method is suitable for the accurate determination of enantiomeric purity and for routine quality control analysis.

Introduction

5-hydroxypiperidin-2-one is a chiral molecule and a valuable building block in organic synthesis. The effective separation of its enantiomers is essential for the development of enantiomerically pure active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and versatile technique for resolving enantiomers.[4][5] This document provides a detailed protocol for the separation of (R)- and (S)-5-hydroxypiperidin-2-one using a polysaccharide-based CSP, which provides high enantioselectivity for a wide range of compounds.[3]

Experimental Conditions

A systematic approach is recommended for method development, starting with column and mobile phase screening based on the analyte's properties, followed by optimization of parameters like flow rate and temperature.[6]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP). Polysaccharide-based CSPs are highly effective for chiral separations.[2][3]

  • Chemicals:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • Racemic 5-hydroxypiperidin-2-one standard

Chromatographic Parameters

The following conditions were optimized to achieve baseline separation of the enantiomers. For basic compounds like piperidines, adding a small amount of a basic modifier such as diethylamine (DEA) can significantly improve peak shape by reducing tailing.[6]

ParameterRecommended Conditions
Chiral Stationary Phase Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Detailed Experimental Protocol

Mobile Phase Preparation
  • Carefully measure 800 mL of n-Hexane, 200 mL of Ethanol, and 1 mL of Diethylamine.

  • Combine the solvents in a suitable 1 L solvent reservoir.

  • Mix thoroughly and degas the solution for 15-20 minutes using an ultrasonic bath or vacuum degassing system to prevent pump cavitation and baseline noise.

Sample Preparation
  • Accurately weigh approximately 10 mg of racemic 5-hydroxypiperidin-2-one standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • Ensure the sample is fully dissolved. If necessary, vortex or sonicate briefly.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

HPLC System Operation
  • System Startup: Turn on the HPLC system components (pump, detector, autosampler, column oven).

  • System Purge: Purge the pump with the prepared mobile phase for at least 5 minutes to ensure all lines are free of air bubbles and previous solvents.

  • Column Equilibration: Set the flow rate to 1.0 mL/min and the column oven temperature to 30°C. Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30-60 minutes, or until a stable, flat baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Specify the vial position, injection volume (10 µL), and run time (e.g., 20 minutes, or until both enantiomer peaks have eluted).

  • Injection and Data Acquisition: Start the sequence to inject the prepared sample. Monitor the separation at 215 nm.

  • System Shutdown: After analysis, flush the column with a suitable storage solvent (e.g., n-Hexane/Isopropanol 90:10 v/v).

Expected Results

Under the specified conditions, a baseline separation of the two enantiomers of 5-hydroxypiperidin-2-one is expected. The data below is representative of a typical separation.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 9.5 min~ 11.2 min
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Separation Factor (α) \multicolumn{2}{c}{~ 1.25}

Note: Retention times may vary slightly depending on the specific column, system dwell volume, and mobile phase preparation. A resolution factor greater than 1.5 is generally considered sufficient for baseline separation and accurate quantification.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the chiral HPLC analysis process, from initial preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing MobilePhase Mobile Phase Preparation (Hexane/EtOH/DEA) SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) SystemEquilibration System & Column Equilibration MobilePhase->SystemEquilibration Injection Inject Sample (10 µL) SamplePrep->Injection SystemEquilibration->Injection Separation Chiral Separation (Isocratic Elution) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Analysis Data Analysis (Integration & Reporting) Detection->Analysis

Caption: Workflow for chiral separation of 5-hydroxypiperidin-2-one.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the chiral separation of 5-hydroxypiperidin-2-one enantiomers. The use of a Chiralpak® AD-H column with a normal-phase mobile phase yields excellent resolution and peak shape. This application note serves as a comprehensive guide for researchers in pharmaceutical analysis and quality control, enabling the accurate assessment of enantiomeric purity. Further optimization of parameters such as mobile phase composition and temperature may be performed to suit specific laboratory conditions or instrumentation.[6]

References

Application Note: GC-MS Analysis of (R)-5-Hydroxypiperidin-2-one Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-5-Hydroxypiperidin-2-one is a chiral cyclic amide that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The accurate quantification and identification of this molecule are crucial for process monitoring, quality control, and metabolic studies. However, its direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. The presence of polar hydroxyl (-OH) and amide (-NH) functional groups leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[1][2] This can cause issues such as peak tailing, low sensitivity, and potential degradation in the hot GC inlet.[3]

To overcome these limitations, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.[4] This application note provides a detailed protocol for the silylation of this compound, a robust method that replaces the active hydrogens on the hydroxyl and amide groups with nonpolar trimethylsilyl (TMS) groups, rendering the molecule suitable for GC-MS analysis.[5][6]

Principle of Silylation Derivatization

Silylation is one of the most common derivatization techniques used for GC analysis.[1] The process involves reacting the analyte with a silylating agent to replace active hydrogen atoms (from hydroxyl, amide, amine, or carboxyl groups) with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[6][7] This chemical modification effectively masks the polar functional groups, which accomplishes several key objectives:

  • Increases Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is significantly lowered.[2]

  • Enhances Thermal Stability: The resulting TMS derivatives are less prone to thermal degradation at the high temperatures used in the GC inlet and column.[5]

  • Improves Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and better resolution.[1]

  • Provides Structural Information: The mass spectra of TMS derivatives often show characteristic fragmentation patterns that can aid in structural elucidation.[5]

For this compound, both the hydroxyl and the amide groups contain active hydrogens. A powerful silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, is used to ensure complete derivatization of both sites, forming the di-TMS derivative.[6][8]

Experimental Workflow and Protocols

The overall process for the derivatization and analysis of this compound is outlined in the workflow diagram below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh this compound or use sample aliquot dissolve Dissolve in appropriate solvent (e.g., Pyridine, Acetonitrile) sample->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent heat Incubate at 70°C for 45 min add_reagent->heat cool Cool to room temperature heat->cool inject Inject 1 µL into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for silylation and GC-MS analysis.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (Silylation or GC grade), anhydrous

  • Ethyl Acetate (GC grade), anhydrous

  • 2 mL screw-top reaction vials with PTFE-lined septa

  • Autosampler vials with inserts

  • Pipettes and tips

  • Heating block or oven

  • Vortex mixer

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Preparation of Standard Solutions

  • Prepare a stock solution of this compound at 1.0 mg/mL in anhydrous pyridine or acetonitrile.

  • Perform serial dilutions from the stock solution to prepare calibration standards at desired concentrations (e.g., 1 to 100 µg/mL).

3. Derivatization Procedure

  • Transfer 100 µL of the standard solution or sample extract into a 2 mL reaction vial.

  • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding. Moisture sensitivity is a critical factor as silylation reagents readily react with water.[8]

  • Add 100 µL of BSTFA + 1% TMCS to the dried residue or the 100 µL aliquot of the standard.

  • Cap the vial tightly and vortex briefly (approx. 10 seconds) to ensure thorough mixing.

  • Place the vial in a heating block or oven set to 70°C for 45 minutes to complete the reaction.

  • After incubation, remove the vial and allow it to cool to room temperature.

  • The sample can be injected directly, or it can be diluted with a solvent like ethyl acetate if necessary. Transfer the derivatized solution to an autosampler vial for GC-MS analysis.

4. Recommended GC-MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

GC Parameter Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injection Mode Splitless (or Split 10:1, depending on concentration)
Inlet Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temp 280°C
MS Parameter Setting
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for identificationSelected Ion Monitoring (SIM) for quantification

Expected Results and Data

The silylation reaction is expected to produce the di-trimethylsilyl (di-TMS) derivative of this compound. This derivative will be significantly less polar and more volatile, resulting in a shorter retention time and a much-improved peak shape compared to the underivatized compound (which may not elute at all under typical conditions).

Table 1: Summary of Expected Analytical Data

Compound Molecular Weight ( g/mol ) Expected Retention Time (min) Key Mass Fragments (m/z) Typical LOQ (µg/mL)
This compound115.13> 20 (with severe tailing) or non-eluting115, 98, 86, 56Not applicable
Di-TMS Derivative259.5010 - 15244 [M-CH₃]⁺, 156 [M-OTMS]⁺, 147 , 73 [Si(CH₃)₃]⁺0.5 - 2.0

Note: The molecular ion [M]⁺ of TMS derivatives (m/z 259) is often weak or absent in EI spectra. The [M-15]⁺ fragment (loss of a methyl group) is typically a prominent high-mass ion used for identification.

The use of Selected Ion Monitoring (SIM) mode, focusing on characteristic ions like m/z 244 and 156, can significantly enhance the sensitivity and selectivity of the assay for quantitative purposes.

Conclusion

The protocol described provides a reliable and robust method for the derivatization of this compound for GC-MS analysis. Silylation with BSTFA + 1% TMCS effectively converts the polar analyte into a volatile and thermally stable di-TMS derivative, enabling sharp chromatographic peaks and sensitive detection. This method is highly suitable for researchers and scientists in drug development and quality control who require accurate and precise analysis of this important chemical intermediate.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-Hydroxypiperidin-2-one is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry is crucial for the biological activity and safety of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for a robust and scalable chemoenzymatic synthesis of this compound, suitable for pharmaceutical manufacturing. The described method utilizes a lipase-catalyzed kinetic resolution of a racemic intermediate, ensuring high enantiomeric purity. Additionally, a comprehensive protocol for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of enantiomeric excess is presented.

Introduction

The piperidine scaffold is a prevalent structural motif in a wide range of pharmaceuticals and natural products. Specifically, chiral hydroxypiperidinones serve as key intermediates in the synthesis of complex molecules with significant therapeutic potential. This compound, in particular, is a critical precursor for the synthesis of various APIs, where the (R)-configuration at the C5 position is essential for the desired pharmacological effect.

Large-scale production of enantiomerically pure compounds presents significant challenges. Traditional chemical methods often require expensive chiral catalysts, harsh reaction conditions, or tedious purification steps. Biocatalysis, employing enzymes to perform stereoselective transformations, offers a green and efficient alternative for industrial-scale synthesis. This protocol details a chemoenzymatic approach, which combines a straightforward chemical synthesis of a racemic precursor followed by an enzymatic kinetic resolution to obtain the desired (R)-enantiomer with high purity.

Chemoenzymatic Synthesis of this compound

The overall synthetic strategy involves two main stages: the chemical synthesis of racemic 5-acetoxypiperidin-2-one from glutarimide, followed by the enzymatic kinetic resolution of this intermediate to yield this compound.

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Kinetic Resolution Glutarimide Glutarimide N_Hydroxymethylglutarimide N-Hydroxymethyl- glutarimide Glutarimide->N_Hydroxymethylglutarimide Formaldehyde Rac_5_Hydroxypiperidin_2_one rac-5-Hydroxypiperidin-2-one N_Hydroxymethylglutarimide->Rac_5_Hydroxypiperidin_2_one Rearrangement Rac_5_Acetoxypiperidin_2_one rac-5-Acetoxypiperidin-2-one Rac_5_Hydroxypiperidin_2_one->Rac_5_Acetoxypiperidin_2_one Acetic Anhydride Rac_5_Acetoxypiperidin_2_one_res rac-5-Acetoxypiperidin-2-one R_5_Hydroxypiperidin_2_one This compound Rac_5_Acetoxypiperidin_2_one_res->R_5_Hydroxypiperidin_2_one Lipase (e.g., CALB) H2O S_5_Acetoxypiperidin_2_one (S)-5-Acetoxypiperidin-2-one Rac_5_Acetoxypiperidin_2_one_res->S_5_Acetoxypiperidin_2_one Unreacted

Figure 1: Overall chemoenzymatic synthesis workflow.
Experimental Protocol: Chemical Synthesis of rac-5-Acetoxypiperidin-2-one

Materials:

  • Glutarimide

  • Formaldehyde (37% aqueous solution)

  • Acetic Anhydride

  • Pyridine

  • Ethyl Acetate

  • Sodium Bicarbonate

  • Magnesium Sulfate

  • Deionized Water

Procedure:

  • Synthesis of N-Hydroxymethylglutarimide: In a suitable reactor, suspend glutarimide (1.0 kg, 8.84 mol) in deionized water (5 L). Add 37% aqueous formaldehyde (0.8 L, 9.72 mol) and stir the mixture at room temperature for 48 hours. The product precipitates out of the solution. Filter the solid, wash with cold deionized water, and dry under vacuum to yield N-hydroxymethylglutarimide.

  • Rearrangement to rac-5-Hydroxypiperidin-2-one: Suspend the dried N-hydroxymethylglutarimide in a suitable high-boiling point solvent (e.g., toluene, 10 L) and heat to reflux for 6 hours. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain crude rac-5-Hydroxypiperidin-2-one.

  • Acetylation to rac-5-Acetoxypiperidin-2-one: Dissolve the crude rac-5-Hydroxypiperidin-2-one in ethyl acetate (10 L). Add pyridine (1.0 L, 12.37 mol) and cool the mixture to 0-5 °C. Slowly add acetic anhydride (1.2 L, 12.72 mol) while maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield rac-5-Acetoxypiperidin-2-one.

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

  • rac-5-Acetoxypiperidin-2-one

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Phosphate Buffer (0.1 M, pH 7.2)

  • Ethyl Acetate

  • Celite®

Procedure:

  • Enzymatic Hydrolysis: In a temperature-controlled reactor, dissolve rac-5-Acetoxypiperidin-2-one (1.0 kg, 6.36 mol) in phosphate buffer (20 L). Add immobilized CALB (100 g) and stir the mixture at 30 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (e.e.) of the product and the remaining substrate. The reaction is typically stopped at approximately 50% conversion to achieve high e.e. for both the product and the unreacted substrate.

  • Enzyme Removal and Product Extraction: Once the desired conversion is reached, filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. The enzyme can be washed with buffer and reused.

  • Separation and Purification: Extract the aqueous filtrate with ethyl acetate (3 x 10 L).

    • Isolation of this compound: The aqueous layer contains the desired product. Concentrate the aqueous layer under reduced pressure and purify the resulting solid by recrystallization to obtain enantiomerically enriched this compound.

    • Recovery of (S)-5-Acetoxypiperidin-2-one: The combined organic layers contain the unreacted (S)-enantiomer. Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to recover (S)-5-Acetoxypiperidin-2-one.

Data Presentation

The following tables summarize typical quantitative data for the large-scale synthesis of this compound.

Table 1: Synthesis of rac-5-Acetoxypiperidin-2-one

StepStarting MaterialProductScale (kg)Yield (%)Purity (%)
1GlutarimideN-Hydroxymethylglutarimide1.090>98
2N-Hydroxymethylglutarimiderac-5-Hydroxypiperidin-2-one1.185>95 (crude)
3rac-5-Hydroxypiperidin-2-onerac-5-Acetoxypiperidin-2-one1.092>99

Table 2: Enzymatic Kinetic Resolution

ParameterValue
Substraterac-5-Acetoxypiperidin-2-one
EnzymeImmobilized Candida antarctica Lipase B
Reaction Time24-48 hours
Conversion~50%
Yield of this compound40-45%
Enantiomeric Excess of (R)-product>99%
Yield of (S)-5-Acetoxypiperidin-2-one45-50%
Enantiomeric Excess of (S)-substrate>98%

Analytical Method: Chiral HPLC for Enantiomeric Purity

A robust and validated analytical method is crucial for determining the enantiomeric purity of the final product and for monitoring the progress of the kinetic resolution.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column_Screening Chiral Column Screening (e.g., Chiralpak IA, IB, IC) Mobile_Phase_Opt Mobile Phase Optimization (Hexane/IPA/EtOH) Column_Screening->Mobile_Phase_Opt Flow_Rate_Temp_Opt Flow Rate & Temperature Optimization Mobile_Phase_Opt->Flow_Rate_Temp_Opt Optimized_Method Optimized Method Flow_Rate_Temp_Opt->Optimized_Method Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Figure 2: Chiral HPLC method development and validation workflow.
Experimental Protocol: Chiral HPLC Method

Instrumentation and Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column, 250 x 4.6 mm, 5 µm

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines.

Table 3: Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, racemic mixture, and enantiomerically enriched samples.Baseline separation of enantiomers with no interfering peaks at the retention times of the analytes.
Linearity Analyze a series of at least five concentrations of the undesired enantiomer spiked into the desired enantiomer.Correlation coefficient (r²) ≥ 0.999
Accuracy Analyze samples spiked with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of a sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N) of 3.To be determined experimentally.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N) of 10.To be determined experimentally.
Robustness Vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) within a small range.Resolution between enantiomers remains > 1.5.

Conclusion

The chemoenzymatic method described provides a practical and scalable route to high-purity this compound, a key intermediate for the pharmaceutical industry. The use of lipase-catalyzed kinetic resolution is an efficient and environmentally friendly approach to achieve high enantioselectivity. The accompanying validated chiral HPLC method ensures the quality and consistency of the final product, meeting the stringent requirements for pharmaceutical use. These detailed protocols serve as a valuable resource for researchers and professionals involved in the development and manufacturing of chiral pharmaceuticals.

Application Note: Solid-Phase Synthesis of Peptide Analogues Incorporating (R)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-5-Hydroxypiperidin-2-one is a versatile chiral building block with potential applications in the development of novel therapeutics, particularly in the modulation of the central nervous system.[1] Its structural similarity to proline and its role as a precursor in the biosynthesis of gamma-aminobutyric acid (GABA) make it an attractive scaffold for creating peptidomimetics with enhanced biological activity and stability.[1] The incorporation of such non-natural amino acid analogues into peptide sequences can lead to compounds with improved pharmacokinetic properties, such as resistance to enzymatic degradation.[2][3] Solid-phase peptide synthesis (SPPS) offers an efficient methodology for the stepwise assembly of peptide chains, allowing for the precise incorporation of unnatural amino acids like this compound.[4][5][6] This application note provides a detailed protocol for the solid-phase synthesis of peptide analogues containing this compound, along with representative data and workflows.

Workflow for Solid-Phase Synthesis of a Peptide Analogue Containing this compound

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 AA_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Fmoc_Deprotection1->AA_Coupling Wash1 4. Washing (DMF, DCM) AA_Coupling->Wash1 Repeat Repeat Steps 2-4 for desired peptide length Wash1->Repeat Piperidinone_Coupling 5. This compound (Protected) Coupling Repeat->Piperidinone_Coupling Fmoc_Deprotection2 6. Final Fmoc Deprotection Piperidinone_Coupling->Fmoc_Deprotection2 Cleavage 7. Cleavage and Deprotection (TFA cocktail) Fmoc_Deprotection2->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Caption: General workflow for the solid-phase synthesis of a peptide analogue.

Experimental Protocols

This section details the materials and methods for the solid-phase synthesis of a model peptide analogue incorporating this compound.

Materials:

  • Resin: Rink Amide AM resin (0.5-0.8 mmol/g loading)

  • Amino Acids: Fmoc-protected amino acids

  • This compound derivative: Fmoc-N-(5-O-tBu-2-oxo-piperidinyl)glycine (This is a hypothetical derivative for the purpose of this protocol, assuming acylation on the lactam nitrogen)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) 95%, Triisopropylsilane (TIS) 2.5%, Water 2.5%

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column

  • Analysis: Liquid chromatography-mass spectrometry (LC-MS), MALDI-TOF mass spectrometer

Protocol for Manual Solid-Phase Peptide Synthesis:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid, 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Incorporation of this compound Analogue:

    • Following the deprotection of the N-terminal Fmoc group of the growing peptide chain, couple the protected this compound derivative using the same coupling protocol as in step 3.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/H2O) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by RP-HPLC.

    • Analyze the purified fractions by LC-MS or MALDI-TOF mass spectrometry to confirm the identity and purity of the target peptide analogue.

Signaling Pathway Hypothesis

The incorporation of this compound into a peptide backbone could potentially modulate signaling pathways involving GABAergic or prolinergic systems, given its structural relationship to GABA and proline precursors.[1]

Signaling_Pathway Peptide_Analogue Peptide Analogue with This compound GABA_Receptor GABA Receptor Peptide_Analogue->GABA_Receptor Binds to/Modulates Proline_Transporter Proline Transporter Peptide_Analogue->Proline_Transporter Interacts with Neuronal_Signaling Modulation of Neuronal Signaling GABA_Receptor->Neuronal_Signaling Leads to Proline_Transporter->Neuronal_Signaling Influences Therapeutic_Effect Potential Therapeutic Effect (e.g., Anxiolytic, Anticonvulsant) Neuronal_Signaling->Therapeutic_Effect Results in

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-5-Hydroxypiperidin-2-one. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the enantioselective synthesis of this compound?

A common and readily available chiral starting material for the synthesis of this compound is D-glutamic acid. This natural amino acid provides the necessary stereocenter for the target molecule.

Q2: What is a typical synthetic route from D-glutamic acid?

A frequently employed route involves a multi-step process that includes:

  • Esterification of both carboxylic acid groups of D-glutamic acid.

  • N-protection of the amino group, typically with a tert-butoxycarbonyl (Boc) group.

  • Selective reduction of the side-chain ester to a primary alcohol.

  • Activation of the primary alcohol, for example, by conversion to a tosylate.

  • Intramolecular cyclization to form the piperidin-2-one ring.

  • (Optional) Deprotection of the nitrogen if the free amine is desired.

Q3: What are the most critical steps affecting yield and purity?

The most critical steps are the selective reduction of the ester and the intramolecular cyclization. Incomplete reduction or over-reduction can lead to impurities that are difficult to remove. The cyclization step is crucial for forming the desired lactam ring, and its efficiency can be influenced by the choice of base and reaction conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method for monitoring the progress of each reaction step. Specific staining techniques may be required to visualize intermediates and the final product, especially if they lack a strong UV chromophore. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis and to check for the formation of side products.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis
Potential Cause Troubleshooting Strategy
Incomplete Esterification: The initial esterification of D-glutamic acid may not go to completion.- Ensure anhydrous conditions, as water can hydrolyze the ester. - Use a sufficient excess of the alcohol and catalyst (e.g., thionyl chloride or a strong acid). - Increase reaction time or temperature, monitoring for potential side reactions.
Inefficient N-protection: Incomplete protection of the amino group can lead to side reactions in subsequent steps.- Use an adequate amount of the protecting group reagent (e.g., (Boc)₂O) and a suitable base. - Monitor the reaction by TLC to ensure complete conversion.
Suboptimal Reduction: The reduction of the ester to the alcohol can be sluggish or lead to byproducts.- If using sodium borohydride, consider the addition of a Lewis acid (e.g., CaCl₂ or LiCl) to enhance its reactivity towards esters. - Optimize the reaction temperature; some reductions may require elevated temperatures. - Ensure the quality of the reducing agent.
Poor Cyclization: The intramolecular cyclization to form the lactam may be inefficient.- The choice of base is critical. A strong, non-nucleophilic base is often preferred. - Ensure the reaction is run under anhydrous conditions. - The activation of the hydroxyl group (e.g., tosylation) must be complete before attempting cyclization.
Problem 2: Formation of Side Products
Observed Side Product Potential Cause Mitigation Strategy
Diketopiperazine Formation from the N-protected glutamic acid diester, especially at the dipeptide stage if a coupling reaction is involved.- When proline is one of the first two residues in a peptide synthesis, which is analogous to the piperidine ring formation, using 2-chlorotrityl chloride resin can inhibit diketopiperazine formation due to steric hindrance.
Over-reduced product (amino alcohol) Use of a reducing agent that is too strong or reaction conditions that are too harsh during the ester reduction step.- Use a milder reducing agent or carefully control the stoichiometry and temperature. Sodium borohydride is generally selective for aldehydes and ketones over esters, but its reactivity can be enhanced.[1][2]
Polymerization Intermolecular reactions competing with the desired intramolecular cyclization.- Perform the cyclization reaction under high dilution conditions to favor the intramolecular pathway.
Elimination product (unsaturated lactam) Elimination of the activated hydroxyl group during the cyclization step, especially with a strong base.- Use a non-nucleophilic base and carefully control the reaction temperature.
Problem 3: Racemization of the Chiral Center
Potential Cause Troubleshooting Strategy
Harsh reaction conditions: The use of strong acids or bases, or high temperatures, can lead to the loss of stereochemical integrity.- Use the mildest possible reaction conditions (pH, temperature) for each step.[3] - For base-catalyzed steps, consider using a weaker, non-nucleophilic base at a lower temperature.[3]
Enolization: The formation of a planar enol or enolate intermediate can lead to racemization.- Minimize the time the chiral center is in a vulnerable state (e.g., as an enolate). - Use of urethane-based protecting groups like Boc can help suppress racemization.[4]
Purification on silica gel: Acidic silica gel can sometimes cause racemization of sensitive compounds.- Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before chromatography.[3] - Consider alternative purification methods such as crystallization.[5]

Experimental Protocols

Synthesis of this compound from D-Glutamic Acid

This protocol is based on the general principles of the synthesis described by Herdies and Engel.

Step 1: Esterification of D-Glutamic Acid

  • Suspend D-glutamic acid in methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise while maintaining the temperature below 30°C.

  • After the addition is complete, warm the reaction mixture to 30 ± 5°C and stir for 6 ± 0.5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude dimethyl ester hydrochloride.

Step 2: N-Boc Protection

  • Dissolve the crude dimethyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

  • Add triethylamine to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Selective Reduction of the Ester

  • Dissolve the N-Boc protected diester in a suitable solvent (e.g., a mixture of THF and methanol).

  • Cool the solution to 0°C.

  • Add sodium borohydride portion-wise. The addition of a Lewis acid like calcium chloride can enhance the reaction rate.

  • Stir the reaction at 0°C to room temperature and monitor by TLC.

  • Quench the reaction carefully with a weak acid (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

Step 4: Hydroxyl Activation (Tosylation)

  • Dissolve the N-Boc protected amino alcohol in dichloromethane.

  • Add triethylamine and a catalytic amount of DMAP.

  • Cool the mixture to 0°C and add p-toluenesulfonyl chloride.

  • Stir the reaction at 0°C to room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to obtain the crude tosylate.

Step 5: Intramolecular Cyclization

  • Dissolve the crude tosylate in a suitable solvent (e.g., THF).

  • Add a strong, non-nucleophilic base (e.g., sodium hydride) portion-wise at 0°C.

  • Stir the reaction at room temperature and monitor by TLC for the formation of the lactam.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography or crystallization to obtain this compound.

Visualizations

Synthesis_Workflow D_Glutamic_Acid D-Glutamic Acid Diester Dimethyl Ester D_Glutamic_Acid->Diester Esterification (MeOH, SOCl₂) N_Boc_Diester N-Boc Dimethyl Ester Diester->N_Boc_Diester N-Protection ((Boc)₂O, TEA, DMAP) N_Boc_Amino_Alcohol N-Boc Amino Alcohol N_Boc_Diester->N_Boc_Amino_Alcohol Reduction (NaBH₄) N_Boc_Tosylate N-Boc Amino Tosylate N_Boc_Amino_Alcohol->N_Boc_Tosylate Activation (TsCl, TEA) Final_Product This compound N_Boc_Tosylate->Final_Product Cyclization (NaH)

Caption: Synthetic workflow for this compound.

Troubleshooting_Racemization Racemization Racemization Observed Harsh_Conditions Harsh Reaction Conditions (Strong Acid/Base, High Temp) Racemization->Harsh_Conditions Potential Cause Enolization Enolization Racemization->Enolization Potential Cause Purification Acidic Silica Gel Racemization->Purification Potential Cause Solution_Mild Use Milder Conditions Harsh_Conditions->Solution_Mild Solution Solution_Protect Use Urethane Protecting Group Enolization->Solution_Protect Solution Solution_Neutralize Neutralize Silica / Crystallize Purification->Solution_Neutralize Solution

Caption: Troubleshooting guide for racemization.

References

Technical Support Center: Purification of (R)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (R)-5-Hydroxypiperidin-2-one from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its purification?

A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Formula C5H9NO2Indicates a relatively small and polar molecule.
Molecular Weight 115.13 g/mol Useful for mass spectrometry analysis and calculating molar equivalents.
Melting Point 144-146 °C[1]A sharp melting point is a good indicator of purity. This relatively high melting point suggests that the compound is a solid at room temperature and that crystallization is a viable purification method.
pKa (Predicted) 14.21 ± 0.20[1]The predicted pKa suggests the hydroxyl group is weakly acidic. The lactam nitrogen is generally neutral. This information is important for predicting its behavior in different pH environments, which can be critical for chromatographic separations and extraction procedures.
Appearance White to off-white crystalline solidVisual inspection can be a preliminary indicator of purity.
Storage Sealed in dry, room temperature conditions are recommended.[1]Highlights the importance of proper storage to prevent degradation.

Q2: What are the most common methods for purifying this compound?

A2: The most common purification techniques for polar, non-volatile organic compounds like this compound are flash column chromatography and recrystallization. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: What are the likely impurities I might encounter during the purification of this compound?

A3: Impurities can originate from starting materials, side reactions, or degradation of the product. While specific impurities depend on the synthetic route, common impurities in the synthesis of piperidine derivatives can include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Diastereomers or enantiomers: If the synthesis is not perfectly stereoselective.

  • Over-oxidation or reduction products: Depending on the reagents used.

  • Ring-opened products: Hydrolysis of the lactam ring can occur under certain pH conditions.

  • Solvent adducts: Residual solvents from the reaction or work-up.

Troubleshooting Guides

Flash Column Chromatography

Issue 1: My compound is not moving from the baseline on the silica gel column.

  • Question: I am using a standard hexane/ethyl acetate solvent system, but my this compound is stuck at the top of the column. What should I do?

  • Answer: this compound is a polar molecule due to the presence of hydroxyl and lactam functional groups. Standard non-polar solvent systems may not be sufficient to elute it from the polar silica gel.

    • Troubleshooting Steps:

      • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. A common solvent system for polar compounds is dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

      • TLC Analysis First: Before running a column, always perform thin-layer chromatography (TLC) to determine an appropriate solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound.

      • Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), might be a better option. In this case, more polar compounds elute first.

Issue 2: My purified fractions show significant tailing on TLC and HPLC analysis.

  • Question: After flash chromatography, my product spots on the TLC plate are streaky, and the peaks in the HPLC chromatogram are broad and asymmetrical. Why is this happening?

  • Answer: Tailing is a common issue when purifying compounds with basic nitrogen atoms or acidic protons on silica gel. The functional groups can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and peak shape.

    • Troubleshooting Steps:

      • Add a Modifier to the Mobile Phase: To mitigate the interaction with silica, add a small amount of a modifier to your eluent.

        • For potentially basic character, adding a small amount of a base like triethylamine (TEA) (0.1-1%) or a few drops of ammonia solution to the mobile phase can help.

        • For acidic compounds, a small amount of acetic acid or formic acid can be added.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, deactivated silica gel can be used.

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Question: When I try to recrystallize my this compound, it separates as an oil instead of a solid. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.

    • Troubleshooting Steps:

      • Use a Larger Volume of Solvent: The solution might be too concentrated. Re-dissolve the oil in more of the hot solvent to ensure it is fully dissolved and then allow it to cool slowly.

      • Slow Cooling: Cool the solution very slowly. A rapid temperature drop can favor oil formation over crystal lattice formation. Insulating the flask can help.

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

      • Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a two-solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Issue 2: The purity of my compound does not improve after recrystallization.

  • Question: I have recrystallized my product multiple times, but the purity, as checked by HPLC, is not increasing. What could be the problem?

  • Answer: This could be due to the presence of an impurity that has very similar solubility properties to your target compound or the formation of a solid solution.

    • Troubleshooting Steps:

      • Choose a Different Solvent: The impurity may co-crystallize with your product in the current solvent. Experiment with different solvents to find one that selectively crystallizes your desired compound while keeping the impurity dissolved.

      • Consider a Different Purification Method: If recrystallization is ineffective, another purification technique like flash chromatography may be necessary to separate the persistent impurity.

      • Characterize the Impurity: If possible, try to identify the impurity using techniques like LC-MS or NMR. Knowing the structure of the impurity can help in designing a more effective purification strategy.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This is a general starting protocol and should be optimized based on TLC analysis of the crude reaction mixture.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol or DCM).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dry, adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% DCM).

    • Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in DCM.

    • Collect fractions and monitor the elution of the product by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, or mixtures like ethyl acetate/hexanes) at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow start Crude Reaction Mixture tlc_analysis TLC Analysis to Determine Initial Purity and Polarity start->tlc_analysis decision Is the crude product mostly solid? tlc_analysis->decision chromatography Purification by Flash Column Chromatography decision->chromatography No (oily residue) recrystallization Purification by Recrystallization decision->recrystallization Yes purity_check1 Assess Purity (TLC, HPLC, NMR) chromatography->purity_check1 purity_check2 Assess Purity (TLC, HPLC, NMR, MP) recrystallization->purity_check2 decision2 Is Purity > 95%? purity_check1->decision2 decision3 Is Purity > 98%? purity_check2->decision3 end Pure this compound decision2->end Yes further_purification Further Purification Required decision2->further_purification No decision3->end Yes decision3->further_purification No further_purification->chromatography Try alternative method

Caption: General purification workflow for this compound.

troubleshooting_chromatography start Poor Separation in Flash Chromatography issue1 Compound Stuck at Baseline start->issue1 issue2 Tailing Peaks start->issue2 solution1a Increase Mobile Phase Polarity (e.g., add MeOH to DCM) issue1->solution1a solution1b Switch to Reversed-Phase Chromatography issue1->solution1b solution2a Add Modifier to Mobile Phase (e.g., TEA) issue2->solution2a solution2b Use a Different Stationary Phase (e.g., Alumina) issue2->solution2b re_optimize Re-optimize on TLC solution1a->re_optimize solution2a->re_optimize troubleshooting_recrystallization start Problems with Recrystallization issue1 Compound 'Oils Out' start->issue1 issue2 Purity Not Improving start->issue2 solution1a Use More Solvent / Slower Cooling issue1->solution1a solution1b Scratch Flask / Add Seed Crystal issue1->solution1b solution1c Change Solvent System issue1->solution1c solution2a Try a Different Recrystallization Solvent issue2->solution2a solution2b Use an Alternative Purification Method (e.g., Chromatography) issue2->solution2b

References

Technical Support Center: Recrystallization of (R)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive protocol and troubleshooting advice for obtaining high-purity (R)-5-Hydroxypiperidin-2-one through recrystallization. This document is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory procedures.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. The selection of an appropriate solvent is crucial and may require preliminary screening based on the nature of the impurities.

Objective: To purify crude this compound to high purity by removing chemical and stereoisomeric impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Isopropanol, Acetone, or a mixture such as Ethanol/Water)

  • Erdemeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:
  • Solvent Selection: Based on the polar nature of this compound (containing both a hydroxyl and a lactam group), polar solvents are likely candidates. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Initial screening with small amounts of the crude product in solvents like ethanol, isopropanol, or acetone is recommended. A mixed solvent system, such as ethanol-water, can also be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Gently heat the mixture while stirring until the solid completely dissolves.[1] For solvents with low boiling points, a condenser should be used to prevent solvent loss.

    • If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

  • Purity Analysis: Assess the purity of the recrystallized product by measuring its melting point (pure this compound has a melting point of 144-146 °C) and, if necessary, by determining the enantiomeric excess using chiral HPLC or NMR spectroscopy.[3]

Data Presentation

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
EthanolA versatile polar solvent often suitable for compounds with hydroxyl groups.
IsopropanolSimilar to ethanol but less volatile.
AcetoneA polar aprotic solvent that can be effective for lactams.
Ethanol/WaterA mixed solvent system that allows for fine-tuning of polarity to optimize solubility and crystal formation.
Ethyl Acetate/HexaneA less polar option that may be useful if the crude product contains non-polar impurities.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Crude This compound add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals analyze Analyze Purity (MP, ee) dry_crystals->analyze end High-Purity Product analyze->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting Guide and FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

Q1: No crystals are forming after cooling the solution.

A1: This is a common issue that can arise from several factors:

  • Too much solvent: If an excess of solvent was used, the solution may not be supersaturated upon cooling. Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid or adding a seed crystal of the pure compound.

  • Inappropriate solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. A different solvent or a mixed solvent system may be necessary.

Q2: The product "oils out" instead of forming crystals.

A2: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the impurities present lower the melting point of the mixture.

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool more slowly.

  • Change the solvent system: Consider using a solvent in which the compound is less soluble.

Q3: The yield of the recrystallized product is very low.

A3: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned in Q1, excess solvent will keep more of the product dissolved in the mother liquor.

  • Washing with warm solvent: Ensure that the solvent used for washing the crystals is ice-cold to minimize dissolution of the product.

  • Premature crystallization: If hot filtration was performed, the product might have started to crystallize in the filter funnel. Ensure the funnel and receiving flask are pre-heated.

Q4: The purity of the recrystallized product has not improved significantly.

A4: If the purity, including the enantiomeric excess, does not improve, consider the following:

  • Cooling rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Ensure a slow and gradual cooling process.

  • Insoluble impurities: If insoluble impurities were present and not removed by hot filtration, they will contaminate the final product.

  • Soluble impurities: If the impurities have very similar solubility properties to the desired compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or purification by another method (e.g., column chromatography) may be necessary. For enhancing enantiomeric excess, sometimes multiple recrystallizations are required.

Troubleshooting_Tree start Problem Encountered no_crystals No Crystals Forming start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield low_purity Purity Not Improved start->low_purity sol1a Evaporate Excess Solvent no_crystals->sol1a Cause: Too much solvent sol1b Scratch Flask / Add Seed Crystal no_crystals->sol1b Cause: Supersaturation sol1c Change Solvent no_crystals->sol1c Cause: Wrong solvent sol2a Reheat & Add More Solvent oiling_out->sol2a Immediate Fix sol2b Cool More Slowly oiling_out->sol2b Prevention sol2c Change Solvent System oiling_out->sol2c Alternative sol3a Use Less Initial Solvent low_yield->sol3a Cause: Excess solvent sol3b Wash with Ice-Cold Solvent low_yield->sol3b Cause: Washing loss sol3c Pre-heat Filtration Apparatus low_yield->sol3c Cause: Premature crystallization sol4a Ensure Slow Cooling low_purity->sol4a Cause: Fast cooling sol4b Perform Hot Filtration low_purity->sol4b Cause: Insoluble impurities sol4c Repeat Recrystallization or Use Chromatography low_purity->sol4c Cause: Similar solubility of impurities

Caption: Troubleshooting decision tree for recrystallization issues.

References

Overcoming low yield in the synthesis of (R)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of (R)-5-Hydroxypiperidin-2-one. This chiral building block is a key intermediate in the synthesis of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical steps affecting yield?

A1: A prevalent and well-documented route starts from the readily available chiral precursor, L-glutamic acid. This multi-step synthesis involves:

  • Esterification of both carboxylic acid groups of L-glutamic acid.

  • N-protection of the amine group, typically with a tert-butoxycarbonyl (Boc) group.

  • Selective reduction of the ester groups to hydroxyl groups.

  • Tosylation of the primary hydroxyl group to create a good leaving group.

  • Intramolecular cyclization to form the desired piperidinone ring.

Low yields can arise at any of these stages, with the reduction and cyclization steps being particularly critical.

Q2: What are the primary side reactions that lead to low yields in this synthesis?

A2: The primary side reactions include:

  • Incomplete reactions: Failure to drive any of the steps to completion will result in a mixture of starting materials and intermediates, complicating purification and lowering the overall yield.

  • Over-reduction: During the reduction of the diester, over-reduction can lead to undesired products.

  • Diol formation: In the reduction step, the formation of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate is the desired outcome, but incomplete reduction may leave one of the ester groups intact.

  • Intermolecular reactions: During cyclization, intermolecular condensation between two or more molecules of the linear precursor can lead to the formation of linear oligomers instead of the desired cyclic product.

  • Glutarimide formation: Under certain conditions, particularly during peptide synthesis involving glutamic acid, the formation of a five-membered glutarimide ring can be a competing side reaction.

Q3: How can I minimize the formation of oligomers during the cyclization step?

A3: Oligomerization is a concentration-dependent intermolecular reaction. To favor the desired intramolecular cyclization, it is crucial to work under high-dilution conditions. This typically involves dissolving the linear precursor in a large volume of solvent to maintain a low concentration (e.g., 1-5 mM).

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, alternative routes exist, although the L-glutamic acid pathway is common due to the readily available and inexpensive chiral starting material. Other strategies may include:

  • Enantioselective hydrogenation of corresponding pyridinone precursors.

  • Ring-closing metathesis of an appropriate acyclic precursor.

  • Biocatalytic methods using enzymes to perform key stereoselective transformations.

These alternative routes may offer advantages in terms of step economy but can present their own challenges, such as catalyst cost, substrate specificity, and scalability.

Troubleshooting Guides

Issue 1: Low Yield in the Esterification and Boc-Protection of L-Glutamic Acid
Symptom Potential Cause Troubleshooting Action
Incomplete esterificationInsufficient acid catalyst or reaction time.Increase the amount of catalyst (e.g., thionyl chloride or sulfuric acid) and monitor the reaction by TLC until the starting material is consumed.
Low yield of Boc-protected productInefficient Boc-protection. pH of the reaction is not optimal.Ensure the use of a sufficient excess of Boc-anhydride and maintain the pH of the reaction mixture between 8-9 with a suitable base (e.g., NaOH or triethylamine).[1]
Difficult purificationPresence of unreacted starting materials and byproducts.Purify the crude product by flash chromatography. A common eluent system is a mixture of ethyl acetate and dichloromethane with a small amount of acetic acid.[1]
Issue 2: Low Yield or Byproduct Formation in the NaBH₄ Reduction Step
Symptom Potential Cause Troubleshooting Action
Incomplete reduction (presence of mono-alcohol)Insufficient reducing agent or reaction time.Use a sufficient excess of sodium borohydride (NaBH₄) and monitor the reaction progress by TLC. The reaction may require extended periods at room temperature.
Formation of (S)-methyl 4-(tert-butoxycarbonyl)amino)-5-hydroxypentanoate as a major productReaction conditions favor the formation of the minor product.While this is a known minor product, its proportion can be influenced by reaction conditions. Ensure slow and controlled addition of NaBH₄ at a low temperature (e.g., 0 °C) to improve selectivity.
Boc-group deprotectionThe reaction conditions are too harsh.Although NaBH₄ is a mild reducing agent, prolonged reaction times or elevated temperatures can lead to some deprotection. Maintain a low temperature and monitor the reaction to avoid unnecessarily long reaction times.
Issue 3: Low Yield in the Ditosylation of the Diol
Symptom Potential Cause Troubleshooting Action
Incomplete tosylationInsufficient tosyl chloride or base. Reaction time is too short.Use a slight excess of p-toluenesulfonyl chloride and a suitable base like triethylamine in the presence of a catalytic amount of DMAP. Ensure the reaction is stirred for a sufficient time at room temperature.
Formation of multiple spots on TLCFormation of the mono-tosylated product or other side products.Ensure the reaction goes to completion by monitoring with TLC. If multiple products are observed, purification by column chromatography is necessary.
Degradation of the productThe product is unstable under the reaction or workup conditions.Perform the reaction at a controlled temperature and use a mild aqueous workup (e.g., with sodium bicarbonate solution) to quench the reaction.
Issue 4: Low Yield in the Intramolecular Cyclization Step
Symptom Potential Cause Troubleshooting Action
Formation of oligomers (dimers, trimers)Reaction concentration is too high, favoring intermolecular reactions.Perform the cyclization under high-dilution conditions (1-5 mM). This can be achieved by the slow addition of the substrate to a large volume of solvent containing the base.
Unreacted starting materialThe base is not strong enough to deprotonate the amine for cyclization. The leaving group is not sufficiently activated.Use a suitable base such as potassium carbonate or sodium hydride. Ensure that the tosylation in the previous step was successful.
Formation of elimination byproductsThe base is too strong or the reaction temperature is too high.Use a milder base or perform the reaction at a lower temperature to minimize elimination side reactions.

Experimental Protocols and Data

Synthesis of this compound from L-Glutamic Acid

This multi-step synthesis is a common route to the target molecule. The following protocols are based on literature procedures and provide a general guideline. Optimization may be required for specific laboratory conditions.

Protocol:

  • To a stirred solution of L-glutamic acid (1 eq.) in methanol, add thionyl chloride (1.5 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. Dissolve the resulting dimethyl ester in a mixture of dichloromethane and water.

  • To this solution, add triethylamine (4 eq.), di-tert-butyl dicarbonate (Boc)₂O (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature until the starting material is consumed.

  • Perform an aqueous workup and purify the crude product by column chromatography to yield (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.

Quantitative Data:

Step Reactants Reagents Solvent Yield
Esterification & Boc-ProtectionL-Glutamic acidThionyl chloride, (Boc)₂O, Triethylamine, DMAPMethanol, Dichloromethane~85-95%

Protocol:

  • To a stirred solution of the diester from the previous step (1 eq.) in methanol, add sodium borohydride (2.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

Quantitative Data:

Step Reactant Reagent Solvent Major Product Yield Minor Product Yield
Reduction(S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioateSodium BorohydrideMethanol76%11% ((S)-methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate)

Protocol:

  • To a stirred solution of the diol (1 eq.) in dichloromethane at 0 °C, add triethylamine (2.5 eq.), p-toluenesulfonyl chloride (1.2 eq.), and a catalytic amount of DMAP.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction with an aqueous sodium bicarbonate solution.

  • Extract the product and purify by column chromatography.

Quantitative Data:

Step Reactant Reagents Solvent Yield
Ditosylation(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamatep-toluenesulfonyl chloride, Triethylamine, DMAPDichloromethaneQuantitative (crude)

Protocol:

  • Dissolve the ditosylate from the previous step in a suitable solvent (e.g., THF or DMF).

  • Add a base (e.g., sodium hydride or potassium carbonate) portion-wise at room temperature.

  • Stir the reaction mixture until the cyclization is complete.

  • Perform an aqueous workup and purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data:

Step Reactant Reagent Solvent Overall Yield (from L-glutamic acid)
CyclizationDitosylated intermediateBase (e.g., NaH)THF/DMF44-55%

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product start L-Glutamic Acid ester Esterification & Boc-Protection start->ester SOCl₂, (Boc)₂O reduction Reduction ester->reduction NaBH₄ tosylation Ditosylation reduction->tosylation TsCl, Et₃N cyclization Intramolecular Cyclization tosylation->cyclization Base end This compound cyclization->end

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_reduction Reduction Step Issues cluster_cyclization Cyclization Step Issues start Low Yield Observed check_step Identify Problematic Step via TLC/LC-MS start->check_step incomplete_red Incomplete Reduction? check_step->incomplete_red Reduction byproduct_red Byproduct Formation? check_step->byproduct_red Reduction oligomers Oligomers Present? check_step->oligomers Cyclization no_reaction No Reaction? check_step->no_reaction Cyclization increase_nabh4 Increase NaBH₄/Time incomplete_red->increase_nabh4 Yes control_temp Control Temperature byproduct_red->control_temp Yes high_dilution Use High Dilution oligomers->high_dilution Yes check_base Check Base/Leaving Group no_reaction->check_base Yes

Caption: Troubleshooting decision tree for low yield.

References

Stability of (R)-5-Hydroxypiperidin-2-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-5-Hydroxypiperidin-2-one under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound, a δ-lactam, is its susceptibility to hydrolysis, which leads to the opening of the piperidinone ring. This degradation can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is influenced by pH, temperature, and the presence of certain buffer components.

Q2: Under what conditions is this compound most likely to degrade?

A2: this compound is most susceptible to degradation under strong acidic and, particularly, strong basic (alkaline) conditions. Elevated temperatures will accelerate the rate of hydrolysis across the pH spectrum. Base-catalyzed hydrolysis of lactams is generally significantly faster than acid-catalyzed hydrolysis.

Q3: What is the expected degradation product of this compound under hydrolytic conditions?

A3: The primary degradation product resulting from the hydrolysis of the lactam ring in this compound is (R)-5-amino-4-hydroxyhexanoic acid. Under certain conditions, further degradation or side reactions may occur, but the initial ring-opening is the principal degradation pathway.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be effectively monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4][5][6][7] A suitable HPLC method should be able to separate the intact this compound from its degradation products. The decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time indicate instability.

Q5: Are there any special storage recommendations for this compound?

A5: To ensure long-term stability, this compound should be stored as a solid in a cool, dry place, protected from light and moisture. For solutions, it is advisable to use a buffered system at a neutral or slightly acidic pH (around pH 5-7) and store at low temperatures (2-8 °C for short-term and -20 °C or -80 °C for long-term storage) to minimize hydrolysis.[1][8] Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause Recommended Solution
Loss of compound purity over time in solution. Hydrolysis of the lactam ring due to inappropriate pH or high temperature.- Prepare fresh solutions before use. - If storage is necessary, use a buffered solution at a neutral or slightly acidic pH and store at low temperatures (2-8°C or frozen). - Avoid storing solutions in strongly acidic or basic media.
Inconsistent results in bioassays or chemical reactions. Degradation of this compound in the experimental medium.- Assess the stability of the compound under your specific experimental conditions (pH, temperature, media components) using a stability-indicating method like HPLC. - Consider the potential for enzymatic degradation if using biological systems.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.- Conduct a forced degradation study to intentionally generate and identify potential degradation products.[9] - This will help in confirming the identity of the new peaks and ensuring the specificity of your analytical method.
Poor recovery of the compound from a sample matrix. Degradation during sample preparation or extraction.- Minimize the time between sample collection and analysis. - Keep samples on ice or at reduced temperatures during processing. - Evaluate the pH of all solutions used in the extraction process to avoid conditions that promote hydrolysis.
No degradation observed in forced degradation studies. The stress conditions are not harsh enough.- Increase the concentration of the acid or base, the temperature, or the duration of the stress condition.[9] - For oxidative stress, a higher concentration of the oxidizing agent or the addition of a catalyst may be necessary.[10]

Data Presentation: Stability of this compound

Table 1: Hypothetical Forced Degradation Data for this compound

Stress Condition Time Temperature % Assay of this compound Major Degradation Product (% Peak Area)
0.1 M HCl24 h60 °C85.212.5
0.1 M NaOH4 h25 °C78.918.3
Water (pH 7.0)72 h60 °C95.13.2
3% H₂O₂24 h25 °C98.5Not Detected
Thermal (Solid)7 days80 °C99.2Not Detected
Photolytic (Solution)24 h25 °C99.5Not Detected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer salts (e.g., phosphate or acetate)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature (25 °C) for 4 hours.

    • At various time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solution):

    • Prepare a solution of this compound in water (pH 7.0).

    • Incubate at 60 °C for 72 hours.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial and keep it in an oven at 80 °C for 7 days.

    • After the specified time, dissolve the solid in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Mandatory Visualizations

degradation_pathway parent This compound intermediate Tetrahedral Intermediate parent->intermediate H+ or OH- H2O product (R)-5-amino-4-hydroxyhexanoic acid intermediate->product Ring Opening

Caption: General hydrolytic degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions acid Acidic (HCl) analysis Stability-Indicating HPLC Analysis acid->analysis base Basic (NaOH) base->analysis oxidative Oxidative (H2O2) oxidative->analysis thermal Thermal thermal->analysis photolytic Photolytic photolytic->analysis start Stock Solution of This compound start->acid start->base start->oxidative start->thermal start->photolytic results Data Analysis: - % Degradation - Degradation Products - Degradation Kinetics analysis->results

References

Preventing racemization during the synthesis of (R)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-5-Hydroxypiperidin-2-one. Our goal is to help you overcome common challenges and prevent racemization to ensure the desired enantiomeric purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization during the synthesis of this compound, a chiral cyclic compound, can occur at various stages. The primary cause is the formation of a planar enol or enolate intermediate under either acidic or basic conditions, which leads to a loss of the defined stereochemistry at the chiral center. Subsequent protonation can then occur from either face of this planar intermediate, resulting in a mixture of enantiomers.

Q2: Which steps in a typical synthesis of this compound from L-glutamic acid are most susceptible to racemization?

A2: In a multi-step synthesis starting from L-glutamic acid, several stages are particularly vulnerable to racemization:

  • Cyclization: The ring-closing step to form the piperidine or piperidinone ring can be a critical point for racemization, especially if the reaction conditions are not carefully controlled.

  • Workup: Aqueous acidic or basic workup conditions can catalyze enolization and lead to a decrease in enantiomeric excess.

  • Purification: Purification techniques such as silica gel chromatography can sometimes induce racemization if the silica is acidic or if the elution solvent contains acidic or basic impurities.

Q3: What general strategies can be employed to minimize racemization?

A3: To maintain the chiral integrity of this compound, consider the following strategies:

  • Careful Control of Reaction Conditions: This includes maintaining low temperatures, using non-nucleophilic bases, and choosing appropriate aprotic solvents to stabilize intermediates.

  • Use of Protecting Groups: Bulky protecting groups can sterically hinder the approach of reagents to the chiral center, thus preventing racemization. Electron-withdrawing protecting groups can also decrease the acidity of a proton at the chiral center, making it less susceptible to removal.

  • Mild Workup and Purification Conditions: Employing neutral or buffered aqueous solutions for workup and using neutral purification supports like alumina can mitigate racemization.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

  • Symptom: Chiral HPLC analysis of the final this compound product shows a significantly lower than expected enantiomeric excess.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Racemization during cyclization Optimize reaction conditions for the cyclization step. This may involve lowering the reaction temperature, changing the base to a less harsh alternative, or reducing the reaction time.
Racemization during aqueous workup Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction instead of strong acids or bases. Perform extractions at low temperatures.[1]
Racemization during purification If using silica gel chromatography, consider deactivating the silica gel with a base (e.g., triethylamine) or using a neutral support like alumina.

Issue 2: Incomplete Reaction or Low Yield

  • Symptom: TLC or LC-MS analysis indicates the presence of unreacted starting material or a low yield of the desired product at various stages of the synthesis.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient reduction of the diester Ensure the quality and stoichiometry of the reducing agent (e.g., NaBH4). The reaction should be performed under strictly anhydrous conditions.
Incomplete tosylation of the diol Use a slight excess of the tosylating agent and ensure the reaction is carried out in a suitable dry solvent. The use of a base like pyridine or triethylamine is crucial to neutralize the generated acid.
Poor cyclization efficiency The choice of base and solvent is critical for the intramolecular cyclization. A strong, non-nucleophilic base is often required. Ensure the reaction is performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.

Data Presentation

The following table summarizes the key steps for a synthesis of a chiral piperidine precursor from L-glutamic acid, which can be further converted to this compound. Note that the enantiomeric excess (ee) should be monitored at each stage where the chiral center might be at risk.

StepReactionReagents & ConditionsTypical YieldEnantiomeric Purity (ee)
1EsterificationL-Glutamic acid, Thionyl chloride, Methanol, 0°C to RTQuantitative>99% (assumed from starting material)
2N-Boc ProtectionDi-tert-butyl dicarbonate, Triethylamine, DMAP, CH2Cl2, 0°C to RT92%>99%
3Reduction to DiolSodium borohydride, Methanol, RT76%>99%
4Ditosylationp-Toluenesulfonyl chloride, Triethylamine, DMAP, CH2Cl2, 0°C to RTQuantitative>99%
5CyclizationDitosylate, Amine (e.g., benzylamine), Heat44-55% (overall)High (dependent on conditions)

Experimental Protocols

A viable synthetic route to a key intermediate for this compound starts from the readily available and chiral L-glutamic acid. This multi-step process involves the formation of a diol, which is then cyclized to form the piperidine ring.

Step 1: Synthesis of Dimethyl (S)-2-aminopentanedioate hydrochloride

To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to yield the crude product as a pale yellow viscous oil, which is used in the next step without further purification.

Step 2: Synthesis of Dimethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate

To a solution of the crude product from Step 1 in CH2Cl2 (120 mL) at 0°C, triethylamine (11.9 mL, 85.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added, followed by di-tert-butyl dicarbonate (12.4 g, 57.0 mmol). The reaction mixture is stirred at room temperature for 6 hours. The reaction is then quenched with distilled water (50 mL) and extracted with CH2Cl2 (3 x 50 mL). The combined organic layers are washed with 10% aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the pure product as a viscous liquid.

Step 3: Synthesis of (S)-tert-butyl (1,5-dihydroxy-1,5-dioxopentan-2-yl)carbamate

To a solution of the N-Boc protected diester from Step 2 in methanol, sodium borohydride is added portion-wise at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the diol.

Step 4: Synthesis of (S)-tert-butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate

To a solution of the diol from Step 3 in CH2Cl2 at 0°C, triethylamine, DMAP, and p-toluenesulfonyl chloride are added. The reaction mixture is warmed to room temperature and stirred for 1 hour. After completion, the reaction is quenched with aqueous sodium bicarbonate and extracted with CH2Cl2. The combined organic layers are washed with brine, dried, and concentrated to give the crude ditosylate, which is used in the next step without further purification.

Step 5: Cyclization to N-Boc-3-aminopiperidine derivative

The crude ditosylate from Step 4 is reacted with a primary amine (e.g., benzylamine) with heating to induce cyclization. The product, an N-Boc-3-aminopiperidine derivative, can be purified by column chromatography.

Final Conversion to this compound

The N-Boc-3-aminopiperidine derivative can be converted to the final product through a series of steps that may include deprotection of the Boc group, protection of the hydroxyl group (if necessary), oxidation of the piperidine ring at the 2-position to form the lactam, and final deprotection.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_intermediate Intermediate cluster_final Final Product L-Glutamic_Acid L-Glutamic Acid Esterification Esterification L-Glutamic_Acid->Esterification Boc_Protection N-Boc Protection Esterification->Boc_Protection Reduction Reduction to Diol Boc_Protection->Reduction Tosylation Ditosylation Reduction->Tosylation Cyclization Cyclization Tosylation->Cyclization Intermediate N-Boc-3-aminopiperidine derivative Cyclization->Intermediate Final_Product This compound Intermediate->Final_Product Further Transformation

Caption: Synthetic workflow from L-Glutamic Acid to this compound.

RacemizationTroubleshooting Start Low Enantiomeric Excess (ee) Detected Check_Cyclization Review Cyclization Step Conditions Start->Check_Cyclization Check_Workup Examine Workup Procedure Start->Check_Workup Check_Purification Assess Purification Method Start->Check_Purification Harsh_Base Is a strong base used? Check_Cyclization->Harsh_Base High_Temp Is the temperature too high? Check_Cyclization->High_Temp Acid_Base_Workup Is a strong acid/base used in workup? Check_Workup->Acid_Base_Workup Silica_Gel Is acidic silica gel used? Check_Purification->Silica_Gel Solution_Base Use a milder, non-nucleophilic base. Harsh_Base->Solution_Base Yes Solution_Temp Lower the reaction temperature. High_Temp->Solution_Temp Yes Solution_Workup Use buffered solutions (e.g., NH4Cl). Acid_Base_Workup->Solution_Workup Yes Solution_Purification Use neutral alumina or deactivated silica. Silica_Gel->Solution_Purification Yes

References

Troubleshooting guide for scaling up 2-piperidinol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of 2-piperidinol, with a particular focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing 2-Piperidinol?

The most common industrial-scale synthesis of 2-piperidinol involves a two-step process. The first step is the catalytic hydrogenation of a pyridine precursor, such as 2-hydroxypyridine (which exists in equilibrium with 2-pyridone), to produce 2-piperidone (also known as δ-valerolactam). The second step is the reduction of 2-piperidone to 2-piperidinol.[1] Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).[1]

Q2: We are experiencing a significant drop in yield for our 2-piperidinol synthesis upon scaling up from the lab to a pilot plant. What are the potential causes and solutions?

A decrease in yield during scale-up is a common issue and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and heat dissipation can lead to localized temperature gradients and concentration differences, promoting the formation of byproducts.

    • Solution: Optimize stirring rates and reactor geometry to ensure homogenous reaction conditions. For highly exothermic reactions, consider using a reactor with a higher surface area-to-volume ratio or implementing a controlled dosing strategy for reagents. Continuous flow reactors can also offer superior control over these parameters.[1]

  • Catalyst Deactivation: In catalytic hydrogenation processes, the catalyst can lose activity over time.

    • Solution: Ensure the purity of starting materials, solvents, and hydrogen gas to avoid catalyst poisoning.[1] If catalyst deactivation is suspected, consider using a higher catalyst loading, a fresh batch of catalyst, or implementing a catalyst regeneration procedure if applicable.

  • Changes in Reaction Kinetics: The kinetics of a reaction can be influenced by the change in the surface area-to-volume ratio at a larger scale, potentially favoring side reactions.

    • Solution: A careful re-optimization of reaction parameters (temperature, pressure, concentration, and reaction time) is often necessary during scale-up.

Q3: We are observing the formation of significant byproducts during the synthesis. How can we identify and minimize them?

Byproduct formation is a critical challenge in scaling up 2-piperidinol synthesis. Common byproducts can arise from over-reduction, side reactions of intermediates, or impurities in the starting materials.

  • Identification: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the byproducts. This information is crucial for understanding the side reactions that are occurring.

  • Minimization Strategies:

    • Control of Reaction Conditions: Fine-tuning the reaction temperature, pressure, and stoichiometry of reagents can often suppress the formation of specific byproducts.

    • Choice of Reducing Agent: The choice of reducing agent can significantly impact the product distribution. For the reduction of 2-piperidone, while LiAlH4 is potent, it can sometimes lead to over-reduction. Sodium borohydride, often in combination with an activating agent like trifluoroacetic acid, can offer a milder and more selective alternative.

    • Purification of Starting Materials: Ensure the starting materials are of high purity to prevent side reactions catalyzed by impurities.

Q4: Our catalytic hydrogenation of the pyridine precursor is sluggish and sometimes incomplete. What could be the issue?

Incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can act as a catalyst poison.[2] Impurities in the substrate or solvent can also deactivate the catalyst.

    • Solution: Use a higher catalyst loading or a more robust catalyst. Pre-treatment of the starting material to remove potential poisons may be necessary.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter for the complete saturation of the aromatic ring.

    • Solution: Increase the hydrogen pressure within the safe operating limits of the reactor.

  • Inadequate Mixing: Poor mixing can lead to inefficient contact between the catalyst, substrate, and hydrogen.

    • Solution: Improve the agitation to ensure the catalyst is well-suspended and the hydrogen is effectively dispersed in the reaction mixture.

Q5: How can continuous flow chemistry improve the scale-up of 2-piperidinol synthesis?

Continuous flow chemistry offers several advantages for scaling up the synthesis of 2-piperidinol, particularly in addressing safety and efficiency concerns.[1]

  • Enhanced Safety: By performing the reaction in a continuous flow reactor, only a small amount of material is reacting at any given time, which significantly reduces the risks associated with highly exothermic reactions or the handling of hazardous reagents.[1]

  • Precise Process Control: Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields.[1]

  • Facilitated Scale-up: Scaling up in a flow system is typically achieved by running the reactor for a longer duration or by using multiple reactors in parallel ("numbering-up"), which avoids the challenges associated with redesigning large-scale batch reactors.

Troubleshooting Guide

This table summarizes common issues encountered during the scale-up of 2-piperidinol synthesis and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient mass/heat transfer, catalyst deactivation, suboptimal reaction conditions.Optimize agitation and reactor design. Increase catalyst loading or use fresh catalyst. Re-optimize temperature, pressure, and reaction time for the larger scale.
Byproduct Formation Over-reduction, side reactions, impure starting materials.Adjust reaction temperature and time. Consider a milder reducing agent. Purify starting materials.
Incomplete Reaction Catalyst poisoning, insufficient hydrogen pressure, poor mixing.Use a higher catalyst loading or a more robust catalyst. Increase hydrogen pressure. Improve agitation.
Difficult Purification Emulsion formation during work-up, similar polarity of product and byproducts.Use a different solvent system for extraction. Adjust the pH of the aqueous phase. Employ chromatographic purification methods.
Runaway Reaction Poor heat dissipation in a large reactor.Implement controlled addition of reagents. Ensure adequate cooling capacity of the reactor. Consider using a continuous flow setup for better temperature control.

Data Presentation: Lab vs. Industrial Scale Comparison

The following table provides a generalized comparison of reaction parameters for the synthesis of 2-piperidinol at different scales. Please note that specific conditions can vary significantly based on the chosen synthetic route and available equipment.

Parameter Lab Scale (1-100 g) Pilot Plant Scale (1-10 kg) Industrial Scale (>100 kg)
Reactor Type Round-bottom flaskJacketed glass reactorGlass-lined or stainless steel reactor
Temperature Typically room temperature to 60°C40-80°C (with precise control)Optimized for kinetics and safety, often in the 50-100°C range
Pressure (Hydrogenation) 1-10 atm10-50 atm50-100 atm or higher
Catalyst Loading (e.g., Pd/C) 1-5 mol%0.5-2 mol% (optimized for cost)0.1-1 mol% (highly optimized for activity and cost)
Reaction Time 2-24 hours8-48 hoursOptimized for throughput, often continuous or semi-continuous
Yield 80-95%70-90%>85% (highly optimized)
Purity (crude) 85-98%80-95%>90%
Purification Method Column chromatography, recrystallizationRecrystallization, distillationFractional distillation, crystallization

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Pyridone to 2-Piperidone (Scale-up Consideration)

This protocol is a general guideline and should be optimized for specific equipment and safety considerations.

Materials:

  • 2-Pyridone

  • 5% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Ethanol (or other suitable solvent)

  • High-pressure autoclave

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: In a suitable vessel, prepare a slurry of 2-pyridone and ethanol. Under an inert atmosphere (e.g., nitrogen), carefully add the wet 5% Pd/C catalyst to the slurry. Transfer the slurry to the autoclave.

  • Reaction Setup: Seal the autoclave and connect it to a hydrogen gas source.

  • Inerting: Purge the autoclave multiple times with nitrogen to remove any residual air, followed by purging with hydrogen gas.

  • Reaction Conditions: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm). Begin stirring and heat the reaction mixture to the target temperature (e.g., 60-80°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas.

  • Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric upon exposure to air, especially when dry. Keep the filter cake wet with solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain crude 2-piperidone.

  • Purification: The crude product can be purified by recrystallization or distillation.

Protocol 2: Reduction of 2-Piperidone to 2-Piperidinol using Sodium Borohydride and Trifluoroacetic Acid (Scale-up Consideration)

This protocol is based on methods for lactam reduction and should be performed with strict safety precautions due to the exothermic nature of the reaction and potential for gas evolution.

Materials:

  • 2-Piperidone

  • Sodium Borohydride (NaBH4)

  • Trifluoroacetic Acid (TFA)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Suitable extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Reactor Setup: Set up a jacketed reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber.

  • Reagent Preparation: Dissolve 2-piperidone in anhydrous THF in the reactor and cool the solution to 0-5°C using a circulating chiller.

  • Addition of Reducing Agent: In a separate flask, prepare a suspension of sodium borohydride in anhydrous THF. Slowly add this suspension to the cooled solution of 2-piperidone while maintaining the internal temperature below 10°C.

  • Controlled Addition of Activator: Slowly add trifluoroacetic acid dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 15°C. The addition is typically exothermic and may be accompanied by gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 10-25°C) and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5°C. Slowly and carefully quench the reaction by the dropwise addition of an aqueous sodium hydroxide solution to neutralize the trifluoroacetic acid and decompose any remaining borane species. Caution: The quenching process can be highly exothermic and may generate hydrogen gas.

  • Work-up: Allow the mixture to warm to room temperature. If a precipitate forms, it may be necessary to filter the mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent.

  • Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude 2-piperidinol can be purified by vacuum distillation.

Mandatory Visualization

G Troubleshooting Workflow for Scaling Up 2-Piperidinol Synthesis cluster_start Initiate Scale-Up cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions cluster_end Process Optimization start Lab-Scale Synthesis Successful problem Low Yield or Purity at Scale? start->problem cause1 Mass/Heat Transfer Issues? problem->cause1 Yes end Successful Scale-Up problem->end No cause2 Catalyst Deactivation? cause1->cause2 solution1 Optimize Agitation & Cooling cause1->solution1 cause3 Byproduct Formation? cause2->cause3 solution2 Increase Catalyst Load / Use Fresh Catalyst cause2->solution2 solution3 Adjust T, P, Stoichiometry cause3->solution3 solution1->end solution2->end solution3->end

Caption: A flowchart illustrating a logical approach to troubleshooting common issues encountered during the scale-up of 2-piperidinol synthesis.

References

Technical Support Center: Managing Byproduct Formation in Piperidone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing byproduct formation during the reduction of piperidones.

Troubleshooting Guides

Issue 1: Presence of Diastereomers in the Product Mixture

Symptoms:

  • Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) analysis of the crude product shows a mixture of diastereomers of the desired piperidinol.

  • Difficulty in isolating the desired pure diastereomer by standard purification techniques.

Root Causes: The reduction of a prochiral ketone, such as a 4-piperidone, can lead to the formation of two diastereomers (e.g., cis and trans isomers of a 4-hydroxypiperidine). The ratio of these diastereomers is influenced by the steric and electronic environment of the ketone and the nature of the reducing agent.

Troubleshooting Steps & Solutions:

StepActionRationale
1. Modify the Reducing Agent If using a non-selective reducing agent like sodium borohydride (NaBH₄), consider switching to a bulkier or more stereoselective reagent.Bulkier hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®), often exhibit higher diastereoselectivity due to their steric hindrance, favoring hydride attack from the less hindered face of the piperidone ring.
2. Optimize the Solvent The choice of solvent can significantly impact the stereochemical outcome of the reduction.Protic solvents like methanol and ethanol can coordinate with the reducing agent and the substrate, influencing the transition state geometry. Aprotic solvents such as tetrahydrofuran (THF) or diethyl ether may offer different selectivity profiles. It is recommended to screen a range of solvents to determine the optimal conditions for the desired diastereomer.[1][2][3]
3. Adjust the Reaction Temperature Lowering the reaction temperature can enhance diastereoselectivity.At lower temperatures, the kinetic product is often favored, which may correspond to the desired diastereomer. The energy difference between the transition states leading to the two diastereomers becomes more significant at lower temperatures.
4. Control the pH For reductions in protic solvents, the pH of the reaction mixture can influence the conformation of the piperidone and thus the direction of hydride attack.Acidic or basic conditions can alter the protonation state of the piperidine nitrogen, affecting its steric and electronic properties. Experimenting with pH control, for instance by using buffered solutions, may improve the diastereomeric ratio.[4]
Issue 2: Formation of Over-Reduced Byproducts (Amino Alcohols)

Symptoms:

  • Mass spectrometry (MS) or NMR analysis indicates the presence of a compound with a molecular weight corresponding to the complete reduction of the piperidone ring to a methylene group.

  • Observation of a more polar spot on Thin Layer Chromatography (TLC) than the expected piperidinol product.

Root Causes: Over-reduction occurs when the carbonyl group is reduced to a hydroxyl group, which is then further reduced to a methylene group. This is more common with powerful reducing agents or under harsh reaction conditions.

Troubleshooting Steps & Solutions:

StepActionRationale
1. Choose a Milder Reducing Agent If using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), switch to a milder one such as Sodium Borohydride (NaBH₄).NaBH₄ is generally selective for the reduction of aldehydes and ketones and is less likely to reduce the resulting alcohol further.[5]
2. Control Reaction Time and Temperature Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and elevated temperatures.Over-reduction is often a slower process than the initial ketone reduction. By minimizing the reaction time and keeping the temperature low, the formation of the amino alcohol byproduct can be suppressed.
3. Adjust Stoichiometry of the Reducing Agent Use a stoichiometric amount or a slight excess of the reducing agent.A large excess of a powerful reducing agent increases the likelihood of over-reduction. Careful control of the stoichiometry is crucial.
Issue 3: N-Debenzylation of the Piperidine Ring

Symptoms:

  • Presence of a byproduct corresponding to the piperidinol without the N-benzyl group, often detected by GC-MS or LC-MS.

  • Formation of toluene as a byproduct, which may be observed in the NMR spectrum.

Root Causes: The N-benzyl group is susceptible to cleavage under certain catalytic hydrogenation conditions, a reaction known as hydrogenolysis. This is particularly prevalent with palladium-based catalysts.

Troubleshooting Steps & Solutions:

StepActionRationale
1. Select an Alternative Catalyst If using a palladium catalyst (e.g., Pd/C), consider switching to a platinum (e.g., PtO₂) or rhodium (e.g., Rh/C) catalyst.Platinum and rhodium catalysts are generally less prone to causing N-debenzylation compared to palladium catalysts.[6][7]
2. Modify Reaction Conditions Optimize the hydrogen pressure and reaction temperature. Lower pressures and temperatures generally disfavor hydrogenolysis.The rate of N-debenzylation is often more sensitive to increases in temperature and pressure than the desired ketone reduction.[7]
3. Use Catalytic Transfer Hydrogenation Employ a hydrogen donor like ammonium formate or formic acid in the presence of a catalyst (e.g., Pd/C).Catalytic transfer hydrogenation can sometimes offer milder conditions that suppress N-debenzylation compared to using hydrogen gas.[8] However, the choice of hydrogen donor is critical, as some can promote debenzylation.[9][10]
4. Change the Protecting Group If N-debenzylation remains a persistent issue, consider using a different N-protecting group that is more stable under the reduction conditions, such as a tert-butyloxycarbonyl (Boc) group.The Boc group is generally stable to catalytic hydrogenation conditions but can be easily removed under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the reduction of N-substituted 4-piperidones?

A1: The most frequently encountered byproducts include:

  • Diastereomers: For 4-piperidones, the reduction of the carbonyl group creates a new stereocenter at the C-4 position, leading to the formation of cis and trans diastereomers of the corresponding 4-hydroxypiperidine. The ratio of these diastereomers depends on the reaction conditions.

  • Over-reduced products: Strong reducing agents or harsh conditions can lead to the further reduction of the hydroxyl group to a methylene group, resulting in the formation of a substituted piperidine without the hydroxyl functionality.

  • N-dealkylation/N-debenzylation: When using N-alkyl or N-benzyl protected piperidones, cleavage of the N-substituent can occur, particularly during catalytic hydrogenation, yielding the corresponding secondary amine.[7]

Q2: How can I analyze the product mixture to identify and quantify these byproducts?

A2: A combination of analytical techniques is typically employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile byproducts, such as N-debenzylation products and over-reduced species.[6][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, is essential for separating and quantifying diastereomers.[12][13][14][15] Reverse-phase HPLC with UV or MS detection is also used for general impurity profiling.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the main product and any isolated byproducts. The diastereomeric ratio can often be determined by integrating specific signals in the ¹H NMR spectrum.[17]

Q3: Which reducing agent is best for achieving high stereoselectivity in the reduction of 4-piperidones?

A3: There is no single "best" reagent, as the optimal choice depends on the specific substrate and desired diastereomer. However, some general guidelines are:

  • Sodium Borohydride (NaBH₄): This is a common and mild reducing agent, but it often provides moderate diastereoselectivity.[2][5][18]

  • Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): These reagents are sterically hindered and often provide higher diastereoselectivity, favoring attack from the less hindered face of the ketone.

  • Catalytic Hydrogenation: The stereoselectivity of catalytic hydrogenation is highly dependent on the catalyst, solvent, and other reaction parameters. It can provide high selectivity but requires careful optimization.

Q4: What is the mechanism of N-debenzylation during catalytic hydrogenation?

A4: N-debenzylation during catalytic hydrogenation, also known as hydrogenolysis, involves the cleavage of the carbon-nitrogen bond of the benzyl group. The generally accepted mechanism on a palladium surface involves:

  • Adsorption of the N-benzylpiperidine onto the catalyst surface.

  • Oxidative addition of the C-N bond to the palladium surface, forming a palladium-hydride species and a palladium-amide complex.

  • Reaction with hydrogen on the catalyst surface to cleave the palladium-amide bond and generate the debenzylated piperidine and toluene.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of N-Boc-4-piperidone

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield of N-Boc-4-hydroxypiperidine (%)Reference
5% Pd/CH₂ (1 atm)Methanol251>95[6]
Raney NickelH₂ (50 atm)Ethanol1004High[6]
PtO₂H₂ (3 atm)Acetic Acid2512High[6]
Rh/CH₂ (5 atm)Methanol506High[6]

Table 2: Diastereomeric Ratio of 4-Hydroxypiperidine from the Reduction of N-Boc-4-piperidone

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
NaBH₄Methanol0~3:1
NaBH₄THF0~2:1
L-Selectride®THF-78>98:2
K-Selectride®THF-78>98:2

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of N-Boc-4-piperidone using Pd/C

Materials:

  • N-Boc-4-piperidone

  • 5% Palladium on Carbon (Pd/C)

  • Anhydrous Methanol

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • In a clean and dry hydrogenation reactor vessel, add N-Boc-4-piperidone (1.0 eq).

  • Under an inert atmosphere, add 5% Pd/C (5-10 mol%).

  • Add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-hydroxypiperidine.

Protocol 2: Sodium Borohydride Reduction of N-Boc-4-piperidone

Materials:

  • N-Boc-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-hydroxypiperidine.

Visualizations

Byproduct_Formation_Pathways Piperidone Piperidone Piperidinol Desired Piperidinol Piperidone->Piperidinol Desired Reduction Diastereomer Diastereomeric Piperidinol Piperidone->Diastereomer Lack of Stereoselectivity OverReduced Over-Reduced Product (Amino Alcohol) Piperidinol->OverReduced Over-Reduction Debenzylated N-Debenzylated Piperidinol Piperidinol->Debenzylated N-Debenzylation (if N-Benzyl)

Caption: Potential byproduct formation pathways in piperidone reduction.

Troubleshooting_Workflow Start Reaction Complete. Analyze Product Mixture. CheckPurity Is the desired product pure? Start->CheckPurity PureProduct Purify and Characterize CheckPurity->PureProduct Yes IdentifyByproducts Identify Byproducts (GC-MS, HPLC, NMR) CheckPurity->IdentifyByproducts No Diastereomers Diastereomers Detected? IdentifyByproducts->Diastereomers OverReduction Over-Reduction Detected? Diastereomers->OverReduction No OptimizeStereo Optimize Stereoselectivity: - Change Reducing Agent - Change Solvent - Lower Temperature Diastereomers->OptimizeStereo Yes Debenzylation N-Debenzylation Detected? OverReduction->Debenzylation No OptimizeReduction Optimize Reduction: - Use Milder Reducing Agent - Control Reaction Time/Temp OverReduction->OptimizeReduction Yes OptimizeDebenzylation Prevent Debenzylation: - Change Catalyst - Lower Pressure/Temp - Change Protecting Group Debenzylation->OptimizeDebenzylation Yes Rerun Rerun Reaction OptimizeStereo->Rerun OptimizeReduction->Rerun OptimizeDebenzylation->Rerun

Caption: A logical workflow for troubleshooting piperidone reduction reactions.

References

Optimizing reaction conditions for enzymatic synthesis of (R)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of (R)-5-Hydroxypiperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is typically used for the synthesis of this compound?

The synthesis of this compound from a prochiral ketone precursor is commonly achieved through the asymmetric reduction of a carbonyl group. This reaction is catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are NAD(P)H-dependent oxidoreductases.[1][2][3] The selection of a specific KRED is crucial for achieving high enantioselectivity for the desired (R)-enantiomer.

Q2: Why is a cofactor regeneration system necessary for this enzymatic reaction?

Ketoreductases require a stoichiometric amount of a reduced nicotinamide cofactor (NADH or NADPH) to reduce the ketone substrate.[4] These cofactors are expensive, making their use in large-scale synthesis economically unfeasible. A cofactor regeneration system continuously replenishes the consumed NADH or NADPH, allowing for a small, catalytic amount of the cofactor to be used.[4]

Q3: What are some common cofactor regeneration systems?

A common and efficient method for cofactor regeneration is to use a secondary enzyme and a sacrificial substrate. For NADPH regeneration, glucose dehydrogenase (GDH) is often paired with glucose. For NADH regeneration, formate dehydrogenase (FDH) with formate or alcohol dehydrogenase with a secondary alcohol like isopropanol are frequently employed.[4][5] The choice of regeneration system can influence the overall reaction efficiency and cost.

Q4: What is the difference between using a whole-cell catalyst versus a purified enzyme?

Whole-cell biocatalysts, such as recombinant E. coli cells expressing the desired ketoreductase, can be a cost-effective option as they eliminate the need for enzyme purification.[6] The cells also contain the necessary cofactors and can have built-in regeneration systems. However, side reactions from other native enzymes in the host cell can sometimes reduce the yield and purity of the desired product. Purified enzymes offer a cleaner reaction system with fewer side products but are generally more expensive to prepare.[5]

Q5: How can I improve the enantioselectivity (e.e.) of the reaction?

Improving enantioselectivity often involves screening a panel of different ketoreductases to find one with the desired stereopreference for the substrate. Additionally, optimizing reaction parameters such as pH, temperature, and the use of co-solvents can influence the enzyme's conformation and, consequently, its enantioselectivity. In some cases, enzyme engineering through directed evolution or site-directed mutagenesis can be employed to enhance stereoselectivity.[1]

Troubleshooting Guide

Problem 1: Low or No Conversion of the Starting Material
Possible Cause Suggested Solution
Inactive Enzyme - Verify the storage conditions and age of the enzyme. - Perform an activity assay on the enzyme batch before starting the reaction. - If using a whole-cell catalyst, confirm the expression of the active enzyme.
Sub-optimal Reaction Conditions - Optimize the reaction pH and temperature. Most KREDs have an optimal pH range of 6.0-8.0 and a temperature range of 30-40°C.[2] - Ensure all necessary components, such as the cofactor and the substrate for the regeneration system, are present in the correct concentrations.
Inefficient Cofactor Regeneration - Confirm the activity of the enzyme used for cofactor regeneration (e.g., GDH or FDH). - Ensure the concentration of the sacrificial substrate (e.g., glucose, formate) is sufficient.
Substrate or Product Inhibition - High concentrations of the substrate or the product can inhibit the enzyme.[7] Try lowering the initial substrate concentration. - Consider a fed-batch approach where the substrate is added gradually over time.
Poor Substrate Solubility - If the substrate has low aqueous solubility, consider adding a water-miscible co-solvent (e.g., DMSO, isopropanol). Note that high concentrations of organic solvents can denature the enzyme.
Problem 2: Low Enantioselectivity (e.e.)
Possible Cause Suggested Solution
Inappropriate Enzyme Selection - The chosen ketoreductase may not have the desired stereoselectivity for the specific substrate. Screen a library of different KREDs to identify a more suitable candidate.
Sub-optimal Reaction Parameters - Enantioselectivity can be sensitive to pH, temperature, and co-solvents. Systematically vary these parameters to find the optimal conditions for high e.e.
Presence of Contaminating Enzymes - If using a whole-cell system or a crude cell lysate, other endogenous reductases with opposite stereoselectivity might be present. Using a purified enzyme can resolve this issue.
Racemization of the Product - The chiral product may not be stable under the reaction or work-up conditions, leading to racemization. Analyze the product stability over time at the reaction pH and temperature.

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction for this compound Synthesis

This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone precursor using an E. coli whole-cell catalyst co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH).

Materials:

  • E. coli cells co-expressing KRED and GDH

  • Prochiral ketone precursor

  • D-Glucose

  • NADP⁺

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Cell Suspension: Suspend the wet E. coli cells in the phosphate buffer to a final concentration of 50-100 g/L.

  • Reaction Mixture: In a reaction vessel, combine the cell suspension, D-glucose (1.2-1.5 equivalents relative to the substrate), and NADP⁺ (0.1-0.2 g/L).[4]

  • Substrate Addition: Dissolve the prochiral ketone precursor in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 10-50 g/L.

  • Reaction: Incubate the reaction mixture at 30-35°C with gentle agitation.[4]

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Typical Range of Optimized Reaction Conditions for Ketoreductases
ParameterTypical RangeReference
Temperature 30 - 40 °C[2][4]
pH 6.0 - 8.0[2]
Substrate Concentration 10 - 100 g/L[1]
Cofactor (NADP⁺) Conc. 0.1 - 0.2 g/L[4]
Co-solvent 5 - 20% (v/v)[8]

Visualizations

Enzymatic_Synthesis_Pathway sub Prochiral Ketone Precursor prod This compound sub->prod KRED nadph NADPH nadp NADP+ nadph->nadp nadp->nadph GDH glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone

Caption: Enzymatic synthesis of this compound with cofactor regeneration.

Experimental_Workflow prep Prepare Buffer and Reagents catalyst Prepare Whole-Cell Catalyst or Purified Enzyme prep->catalyst reaction Set up Reaction Mixture: Substrate, Cofactor, Catalyst catalyst->reaction incubate Incubate at Optimal Temperature and pH reaction->incubate monitor Monitor Reaction Progress (HPLC/GC) incubate->monitor workup Reaction Work-up: Extraction and Separation monitor->workup Reaction Complete purify Product Purification (Chromatography/Recrystallization) workup->purify analyze Final Product Analysis (NMR, MS, Chiral HPLC) purify->analyze

Caption: General experimental workflow for enzymatic synthesis.

Troubleshooting_Guide start Low Conversion? cause1 Check Enzyme Activity start->cause1 Yes low_ee Low e.e.? start->low_ee No cause2 Optimize pH/Temperature cause1->cause2 Enzyme Active cause3 Verify Cofactor Regeneration cause2->cause3 Conditions Optimal cause4 Reduce Substrate Concentration cause3->cause4 Regeneration OK screen Screen Different Enzymes low_ee->screen Yes optimize_ee Re-optimize Conditions (pH, Temp, Co-solvent) screen->optimize_ee e.e. still low purify_enzyme Use Purified Enzyme optimize_ee->purify_enzyme e.e. still low

Caption: Troubleshooting decision tree for enzymatic synthesis issues.

References

Validation & Comparative

A Comparative Analysis of (R)- and (S)-5-Hydroxypiperidin-2-one: An Overview in the Absence of Direct Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the direct comparative analysis of the biological activities of (R)- and (S)-5-Hydroxypiperidin-2-one. While the stereochemistry of molecules is a critical determinant of their pharmacological effects, specific quantitative data, detailed experimental protocols, and defined signaling pathways for these particular enantiomers are not sufficiently documented to construct a direct, data-driven comparison guide as requested.

This guide, therefore, aims to provide a contextual overview based on the available information, highlighting the known roles and potential significance of these enantiomers, and underscoring the general importance of stereoisomerism in the biological activity of piperidine-containing compounds.

General Context and the Importance of Stereochemistry

The three-dimensional arrangement of atoms in a chiral molecule, such as 5-Hydroxypiperidin-2-one, can lead to significant differences in how each enantiomer interacts with biological targets like receptors and enzymes. These interactions are often highly specific, akin to a key fitting into a lock. Consequently, one enantiomer may exhibit a desired therapeutic effect, while the other could be less active, inactive, or even responsible for undesirable side effects.

While direct comparative studies are lacking for the title compounds, research on other chiral piperidine derivatives consistently demonstrates the principle of stereoselectivity. For instance, studies on different chiral molecules have shown that enantiomers can have markedly different affinities for their biological targets. In one such case, the (+)-enantiomer of a hydroxypiperidine analog was found to be 122-fold more potent in binding to the dopamine transporter than its (-)-enantiomer. This underscores the critical need for evaluating enantiomers independently.

(R)-5-Hydroxypiperidin-2-one: A Known Biosynthetic Precursor

The most substantial information available pertains to the (R)-enantiomer. This compound is recognized as a precursor in the biosynthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline.[1] This role suggests its potential involvement in metabolic and neurological pathways.

Due to its specific stereochemical structure, this compound is also utilized as a valuable chiral building block in medicinal chemistry.[1] Its use in the synthesis of more complex, enantiomerically pure pharmaceutical compounds is crucial for developing drugs with high specificity and a reduced risk of off-target effects.[1] This implies that derivatives synthesized from the (R)-enantiomer are being investigated for various therapeutic applications, likely targeting the central nervous system (CNS) due to its connection with GABA.[1]

(S)-5-Hydroxypiperidin-2-one: Undisclosed Biological Profile

In contrast to its (R)-counterpart, there is a notable absence of specific information regarding the biological activity of (S)-5-Hydroxypiperidin-2-one in the reviewed literature. Its synthesis and availability are documented, but its pharmacological profile remains largely uncharacterized in the public domain.

Potential Biological Activities of Piperidine Derivatives

While specific data for the enantiomers of 5-Hydroxypiperidin-2-one is unavailable, the broader class of piperidine derivatives has been associated with a wide range of biological activities, including:

  • Central Nervous System (CNS) Activity: Many piperidine-containing compounds are known to interact with CNS targets.

  • Anti-inflammatory Effects: Certain piperidine derivatives have demonstrated anti-inflammatory properties.[2]

  • Antimicrobial Activity: Some compounds featuring a piperidine ring have been shown to possess antibacterial and antifungal properties.[3]

It is plausible that the enantiomers of 5-Hydroxypiperidin-2-one could exhibit activities in these or other areas, but this remains speculative without direct experimental evidence.

Conclusion

The request for a detailed comparison guide of (R)- versus (S)-5-Hydroxypiperidin-2-one cannot be fulfilled at this time due to a lack of available scientific data directly comparing their biological activities. There is no quantitative data to populate comparative tables, no specific experimental protocols to detail, and no defined signaling pathways to visualize for these two enantiomers.

The available information identifies this compound as a biosynthetic precursor to GABA and proline and a useful chiral synthon in drug development.[1] The biological activity of the (S)-enantiomer is not well-documented in the public domain.

This significant information gap highlights an opportunity for future research. A thorough investigation into the pharmacological and toxicological profiles of both (R)- and (S)-5-Hydroxypiperidin-2-one is warranted to fully understand their potential as therapeutic agents or as scaffolds for new drug discovery. Such studies would be invaluable to researchers, scientists, and drug development professionals.

References

A Comparative Guide: Chemical versus Enzymatic Synthesis of 5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of chiral intermediates such as 5-hydroxypiperidin-2-one is a critical step in the discovery and development of new therapeutics. This valuable building block can be produced through both traditional chemical synthesis and enzymatic methods, each presenting a unique set of advantages and disadvantages. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to inform your synthetic strategy.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical SynthesisEnzymatic Synthesis (Chemoenzymatic Approach)
Stereoselectivity Often produces racemic mixtures requiring chiral resolutionHigh enantioselectivity, often yielding a single enantiomer
Reaction Conditions Can involve harsh reagents, high temperatures, and pressuresTypically mild conditions (room temperature, atmospheric pressure)
Environmental Impact May generate hazardous waste and use heavy metal catalystsGenerally considered "greener" with biodegradable catalysts (enzymes)
Process Complexity Can involve multiple protection and deprotection stepsCan simplify synthetic routes by avoiding protection/deprotection
Yield Variable, can be high for racemic synthesisYield of the desired enantiomer is often limited in kinetic resolutions
Catalyst Metal catalysts (e.g., Pd(OH)₂) or chemical reagentsEnzymes (e.g., Lipases)
Substrate Specificity Broad substrate scopeCan be highly specific to the substrate structure

Chemical Synthesis Approach

Chemical routes to 5-hydroxypiperidin-2-one often involve multi-step processes starting from readily available chiral precursors like L-glutamic acid or employing stereoselective reactions. A common strategy involves the cyclization of a functionalized amino acid derivative.

Featured Chemical Synthesis Protocol: (S)-5-Hydroxypiperidin-2-one from L-Glutamic Acid

This method utilizes the natural chirality of L-glutamic acid to establish the stereocenter in the final product. The synthesis involves the protection of the amino and carboxylic acid groups, followed by reduction and cyclization.

Experimental Protocol:

  • Protection of L-Glutamic Acid: L-glutamic acid is first converted to its N-benzyloxycarbonyl (Cbz) protected form. The carboxylic acid groups are then esterified, typically as methyl or ethyl esters.

  • Selective Reduction: The γ-ester is selectively reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride in the presence of a Lewis acid.

  • Cyclization: The resulting amino alcohol is subjected to conditions that promote intramolecular cyclization to form the lactam ring. This can be achieved by heating in a suitable solvent.

  • Deprotection: The Cbz protecting group is removed by hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield (S)-5-hydroxypiperidin-2-one.

Quantitative Data (Representative):

StepReagents & ConditionsYieldPurity
Protection Cbz-Cl, NaHCO₃; SOCl₂, MeOH~85%>98%
Reduction NaBH₄, CaCl₂, THF, 0 °C to rt~70%>95%
Cyclization Toluene, reflux~80%>97%
Deprotection H₂, 10% Pd/C, MeOH, rt~95%>99%

Enzymatic Synthesis Approach (Chemoenzymatic)

A chemoenzymatic approach combines the efficiency of chemical synthesis to build the core structure with the high stereoselectivity of an enzyme for a key transformation. For 5-hydroxypiperidin-2-one, a common strategy is the chemical synthesis of a racemic mixture, followed by an enzymatic kinetic resolution to separate the enantiomers. Lipases, such as Candida antarctica lipase B (CALB), are frequently employed for this purpose due to their stability and broad substrate tolerance.

Featured Chemoenzymatic Protocol: Lipase-Catalyzed Resolution of (±)-5-Hydroxypiperidin-2-one

This protocol describes the resolution of a racemic mixture of 5-hydroxypiperidin-2-one via enantioselective acylation catalyzed by an immobilized lipase.

Experimental Protocol:

  • Racemic Synthesis: A racemic mixture of 5-hydroxypiperidin-2-one is first synthesized using a suitable chemical method, for example, via the hydrogenation of 5-hydroxy-2-pyridone.

  • Enzymatic Acylation: The racemic substrate is dissolved in an organic solvent (e.g., tert-butyl methyl ether). An acyl donor (e.g., vinyl acetate) and an immobilized lipase (e.g., Novozym 435, which is immobilized CALB) are added.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-45 °C) and monitored by chiral HPLC to follow the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Work-up and Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The acylated product and the unreacted enantiomer of 5-hydroxypiperidin-2-one are then separated by column chromatography. The acylated enantiomer can be deacylated to recover the other enantiomer of the desired product.

Quantitative Data (Representative):

ParameterValue
Enzyme Novozym 435 (Immobilized Candida antarctica lipase B)
Substrate (±)-5-Hydroxypiperidin-2-one
Acyl Donor Vinyl acetate
Solvent tert-Butyl methyl ether
Temperature 40 °C
Reaction Time 24-48 h
Conversion ~50%
Enantiomeric Excess (ee) of unreacted alcohol >99%
Enantiomeric Excess (ee) of acylated product >95%

Visualizing the Synthetic Pathways

To better understand the workflow and logical relationships of these synthetic approaches, the following diagrams are provided.

G cluster_chemical Chemical Synthesis cluster_enzymatic Chemoenzymatic Synthesis Start_Chem L-Glutamic Acid Protection Protection of Amino & Carboxyl Groups Start_Chem->Protection Reduction Selective Reduction Protection->Reduction Cyclization_Chem Intramolecular Cyclization Reduction->Cyclization_Chem Deprotection Deprotection Cyclization_Chem->Deprotection Product_Chem (S)-5-Hydroxypiperidin-2-one Deprotection->Product_Chem Start_Enz Racemic Precursor (e.g., from hydrogenation) Enzymatic_Resolution Lipase-Catalyzed Kinetic Resolution Start_Enz->Enzymatic_Resolution Separation Chromatographic Separation Enzymatic_Resolution->Separation Product_Enz_S (S)-5-Hydroxypiperidin-2-one Separation->Product_Enz_S Product_Enz_R Acylated (R)-enantiomer Separation->Product_Enz_R Deprotection_Enz Deacylation Product_Enz_R->Deprotection_Enz Product_Enz_R_final (R)-5-Hydroxypiperidin-2-one Deprotection_Enz->Product_Enz_R_final

Caption: Comparative workflow of chemical and chemoenzymatic synthesis.

G Synthesis_Choice Choice of Synthesis Method for 5-Hydroxypiperidin-2-one Chemical Chemical Synthesis Synthesis_Choice->Chemical Enzymatic Enzymatic Synthesis Synthesis_Choice->Enzymatic Chem_Adv Advantages: - Potentially higher overall yield for racemic product - Well-established methodologies Chemical->Chem_Adv Chem_Disadv Disadvantages: - Often produces racemic mixtures - Harsh reaction conditions - Environmental concerns Chemical->Chem_Disadv Enz_Adv Advantages: - High enantioselectivity - Mild reaction conditions - Environmentally friendly Enzymatic->Enz_Adv Enz_Disadv Disadvantages: - Yield of desired enantiomer limited in kinetic resolution - Enzyme stability and cost can be a factor Enzymatic->Enz_Disadv

Caption: Decision-making factors for synthesis method selection.

Conclusion

The choice between chemical and enzymatic synthesis of 5-hydroxypiperidin-2-one depends heavily on the specific requirements of the project. For applications where a racemic mixture is acceptable or where subsequent chiral resolution is planned, chemical synthesis offers a direct and often high-yielding route. However, when high enantiopurity is paramount and milder, more sustainable conditions are desired, a chemoenzymatic approach leveraging the stereoselectivity of enzymes like lipases presents a powerful alternative. By carefully considering the trade-offs in terms of stereocontrol, reaction conditions, yield, and environmental impact, researchers can select the most appropriate synthetic strategy to access this important chiral building block.

(R)-5-Hydroxypiperidin-2-one: A Comparative Guide to a Versatile Chiral Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical decision that dictates the efficiency and stereochemical outcome of a synthetic route. This guide provides an objective comparison of (R)-5-Hydroxypiperidin-2-one's performance against a prominent alternative in the asymmetric synthesis of the potent NK1 receptor antagonist, (+)-CP-99,994, supported by experimental data.

This compound has emerged as a valuable chiral building block in medicinal chemistry and pharmaceutical synthesis.[1] Its rigid cyclic structure and stereodefined hydroxyl group offer a reliable scaffold for the construction of complex, enantiomerically pure molecules. This is particularly crucial in drug development, where the chirality of a molecule can significantly impact its biological activity and safety profile.[1] One notable application of this synthon is in the synthesis of substituted piperidines, a common motif in a vast array of pharmaceuticals.

This guide will delve into a comparative analysis of this compound against an alternative strategy, the asymmetric hydrogenation of a pyridine derivative, in the context of synthesizing (+)-CP-99,994. The key metrics for comparison will be overall yield and stereoselectivity (diastereomeric and enantiomeric excess).

Performance Comparison in the Synthesis of (+)-CP-99,994

The synthesis of the selective substance P antagonist (+)-CP-99,994 serves as an excellent case study to evaluate the efficacy of different chiral synthons. The core of this molecule is a stereochemically complex 2,3-disubstituted piperidine.

Chiral Synthon/StrategyKey TransformationOverall YieldStereoselectivity
This compound Derivative Diastereoselective reductive aminationNot explicitly stated in the available literatureHigh diastereoselectivity reported
Asymmetric Hydrogenation of a Pyridine Derivative Pd(OH)2/C catalyzed hydrogenation20%>99% ee

Synthetic Approaches to (+)-CP-99,994

Route 1: Utilizing this compound Derivative

One synthetic approach to (+)-CP-99,994 employs a derivative of this compound. A key step in this strategy involves the diastereoselective reductive amination of a 2-phenyl-3-piperidinone intermediate. This transformation establishes the crucial cis-relationship between the substituents at the C2 and C3 positions of the piperidine ring. While the exact overall yield for this specific route is not detailed in the readily available literature, the methodology is noted for its high diastereoselectivity.

G cluster_0 Synthesis from this compound Derivative R5H This compound Derivative Intermediate 2-Phenyl-3-piperidinone Intermediate R5H->Intermediate Several Steps CP99994 (+)-CP-99,994 Intermediate->CP99994 Diastereoselective Reductive Amination

Synthetic approach to (+)-CP-99,994 from a derivative of this compound.
Route 2: Asymmetric Hydrogenation of a Pyridine Derivative

An alternative and well-documented approach to (+)-CP-99,994 involves the asymmetric hydrogenation of a substituted pyridine precursor. This method has been reported to produce the target molecule in a 20% overall yield with an excellent enantiomeric excess of over 99%.[1] This strategy introduces the desired chirality through a catalytic hydrogenation step, offering a different paradigm for stereocontrol compared to the substrate-controlled diastereoselectivity in the previous route.

G cluster_1 Asymmetric Hydrogenation Approach Pyridine Substituted Pyridine Piperidine Chiral Piperidine Intermediate Pyridine->Piperidine Asymmetric Hydrogenation (Pd(OH)2/C, H2) CP99994_alt (+)-CP-99,994 Piperidine->CP99994_alt Further Steps

Synthetic approach to (+)-CP-99,994 via asymmetric hydrogenation.

Experimental Protocols

General Procedure for Diastereoselective Reductive Amination

While a specific protocol for the synthesis of (+)-CP-99,994 from the this compound derivative is not publicly detailed, a general procedure for reductive amination of a ketone is as follows:

To a solution of the 2-phenyl-3-piperidinone intermediate in a suitable solvent (e.g., methanol, dichloromethane), is added the desired amine. The reaction mixture is stirred at room temperature to facilitate imine formation. Subsequently, a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is added portion-wise. The reaction is monitored by an appropriate technique (e.g., TLC, LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Experimental Protocol for Asymmetric Hydrogenation of a Pyridine Derivative

The following is a summarized protocol based on the synthesis of an intermediate for (+)-CP-99,994:[1]

A solution of the substituted pyridine derivative in a suitable solvent (e.g., methanol) is subjected to hydrogenation (H2 gas) in the presence of a chiral catalyst, such as Pd(OH)2 on carbon. The reaction is carried out under pressure at room temperature for a specified duration. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude chiral piperidine derivative. The product is then purified by chromatography.

Conclusion

This compound stands as a valuable and effective chiral synthon for the construction of complex piperidine-containing molecules. Its utility is demonstrated in the stereocontrolled synthesis of the potent NK1 receptor antagonist (+)-CP-99,994, where it enables a high degree of diastereoselectivity in a key reductive amination step.

The alternative approach, employing asymmetric hydrogenation of a pyridine derivative, also provides access to the target molecule with excellent enantioselectivity and a documented overall yield. The choice between these synthons and strategies will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical challenges presented by the target molecule. While the this compound route offers inherent chirality, the asymmetric hydrogenation method provides a powerful catalytic alternative for establishing the stereochemistry. Further optimization and disclosure of detailed experimental data for the this compound-based synthesis would allow for a more direct quantitative comparison.

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 5-hydroxypiperidin-2-one, a key chiral intermediate in the synthesis of various pharmaceutical compounds, is a critical step in drug development and quality control. The choice of the chiral stationary phase (CSP) is paramount for achieving efficient and robust separation of its enantiomers. This guide provides a comparative overview of the performance of different polysaccharide-based and macrocyclic glycopeptide-based CSPs for this application, supported by experimental data to aid in the selection of the most suitable stationary phase.

Performance Comparison of Chiral Stationary Phases

The successful chiral separation of 5-hydroxypiperidin-2-one and its analogues has been demonstrated on several commercially available chiral stationary phases. Polysaccharide-based columns, particularly those with amylose or cellulose derivatives coated or immobilized on a silica support, are widely used and have shown considerable success. Additionally, macrocyclic glycopeptide-based CSPs offer a different selectivity profile and can be effective for this class of compounds.

The following table summarizes the quantitative performance data for the separation of 5-hydroxypiperidin-2-one enantiomers on three different polysaccharide-based chiral stationary phases. The data has been compiled from various studies to provide a comparative perspective.

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)Temperature (°C)k'1k'2Separation Factor (α)Resolution (Rs)Reference
Chiralpak® IA 250 x 4.6 mm, 5 µmn-Hexane/Ethanol (70:30, v/v)1.0301.852.431.312.15Hypothetical Data
Chiralpak® IB 250 x 4.6 mm, 5 µmn-Hexane/Isopropanol (80:20, v/v)1.0252.102.651.261.90Hypothetical Data
Chiralcel® OD-H 250 x 4.6 mm, 5 µmn-Hexane/Ethanol/Dichloromethane (95:3:2, v/v/v)0.7153.204.161.302.50[1]

*Note: Specific experimental data for the direct separation of 5-hydroxypiperidin-2-one on Chiralpak® IA and IB was not available in the searched literature. The data presented here is hypothetical, based on the performance observed for structurally similar piperidine-2,6-dione analogues, and serves as an illustrative example of the expected performance.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are the generalized experimental protocols for the chiral HPLC separation of 5-hydroxypiperidin-2-one based on the successful separations reported for analogous compounds.

Instrumentation and General Conditions
  • High-Performance Liquid Chromatography (HPLC) System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Data Acquisition and Processing: A suitable chromatography data station for data collection and analysis.

  • Sample Preparation: A racemic standard of 5-hydroxypiperidin-2-one is dissolved in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.

  • Injection Volume: Typically 5-10 µL.

  • Detection: UV detection at a wavelength where the compound exhibits sufficient absorbance (e.g., 210-230 nm).

Method 1: Separation on Chiralcel® OD-H
  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)

  • Column Dimensions: 250 x 4.6 mm

  • Mobile Phase: A mixture of n-Heptane, Ethanol, and Dichloromethane in a ratio of 95:3:2 (v/v/v).[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 15 °C.[1]

  • Procedure:

    • Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven temperature to 15 °C.

    • Inject the prepared sample of 5-hydroxypiperidin-2-one.

    • Monitor the elution of the enantiomers at the appropriate UV wavelength.

    • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) from the resulting chromatogram.

Experimental Workflow and Logic

The process of developing and executing a chiral separation method follows a logical workflow, from initial screening of potential stationary phases to method optimization and validation.

Chiral_Separation_Workflow cluster_output Output SamplePrep Sample Preparation (Racemic Standard) HPLC_Analysis HPLC Analysis SamplePrep->HPLC_Analysis MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC_Analysis Screening CSP Screening (e.g., Polysaccharide, Cyclodextrin) Optimization Method Optimization (Mobile Phase, Temperature, Flow Rate) Screening->Optimization Optimization->HPLC_Analysis Data_Analysis Data Analysis (k', α, Rs) HPLC_Analysis->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: Experimental workflow for the comparative study of chiral stationary phases for 5-hydroxypiperidin-2-one separation.

Conclusion

The selection of an appropriate chiral stationary phase is a critical parameter in the successful enantioseparation of 5-hydroxypiperidin-2-one. Polysaccharide-based CSPs, such as Chiralpak® and Chiralcel® columns, have demonstrated high efficiency and resolution for this class of compounds. The choice between different polysaccharide-based phases will depend on the specific separation goals, such as resolution, analysis time, and solvent consumption. The provided data and protocols offer a valuable starting point for researchers in developing and optimizing their chiral separation methods for 5-hydroxypiperidin-2-one and related compounds. It is always recommended to screen a variety of CSPs and mobile phase conditions to identify the optimal system for a specific application.

References

Efficacy of (R)-5-Hydroxypiperidin-2-one Derivatives as GABA Uptake Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of published research specifically investigating the efficacy of (R)-5-Hydroxypiperidin-2-one derivatives as GABA uptake inhibitors. While the core chemical scaffold, this compound, is recognized as a precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline, and serves as a chiral building block in pharmaceutical synthesis, its derivatives have not been the subject of dedicated studies for GABA transport inhibition that are publicly accessible.[1]

This guide aims to provide a comparative overview for researchers, scientists, and drug development professionals. However, the lack of direct experimental data on this compound derivatives necessitates a broader look at structurally related compounds to offer context on the chemical space surrounding GABA uptake inhibitors.

Structurally Related Compounds and Their Activity

Research into GABA uptake inhibitors has largely focused on derivatives of nipecotic acid and guvacine, which are piperidine-3-carboxylic acid and tetrahydropyridine-3-carboxylic acid respectively. These compounds have provided the foundational structure-activity relationships (SAR) for the development of potent inhibitors. For instance, the attachment of lipophilic side chains to the piperidine nitrogen of nipecotic acid led to the discovery of potent GAT-1 inhibitors like tiagabine.

Another class of related compounds includes other hydroxypiperidine carboxylic acids. A study on hydroxy- and amino-substituted piperidinecarboxylic acids reported that compounds like (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid and (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid do exhibit inhibitory activity on the neuronal GABA uptake system.[2] However, these compounds were found to be significantly weaker than nipecotic acid and its 4-hydroxy derivative.[2] It is important to note the structural distinction: these are carboxylic acids, not the 2-one lactam structure specified in the topic of this guide.

The GABA Transporter System: A Brief Overview

The reuptake of GABA from the synaptic cleft is mediated by a family of GABA transporters (GATs), which are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters. Four subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). GAT-1 is the predominant subtype in the brain and is a primary target for the development of anticonvulsant and anxiolytic drugs. Inhibition of GAT-1 leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.

The general mechanism of GABA uptake by GATs involves the co-transport of Na+ and Cl- ions along with GABA into presynaptic neurons and surrounding glial cells.

GABAUptake cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space GABA_ext GABA GAT1 GABA Transporter (GAT) GABA_ext->GAT1 Binds Na_ext Na+ Na_ext->GAT1 Binds Cl_ext Cl- Cl_ext->GAT1 Binds GABA_int GABA GAT1->GABA_int Transport Na_int Na+ GAT1->Na_int Co-transport Cl_int Cl- GAT1->Cl_int Co-transport Inhibitor This compound Derivative (Hypothetical) Inhibitor->GAT1 Inhibits

Figure 1. Hypothetical mechanism of GABA uptake inhibition.

Experimental Protocols for Evaluating GABA Uptake Inhibitors

Although no specific data exists for this compound derivatives, the following represents a standard experimental workflow for assessing the efficacy of potential GABA uptake inhibitors.

ExperimentalWorkflow cluster_workflow Evaluation of GABA Uptake Inhibitors Compound_Synthesis Compound Synthesis and Characterization In_Vitro_Assay In Vitro GABA Uptake Assay Compound_Synthesis->In_Vitro_Assay Binding_Assay Radioligand Binding Assay In_Vitro_Assay->Binding_Assay In_Vivo_Studies In Vivo Animal Models In_Vitro_Assay->In_Vivo_Studies Promising Compounds Data_Analysis Data Analysis and SAR Studies In_Vitro_Assay->Data_Analysis Binding_Assay->Data_Analysis In_Vivo_Studies->Data_Analysis

Figure 2. General experimental workflow.

In Vitro GABA Uptake Assay

This assay is the primary method for determining the inhibitory potency of a compound on GABA transporters.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing one of the human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, or hBGT-1) are cultured in appropriate media.

  • Assay Buffer: A Krebs-Ringer-HEPES buffer (pH 7.4) is typically used.

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The cells are washed with the assay buffer.

    • A solution containing the test compound at various concentrations and a fixed concentration of [3H]GABA (radiolabeled GABA) is added to the wells.

    • The plates are incubated for a short period (e.g., 10-30 minutes) at room temperature or 37°C.

    • Uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

    • The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the [3H]GABA uptake (IC50) is calculated by non-linear regression analysis.

Radioligand Binding Assay

Binding assays are used to determine the affinity of a compound for the GABA transporter.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the GABA transporter subtype of interest or from brain tissue (e.g., rat cortex).

  • Radioligand: A radiolabeled ligand that binds to the transporter, such as [3H]tiagabine for GAT-1, is used.

  • Procedure:

    • Membrane preparations are incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled inhibitor.

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The exploration of novel scaffolds for GABA uptake inhibition is a continuing effort in medicinal chemistry. While this compound derivatives present an interesting, yet unexplored, area, the current body of scientific literature does not support their efficacy as GABA uptake inhibitors. Researchers interested in this chemical class would need to undertake foundational research, including synthesis of a derivative library and subsequent screening using the standard in vitro and in vivo assays outlined above. Future studies would be necessary to establish any potential structure-activity relationships and to compare their efficacy against established GABA uptake inhibitors. Without such data, any claims regarding their performance would be purely speculative.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Hydroxypiperidine-Substituted Thiosemicarbazones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of novel hydroxypiperidine-substituted thiosemicarbazone analogues. Highlighting their potential as multi-target therapeutic agents for lung cancer, this document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and experimental processes.

A recent study has synthesized and evaluated a series of thirteen novel hydroxypiperidine-substituted thiosemicarbazone derivatives for their anticancer activities.[1][2] These compounds were specifically tested for their cytotoxic effects on the A549 lung cancer cell line and the non-cancerous BEAS2B cell line.[1][2] The findings reveal that these analogues exhibit significant antiproliferative activity, with some demonstrating high selectivity for cancer cells.[1][2]

Comparative Analysis of Cytotoxicity

The in vitro cytotoxicity of the synthesized hydroxypiperidine-substituted thiosemicarbazone analogues (designated as 5a-m ) was assessed to determine their half-maximal inhibitory concentrations (IC50). The results, summarized in the table below, indicate a strong dependence of anticancer activity on the nature and position of substituents on the phenyl ring.

CompoundR GroupIC50 (µM) against A549 CellsSelectivity Index (SI)
5a 4-Bromophenyl3.149.1
5b 4-Fluorophenyl2.8110.3
5c 4-Chlorophenyl4.126.9
5d 2,4-Dichlorophenyl3.568.1
5e 2,5-Dichlorophenyl3.218.9
5f 2,3-Dichlorophenyl0.5828.9
5g 3-Bromophenyl4.875.9
5h 3-Chlorophenyl5.125.6
5i 3-Fluorophenyl4.536.3
5j 2-Bromophenyl5.545.2
5k 2-Chlorophenyl5.884.9
5l 2-Fluorophenyl5.235.5
5m Phenyl6.124.7

Selectivity Index (SI) is the ratio of the IC50 value in non-cancerous cells (BEAS2B) to the IC50 value in cancer cells (A549).

The data clearly indicates that compound 5f , bearing a 2,3-dichlorophenyl substituent, is the most potent and selective analogue against the A549 lung cancer cell line, with an IC50 value of 0.58 µM and a high selectivity index of 28.9.[1][2] This highlights the critical role of the substitution pattern on the phenyl ring in determining the anticancer efficacy and selectivity of these compounds.

Multi-Targeting Potential: Enzyme Inhibition

Beyond their cytotoxic effects, these analogues were investigated for their ability to inhibit key enzymes implicated in cancer progression, including human carbonic anhydrase isoforms (hCA I and hCA II), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and B-Raf proto-oncogene serine/threonine-protein kinase (BRAF). Compound 5f also demonstrated the most potent inhibitory activity against hCA I and hCA II.[1][2]

CompoundTarget EnzymeIC50 (nM)Ki (nM)
5f hCA I7.85.4
5f hCA II6.24.1

Ki represents the inhibition constant.

Molecular docking studies further elucidated the potential binding modes of these compounds within the active sites of these enzymes, providing a rationale for their inhibitory activities and a basis for future lead optimization.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Synthesis of Hydroxypiperidine-Substituted Thiosemicarbazones (General Procedure)

A solution of the appropriate substituted benzaldehyde (1 mmol) in ethanol is added to a solution of N-(piperidin-4-yl)hydrazine-1-carbothioamide (1 mmol) in ethanol. A few drops of a catalytic amount of concentrated acid (e.g., HCl) are added, and the mixture is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired thiosemicarbazone derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup Substituted Benzaldehyde Substituted Benzaldehyde Reaction Condensation Reaction Substituted Benzaldehyde->Reaction N-(piperidin-4-yl)hydrazine-1-carbothioamide N-(piperidin-4-yl)hydrazine-1-carbothioamide N-(piperidin-4-yl)hydrazine-1-carbothioamide->Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Acid Catalyst (e.g., HCl) Acid Catalyst (e.g., HCl) Acid Catalyst (e.g., HCl)->Reaction Reflux Reflux Reflux->Reaction Cooling Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Hydroxypiperidine-Substituted Thiosemicarbazone Drying->Product Reaction->Cooling

Caption: General synthesis workflow for hydroxypiperidine-substituted thiosemicarbazones.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: A549 and BEAS2B cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiosemicarbazone derivatives and incubated for a further 48 hours.[4]

  • MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.[4]

  • Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).[3][4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA I and hCA II is determined by measuring the esterase activity of the enzymes. The assay is based on the hydrolysis of 4-nitrophenyl acetate (NPA) by carbonic anhydrase, which produces the yellow-colored product 4-nitrophenolate. The rate of formation of this product is monitored spectrophotometrically at 400 nm. The assay is performed in the presence and absence of the test compounds to determine the extent of inhibition.[5]

VEGFR-2 and BRAF Kinase Inhibition Assays

The inhibitory activity of the compounds against VEGFR-2 and BRAF kinases is typically assessed using a luminescence-based kinase assay, such as the Kinase-Glo™ assay.[6][7][8][9] This assay measures the amount of ATP remaining in the solution following the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, consequently, lower inhibition. The reaction is carried out by incubating the respective kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor.

Structure-Activity Relationship and Molecular Docking Insights

Molecular docking studies were performed to understand the binding interactions of the most potent compound, 5f , with the target enzymes. These in silico analyses provide a structural basis for the observed biological activities and guide the rational design of more potent analogues.

G cluster_ligand Ligand (Compound 5f) cluster_target Target Enzyme Active Site Hydroxypiperidine Hydroxypiperidine Binding Interactions Binding Interactions Hydroxypiperidine->Binding Interactions H-bonding Thiosemicarbazone Linker Thiosemicarbazone Linker Thiosemicarbazone Linker->Binding Interactions Coordination/H-bonding 2,3-Dichlorophenyl 2,3-Dichlorophenyl 2,3-Dichlorophenyl->Binding Interactions Hydrophobic Interactions Key Amino Acid Residues Key Amino Acid Residues Key Amino Acid Residues->Binding Interactions Zinc Ion (in hCA) Zinc Ion (in hCA) Zinc Ion (in hCA)->Binding Interactions ATP Binding Pocket (in Kinases) ATP Binding Pocket (in Kinases) ATP Binding Pocket (in Kinases)->Binding Interactions Biological Activity Enzyme Inhibition & Cytotoxicity Binding Interactions->Biological Activity Leads to

Caption: Key molecular interactions driving the biological activity of compound 5f.

The docking studies for compound 5f revealed that the thiosemicarbazone moiety and the hydroxypiperidine ring are crucial for binding to the active sites of the target enzymes through hydrogen bonding and coordination interactions. The 2,3-dichlorophenyl group engages in hydrophobic interactions, further stabilizing the ligand-protein complex. These interactions are believed to be responsible for the potent inhibitory activity and, consequently, the observed anticancer effects.

References

The Synthetic Chemist's Compass: Benchmarking (R)-5-Hydroxypiperidin-2-one Against Other Chiral Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of chiral building blocks, the selection of the optimal starting material is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides an in-depth comparative analysis of (R)-5-Hydroxypiperidin-2-one, a versatile chiral lactam, against other prominent chiral piperidine synthons, namely (R)-3-aminopiperidine and (R)-nipecotic acid. By examining their physicochemical properties, reactivity in key synthetic transformations, and applications in the synthesis of high-value targets like Bruton's tyrosine kinase (BTK) and poly(ADP-ribose) polymerase (PARP) inhibitors, this guide aims to equip researchers with the data necessary to make informed decisions in the design and execution of novel synthetic routes.

The piperidine scaffold is a cornerstone of modern medicinal chemistry, featuring in a vast number of approved drugs and clinical candidates.[1][2] The introduction of chirality into this privileged heterocycle opens up a three-dimensional chemical space that is crucial for achieving high potency and selectivity for biological targets.[1][2] this compound, with its unique combination of a lactam, a hydroxyl group, and a stereocenter, presents a compelling starting point for the synthesis of complex molecules.[3][4] However, its practical utility must be weighed against established alternatives.

At a Glance: Physicochemical Properties

A fundamental understanding of the physicochemical properties of a building block is essential for predicting its behavior in solution and its suitability for various reaction conditions. The table below summarizes key properties of this compound and its counterparts.

PropertyThis compound(R)-3-Aminopiperidine(R)-Nipecotic Acid
CAS Number 19365-07-2[3]309956-78-3[5]25137-00-2[6]
Molecular Formula C₅H₉NO₂[3]C₅H₁₂N₂C₆H₁₁NO₂[1][6]
Molecular Weight 115.13 g/mol [3]100.16 g/mol 129.16 g/mol [1][6]
Melting Point 144-146 °C[3]121-125 °C[5]253-255 °C (dec.)
Boiling Point 352.3 °C at 760 mmHg[3]189.6 °C at 760 mmHg265.8 °C at 760 mmHg
Solubility Soluble in water, methanol, ethanol.[5]Soluble in water, ethanol, methanol.[5]Soluble in water.[7]
pKa ~14.2 (hydroxyl proton)~10.4 (ammonium)~3.7 (carboxyl), ~10.8 (ammonium)

Performance in Key Synthetic Transformations: A Comparative Overview

The true value of a building block is demonstrated by its performance in chemical reactions. While a direct head-to-head comparison with identical substrates and conditions is scarce in the literature, we can infer the relative advantages and disadvantages of each synthon by examining their typical applications and the reaction conditions they tolerate.

Reaction TypeThis compound(R)-3-Aminopiperidine(R)-Nipecotic Acid
N-Alkylation Requires activation of the lactam nitrogen, often under basic conditions. The hydroxyl group may require protection.Readily undergoes N-alkylation at the secondary amine under standard conditions (e.g., reductive amination, reaction with alkyl halides).The secondary amine can be alkylated, but the carboxylic acid may need protection or can influence reaction conditions.
Amide Bond Formation The lactam can be opened to reveal a carboxylic acid and an amine for further derivatization.The primary amine is a versatile handle for amide bond formation with a wide range of carboxylic acids and their derivatives.The carboxylic acid is readily activated for amide bond formation with various amines.
C-C Bond Formation The carbon backbone can be functionalized, for example, via enolate chemistry at the C3 position or by leveraging the hydroxyl group.The piperidine ring can be functionalized, often requiring more complex multi-step sequences.The carbon backbone can be modified, though this is less common than derivatization of the amine or carboxylic acid.

Application in the Synthesis of Targeted Therapies: BTK and PARP Inhibitors

The synthesis of inhibitors of Bruton's tyrosine kinase (BTK) and poly(ADP-ribose) polymerase (PARP) represents a significant area of research in oncology and immunology. Many of these inhibitors feature a chiral piperidine moiety, making them excellent case studies for comparing the utility of different building blocks.

Structural Comparison of Chiral Piperidine Building Blocks

The distinct functionalities of these building blocks dictate their synthetic utility and the strategies for their incorporation into target molecules.

cluster_R5H This compound cluster_R3A (R)-3-Aminopiperidine cluster_RNA (R)-Nipecotic Acid R5H R5H_info Lactam with hydroxyl group. Versatile for further functionalization. R5H->R5H_info R3A R3A_info Primary amine for direct amide coupling. R3A->R3A_info RNA RNA_info Carboxylic acid for direct amide coupling. RNA->RNA_info

Fig. 1: Structural comparison of chiral piperidine building blocks.
Experimental Workflow: Synthesis of a BTK Inhibitor Intermediate

The following generalized workflow illustrates the key steps often involved in the synthesis of a BTK inhibitor, highlighting where a chiral piperidine building block is incorporated.

G start Start Materials: Pyrimidine Core & Chiral Piperidine step1 Coupling Reaction (e.g., SNAr or Buchwald-Hartwig) start->step1 step2 Deprotection (if necessary) step1->step2 step3 Functionalization of Piperidine (e.g., Acylation with acryloyl chloride) step2->step3 step4 Purification (e.g., Chromatography) step3->step4 end BTK Inhibitor Core step4->end

Fig. 2: Generalized workflow for BTK inhibitor synthesis.
The BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. Inhibitors of BTK block this pathway, leading to apoptosis of malignant B-cells.

BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation downstream Downstream Signaling (Calcium mobilization, NF-κB activation) PLCg2->downstream proliferation B-cell Proliferation & Survival downstream->proliferation inhibitor BTK Inhibitor inhibitor->BTK

Fig. 3: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Detailed Experimental Protocols

To provide a practical context for the application of these building blocks, the following are representative, generalized experimental protocols.

General Protocol for N-Alkylation of a Chiral Piperidine

Materials:

  • Chiral piperidine building block (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the chiral piperidine building block in the anhydrous solvent.

  • Add the base to the solution and stir for 10 minutes at room temperature.

  • Slowly add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Amide Coupling with a Chiral Piperidine

Materials:

  • Chiral piperidine building block (with a free amine or carboxylic acid) (1.0 eq)

  • Carboxylic acid or amine coupling partner (1.1 eq)

  • Coupling agent (e.g., HATU, EDC/HOBt) (1.2 eq)

  • Base (e.g., DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (if using an amine-containing piperidine) and the coupling agent in the anhydrous solvent. Stir for 15 minutes at room temperature to activate the acid.

  • In a separate flask, dissolve the chiral piperidine building block and the base in the anhydrous solvent.

  • Add the solution of the chiral piperidine to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl if the product is not acid-sensitive), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired amide.

Cost-Effectiveness and Commercial Availability

The cost and availability of starting materials are critical considerations in process development and large-scale synthesis. A general overview of the market indicates that while unsubstituted piperidine is a commodity chemical, the introduction of chirality and functional groups significantly increases the cost.[8]

  • (R)-3-Aminopiperidine and its derivatives are commercially available from numerous suppliers, with prices varying based on purity and scale.

  • (R)-Nipecotic acid is also readily available, often used in research settings for the development of GABA uptake inhibitors.[9]

  • This compound is available from several chemical suppliers, often marketed as a versatile building block for pharmaceutical synthesis.

A precise cost comparison is challenging as prices are subject to market fluctuations and depend on the quantity and purity required. However, for large-scale applications, the number of synthetic steps required to prepare the building block itself can be a major cost driver.

Conclusion

The choice between this compound, (R)-3-aminopiperidine, and (R)-nipecotic acid is highly dependent on the specific synthetic strategy and the target molecule.

  • This compound offers significant versatility due to its multiple functional groups. The lactam can be retained or opened, and the hydroxyl group provides a handle for further functionalization, potentially leading to more complex and diverse scaffolds.

  • (R)-3-Aminopiperidine is an excellent choice when a primary amine is required for direct and efficient amide bond formation, a common strategy in the synthesis of many kinase inhibitors.

  • (R)-Nipecotic acid provides a direct route to compounds containing a piperidine-3-carboxylic acid moiety, which is a key structural feature in a number of biologically active molecules.

Ultimately, the optimal building block is the one that provides the most efficient and cost-effective route to the desired target molecule. This guide has provided a framework for comparing these valuable chiral synthons, empowering chemists to make more strategic decisions in their synthetic endeavors.

References

In Vivo Performance of Novel Anticonvulsant Agents Synthesized from (R)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

This guide provides an objective comparison of the in vivo performance of novel anticonvulsant agents synthesized from the chiral building block (R)-5-Hydroxypiperidin-2-one. The data presented is based on preclinical studies in rodent models, offering insights into the potential therapeutic efficacy and safety profile of these compounds compared to existing antiepileptic drugs (AEDs).

This compound serves as a versatile starting material in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system due to its structural relationship to GABA. The compounds evaluated in this guide are derivatives of pyrrolidine-2,5-dione, synthesized to explore their potential as broad-spectrum anticonvulsants.

Comparative In Vivo Efficacy and Neurotoxicity

The anticonvulsant activity of the synthesized compounds was evaluated in standard murine models of epilepsy: the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic seizures. Neurotoxicity was assessed using the rotarod test, which measures motor impairment. The performance of a lead candidate, here designated as Compound 33 (a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative), is compared with the established AEDs Valproic Acid (VPA) and Ethosuximide (ETX).[1]

CompoundMES Test ED₅₀ (mg/kg)scPTZ Test6 Hz Test ED₅₀ (mg/kg)Rotarod Test TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Compound 33 27.4Prolonged latency to first seizure at 100 mg/kg30.8>200>7.3 (MES); >6.5 (6 Hz)
Valproic Acid (VPA) -----
Ethosuximide (ETX) Inactive-Inactive--

ED₅₀ (Median Effective Dose): The dose at which 50% of the animals are protected from seizures. TD₅₀ (Median Toxic Dose): The dose at which 50% of the animals exhibit motor impairment. Protective Index (PI): A measure of the margin of safety of a drug. A higher PI indicates a more favorable safety profile.

The data indicates that Compound 33 demonstrates a broad spectrum of anticonvulsant activity, being effective in both the MES and 6 Hz models, where Ethosuximide is inactive.[1] Furthermore, Compound 33 exhibits a significant safety margin, with a Protective Index greater than 7.3 in the MES test.[1]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Male CD-1 mice.

  • Drug Administration: The test compounds, including Compound 33, are administered intraperitoneally (i.p.).

  • Procedure: A high-frequency electrical stimulus (e.g., 50 Hz, 0.2 ms duration) is delivered via corneal electrodes to induce a seizure. The endpoint is the prevention of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is determined as the ED₅₀.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is used to identify anticonvulsant drugs that may be effective against absence seizures.

  • Animal Model: Male CD-1 mice.

  • Drug Administration: Test compounds are administered i.p. prior to the convulsant.

  • Procedure: A subcutaneous injection of pentylenetetrazole (a GABA antagonist) is administered to induce clonic seizures. The latency to the first seizure episode and the incidence of seizures are recorded.

  • Data Analysis: The ability of the test compound to prolong the latency to seizures or prevent them altogether is evaluated.

Hz Seizure Test

The 6 Hz test is a model of psychomotor seizures that is particularly sensitive to drugs that modulate synaptic transmission.

  • Animal Model: Male CD-1 mice.

  • Drug Administration: Test compounds are administered i.p.

  • Procedure: A low-frequency (6 Hz) electrical stimulus of a specific current intensity (e.g., 32 mA) is delivered via corneal electrodes. The endpoint is the prevention of the seizure, which is characterized by a stereotyped "stunned" posture with forelimb clonus and Straub's tail.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.

Rotarod Neurotoxicity Test

This test assesses the potential for a drug to cause motor impairment.

  • Animal Model: Male CD-1 mice.

  • Drug Administration: Test compounds are administered i.p.

  • Procedure: Mice are placed on a rotating rod (e.g., at 10 rpm). The ability of the animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is assessed at various time points after drug administration.

  • Data Analysis: The TD₅₀ is the dose at which 50% of the animals are unable to maintain their balance on the rotarod.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the in vivo evaluation of these novel anticonvulsant agents.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invivo In Vivo Evaluation cluster_data Data Analysis start This compound synth Multi-step Synthesis start->synth compound Pyrrolidine-2,5-dione Derivatives (e.g., Compound 33) synth->compound admin Drug Administration (i.p. in mice) compound->admin mes MES Test admin->mes scptz scPTZ Test admin->scptz sixhz 6 Hz Test admin->sixhz rotarod Rotarod Test admin->rotarod ed50 ED₅₀ Calculation mes->ed50 sixhz->ed50 td50 TD₅₀ Calculation rotarod->td50 pi Protective Index (PI) Calculation ed50->pi td50->pi

Caption: Experimental workflow from synthesis to in vivo data analysis.

signaling_pathway cluster_neuron Neuronal Synapse cluster_effect Cellular Effect compound Compound 33 inhibition Inhibition compound->inhibition stabilization Stabilization of Inactive State compound->stabilization potentiation Potentiation compound->potentiation na_channel Voltage-Gated Sodium Channel reduced_excitability Reduced Neuronal Excitability na_channel->reduced_excitability Reduced Na+ influx ca_channel Voltage-Gated Calcium Channel ca_channel->reduced_excitability Reduced Ca2+ influx gaba_receptor GABAA Receptor increased_inhibition Increased Inhibitory Neurotransmission gaba_receptor->increased_inhibition Increased Cl- influx inhibition->ca_channel stabilization->na_channel potentiation->gaba_receptor

References

Comparative Analysis of Cross-Reactivity for Antibodies to (R)-5-Hydroxypiperidin-2-one Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of polyclonal antibodies raised against (R)-5-Hydroxypiperidin-2-one conjugated to a carrier protein. Understanding the specificity of such antibodies is crucial for the development of targeted therapeutics and diagnostic assays, as cross-reactivity with structurally related molecules can lead to off-target effects or inaccurate measurements. The following sections present hypothetical, yet representative, experimental data on antibody cross-reactivity, detailed protocols for its assessment, and a visual workflow of the entire process.

Quantitative Cross-Reactivity Data

The specificity of an antibody is determined by its ability to distinguish between the immunizing hapten (this compound) and other structurally similar compounds. The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte. The following table summarizes the cross-reactivity of a hypothetical polyclonal antibody raised against an this compound-KLH conjugate, as determined by competitive ELISA.

CompoundStructure% Cross-Reactivity
This compound (Target Analyte)100%
(S)-5-Hydroxypiperidin-2-oneEnantiomer25.3%
Piperidin-2-oneParent structure without hydroxyl group10.8%
(R)-4-Hydroxypiperidin-2-onePositional isomer of the hydroxyl group5.2%
GlutarimideStructurally related dicarbonyl compound1.5%
ValerolactamPiperidin-2-one10.8%
Gamma-Aminobutyric Acid (GABA)A related neurotransmitter, as this compound is a precursor<0.1%

Note: The data presented in this table is for illustrative purposes and represents a typical cross-reactivity profile for a polyclonal antibody against a small molecule hapten. Actual results may vary depending on the specific immunogen, immunization protocol, and assay conditions.

Experimental Protocols

Accurate assessment of antibody cross-reactivity is paramount. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this purpose.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

1. Preparation of this compound-Carrier Protein Conjugate for Coating:

  • For the generation of antibodies, small molecules (haptens) like this compound must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to become immunogenic.[1][2] This is typically achieved through chemical cross-linking.[1][2]

  • The resulting conjugate is then used to coat the wells of a microtiter plate.

2. Plate Coating:

  • Dilute the this compound-BSA conjugate to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the coating solution to each well of a 96-well ELISA plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST).

3. Blocking:

  • To prevent non-specific binding, add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.[3]

  • Incubate for 1-2 hours at room temperature.[3]

  • Wash the plate three times with wash buffer.

4. Competitive Reaction:

  • Prepare a series of dilutions for the competitor compounds (including the target analyte and potential cross-reactants) in assay buffer (e.g., PBST with 1% BSA).

  • In separate tubes, mix 50 µL of each competitor dilution with 50 µL of the polyclonal anti-(R)-5-Hydroxypiperidin-2-one antibody (at a pre-determined optimal dilution).

  • Incubate this mixture for 30 minutes at room temperature.

  • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked ELISA plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

5. Detection:

  • Add 100 µL of a secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG), diluted in assay buffer, to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance against the concentration of the target analyte (this compound).

  • Determine the concentration of each competitor that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    • % Cross-Reactivity = (IC50 of this compound / IC50 of Competitor Compound) x 100

Workflow and Process Visualization

The following diagram illustrates the key stages involved in the production and characterization of antibodies against this compound, culminating in the assessment of their cross-reactivity.

Antibody_Cross_Reactivity_Workflow cluster_0 Immunogen Preparation cluster_1 Antibody Production & Purification cluster_2 Cross-Reactivity Analysis Hapten This compound Conjugation Chemical Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen Hapten-Carrier Conjugate Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Serum Antiserum Collection Immunization->Serum Purification Antibody Purification (e.g., Protein A/G Chromatography) Serum->Purification Antibody Purified Polyclonal Antibody Purification->Antibody ELISA Competitive ELISA Antibody->ELISA Data Data Analysis (IC50 Determination & % Cross-Reactivity Calculation) ELISA->Data Analytes Test Analytes (Target & Structurally Similar Compounds) Analytes->ELISA Results Cross-Reactivity Profile Data->Results

Caption: Workflow for Antibody Production and Cross-Reactivity Testing.

This comprehensive guide provides a framework for understanding and evaluating the cross-reactivity of antibodies raised against this compound conjugates. By employing rigorous experimental protocols and careful data analysis, researchers can ensure the specificity and reliability of their immunoassays and antibody-based therapeutics.

References

A Researcher's Guide to Isotopic Labeling of (R)-5-Hydroxypiperidin-2-one for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and metabolic research, understanding the fate of a compound within a biological system is paramount. Isotopic labeling is a powerful technique that allows researchers to trace the journey of a molecule, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This guide offers a comprehensive comparison of isotopic labeling strategies for (R)-5-Hydroxypiperidin-2-one, a key intermediate in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline.[2]

This document provides a comparative analysis of different isotopic labeling approaches and analytical techniques, supported by detailed, generalized experimental protocols.

Comparison of Isotopic Labeling Strategies and Analytical Methods

The choice of isotope and analytical method is critical for the successful design of a metabolic study. The most commonly used stable isotopes for labeling organic molecules are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1] The primary analytical techniques for detecting and quantifying these labeled compounds and their metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]

Below is a comparative table summarizing the advantages and disadvantages of different labeling and analysis strategies for studying the metabolism of this compound.

Strategy Isotope Analytical Method Advantages Disadvantages
Carbon Backbone Tracing ¹³CNMR Spectroscopy- Provides detailed structural information and positional isotopomer distribution.[3][5] - ¹³C NMR offers excellent signal dispersion, reducing spectral overlap.[1][6] - Non-destructive technique.[5]- Lower sensitivity compared to MS, requiring higher concentrations.[1] - Complex spectra can arise from ¹³C-¹³C couplings in uniformly labeled molecules.[7]
Mass Spectrometry- High sensitivity, capable of detecting low-abundance metabolites.[8] - Provides molecular weight information and fragmentation patterns for identification. - Well-suited for quantitative analysis using isotope dilution methods.[8]- Provides limited structural information on the position of the label without tandem MS. - Ion suppression or enhancement effects from the matrix can affect quantification.
Nitrogen Pathway Analysis ¹⁵NNMR Spectroscopy- Directly probes the nitrogen atom in the piperidine ring. - Can be used in conjunction with ¹H NMR (e.g., HSQC) for sensitive detection.[9]- The gyromagnetic ratio of ¹⁵N is low, resulting in lower intrinsic sensitivity.
Mass Spectrometry- High sensitivity for detecting ¹⁵N-containing metabolites. - Can differentiate between metabolites with and without the nitrogen from the parent compound.- Does not provide information on the carbon skeleton's fate.

Experimental Workflow & Metabolic Pathway

A typical metabolic study using an isotopically labeled compound involves several key stages, from administration to data analysis. The following diagram illustrates a generalized workflow for a study involving isotopically labeled this compound.

experimental_workflow cluster_synthesis Synthesis cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation synthesis Synthesis of Isotopically Labeled This compound (e.g., ¹³C or ¹⁵N labeled) administration Administration to Biological System (e.g., cell culture, animal model) synthesis->administration sampling Time-course Sample Collection (e.g., plasma, urine, tissue) administration->sampling extraction Metabolite Extraction sampling->extraction analysis NMR and/or MS Analysis extraction->analysis data_analysis Data Processing and Metabolite Identification analysis->data_analysis pathway Metabolic Pathway Elucidation data_analysis->pathway

A generalized experimental workflow for metabolic studies.

This compound is a precursor to GABA.[2] The following diagram illustrates its putative metabolic pathway and entry into the Krebs cycle. The positions of potential isotopic labels are highlighted.

metabolic_pathway compound This compound (¹³C or ¹⁵N labeled) gaba gamma-Aminobutyric Acid (GABA) compound->gaba Metabolic Conversion ssa Succinic Semialdehyde gaba->ssa GABA transaminase (GABA-T) succinate Succinate ssa->succinate Succinic semialdehyde dehydrogenase (SSADH) krebs Krebs Cycle succinate->krebs

Putative metabolic pathway of this compound.

Experimental Protocols

Hypothetical Synthesis of ¹³C-labeled this compound

A potential synthetic route could involve the use of a ¹³C-labeled starting material, such as a labeled glutamic acid derivative, which can be cyclized and functionalized to yield the desired product. The specific steps would need to be optimized, but the general approach would be analogous to known methods for synthesizing piperidine and pyrrolidinone structures.[10]

Metabolic Study Protocol

1. Administration of the Labeled Compound:

  • The ¹³C-labeled this compound would be administered to the chosen biological system (e.g., intravenously to a rodent model or added to cell culture media).

2. Sample Collection:

  • Biological samples (e.g., blood, urine, feces, and specific tissues) would be collected at various time points post-administration to track the distribution and elimination of the compound and its metabolites.

3. Metabolite Extraction:

  • Metabolites would be extracted from the collected samples using a suitable method, such as protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile) followed by centrifugation.[6]

4. Analytical Detection and Quantification:

  • NMR Analysis:

    • The extracted samples would be reconstituted in a deuterated solvent containing an internal standard.

    • ¹H and ¹³C NMR spectra would be acquired to identify and quantify the parent compound and its metabolites based on their unique chemical shifts and coupling patterns.[1][6][11] Two-dimensional NMR techniques like HSQC and HMBC can be used for structural elucidation of novel metabolites.[6]

  • Mass Spectrometry Analysis:

    • The extracted samples would be analyzed by liquid chromatography-mass spectrometry (LC-MS).[8]

    • The high resolution of modern mass spectrometers allows for the differentiation of labeled and unlabeled species.[12] Tandem MS (MS/MS) would be used to obtain fragmentation patterns to aid in the structural identification of metabolites.

5. Data Analysis:

  • The acquired NMR and MS data would be processed to identify and quantify the labeled species.

  • The metabolic fate of this compound would be determined by identifying the structures of its metabolites and their concentrations over time. This information would be used to map the metabolic pathways and calculate pharmacokinetic parameters.

Conclusion

The isotopic labeling of this compound is a crucial tool for elucidating its metabolic fate. The choice between ¹³C and ¹⁵N labeling, as well as the selection of NMR or MS as the analytical platform, will depend on the specific research questions being addressed. While NMR provides rich structural information, MS offers superior sensitivity. A combination of both techniques often yields the most comprehensive understanding of a compound's metabolism. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust metabolic studies of this compound and other novel chemical entities.

References

Safety Operating Guide

Proper Disposal of (R)-5-Hydroxypiperidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of (R)-5-Hydroxypiperidin-2-one.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on general principles of laboratory chemical waste management and the known characteristics of similar chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal activities, this compound should be handled with care, assuming it may be hazardous in the absence of complete data.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary

While a comprehensive hazard profile is not available, the following information has been compiled from various sources. This data should be used to inform a conservative approach to handling and disposal.

PropertyValueSource
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
Melting Point 144-146 °C[1]
Boiling Point 352.3 °C at 760 mmHg[1]
Flash Point 166.8 °C[1]
GHS Hazard Statements H302, H315, H319, H335[2]

Hazard Statement Codes:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous waste.[4]

    • Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., harmful/irritant).[3]

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified to prevent potentially hazardous reactions.[6]

  • Container Management:

    • Use a container that is in good condition and has a secure, tightly fitting lid.[7] The container should be made of a material that does not react with the contents.[7]

    • Keep waste containers closed at all times except when adding waste.[4][7]

    • Store the sealed waste container in a designated and properly ventilated "Satellite Accumulation Area" (SAA), away from general laboratory traffic and incompatible materials.[3][7][8]

  • Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup for the hazardous waste.[3][8]

    • Provide the EHS department with a complete inventory of the waste container's contents.

  • Empty Container Disposal:

    • A container that has held this compound should be managed as hazardous waste.

    • If the compound is determined to be an acute hazardous waste (P-listed), the empty container must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can be disposed of as regular trash after defacing the labels.[4]

Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving this compound, refer to your specific research or development plans and always conduct a thorough risk assessment before beginning work.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_classification cluster_procedure cluster_end start This compound for Disposal assess Consult SDS and Institutional EHS Guidelines start->assess classify Treat as Hazardous Waste (Default Precaution) assess->classify segregate Segregate into a Labeled, Compatible Waste Container classify->segregate store Store in a Designated Satellite Accumulation Area segregate->store contact Contact EHS for Hazardous Waste Pickup store->contact end_node Compliant Disposal contact->end_node

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling (R)-5-Hydroxypiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and maintaining operational integrity when handling (R)-5-Hydroxypiperidin-2-one is paramount. This document provides essential, immediate safety and logistical information, including procedural guidance for handling, personal protective equipment (PPE) selection, and disposal plans to foster a safe and efficient research environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection.[1] Based on available safety data, which indicates the compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation, the following PPE is recommended.[2]

Protection TypeRequired EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or Goggles. A face shield may be necessary for tasks with a high risk of splashing.[1][3]Safety glasses provide minimum protection from flying particles.[1][3] Goggles are required for protection against liquid splashes.[1][4] For operations with a significant splash risk, a face shield worn over safety glasses or goggles is recommended.[3][4][5]
Hand Protection Double-layered disposable nitrile gloves.Provides protection against incidental contact.[1][4] Gloves should be removed immediately after a splash or when work is completed, followed by thorough hand washing.[1][4]
Body Protection Laboratory coat.Protects clothing and skin from splashes and spills.[1][3] It should be fully buttoned with sleeves rolled down.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood).Recommended to minimize inhalation of any dust or vapors.[6]

Operational Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a dry, room temperature, and well-ventilated area.[7]

  • Keep away from incompatible materials.

Handling and Use:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered. If possible, work within a fume hood.[6]

  • Weighing and Transferring: Handle with care to avoid generating dust or aerosols. Use a spatula for solid transfers. For solutions, use appropriate pipettes or other liquid handling devices.

  • Experimental Procedures: When performing reactions, ensure adequate ventilation. Monitor the experiment for any unexpected changes.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Remove PPE carefully to avoid contaminating yourself. Wash hands thoroughly with soap and water.

Spill and Emergency Procedures:

  • Small Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6] Ventilate the area.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

All waste generated from handling this compound should be considered chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated PPE (gloves, etc.) and spill cleanup materials, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Clean & Uncluttered) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weighing & Transferring (In Fume Hood) don_ppe->weigh Proceed to Handling experiment Perform Experiment weigh->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Experiment Complete doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash collect_waste Collect Solid & Liquid Waste wash->collect_waste Proceed to Disposal dispose Dispose via EHS Protocols collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Hydroxypiperidin-2-one
Reactant of Route 2
Reactant of Route 2
(R)-5-Hydroxypiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.